Nlrp3-IN-35
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C26H25FN4O2 |
|---|---|
Poids moléculaire |
444.5 g/mol |
Nom IUPAC |
N-[(6-cyclopropyl-1H-pyrazolo[4,3-c]pyridin-7-yl)methyl]-3-ethoxy-4-(3-fluorophenyl)-N-methylbenzamide |
InChI |
InChI=1S/C26H25FN4O2/c1-3-33-23-12-18(9-10-21(23)17-5-4-6-20(27)11-17)26(32)31(2)15-22-24(16-7-8-16)28-13-19-14-29-30-25(19)22/h4-6,9-14,16H,3,7-8,15H2,1-2H3,(H,29,30) |
Clé InChI |
YLPWUCZXJICGRQ-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=C(C=CC(=C1)C(=O)N(C)CC2=C3C(=CN=C2C4CC4)C=NN3)C5=CC(=CC=C5)F |
Origine du produit |
United States |
Foundational & Exploratory
Nlrp3-IN-35 Mechanism of Action on NLRP3: An In-depth Technical Guide
A Whitepaper for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The NLRP3 inflammasome is a critical component of the innate immune system, responsible for initiating inflammatory responses to a wide array of danger signals. Dysregulation of the NLRP3 inflammasome is implicated in a host of chronic inflammatory and autoimmune diseases. Consequently, the development of small molecule inhibitors targeting NLRP3 is an area of intense research. This technical guide delves into the molecular mechanisms by which direct-acting inhibitors modulate NLRP3 activity. It will cover their binding sites, impact on NLRP3's conformational state and enzymatic activity, and the resulting downstream effects on cytokine processing and pyroptosis. This document will also present key quantitative data for representative inhibitors and detail the experimental protocols used to elucidate their mechanisms of action.
The NLRP3 Inflammasome Signaling Pathway
The activation of the NLRP3 inflammasome is a two-step process. The "priming" step (Signal 1) is typically initiated by pathogen-associated molecular patterns (PAMPs) or endogenous cytokines, leading to the upregulation of NLRP3 and pro-IL-1β expression via the NF-κB signaling pathway. The "activation" step (Signal 2) is triggered by a diverse range of stimuli, including ATP, crystalline structures, and microbial toxins, which lead to potassium efflux and other cellular stress signals.[1][2][3] This triggers the assembly of the active inflammasome complex, consisting of NLRP3, the adaptor protein ASC, and pro-caspase-1.[2][4] This proximity-induced activation of caspase-1 leads to the cleavage of pro-inflammatory cytokines IL-1β and IL-18 into their mature forms, and the cleavage of gasdermin D (GSDMD) to induce pyroptotic cell death.[2][5]
Caption: The canonical NLRP3 inflammasome activation pathway.
Mechanism of Action of Direct-Acting NLRP3 Inhibitors
Direct-acting inhibitors are small molecules that bind to the NLRP3 protein itself, rather than targeting upstream or downstream components of the pathway. These inhibitors can be broadly categorized based on their binding site and mechanism.
Binding to the NACHT Domain
A significant class of inhibitors, including the well-studied compound MCC950, binds within the NACHT domain of NLRP3. The NACHT domain possesses ATPase activity that is essential for NLRP3's function.[6] These inhibitors stabilize the inactive, closed conformation of NLRP3.[7] By binding to a site distinct from the nucleotide-binding pocket, they allosterically prevent the conformational changes required for NLRP3 activation and oligomerization.[7] This mechanism effectively blocks the formation of the inflammasome complex.
Another inhibitor, CY-09, has been proposed to bind to the ATP-binding site within the NACHT domain, potentially acting as a covalent modifier.[4] This direct competition with ATP binding would inhibit the energy-dependent steps of NLRP3 activation.
Interaction with the LRR Domain
Some inhibitors have been shown to interact with the leucine-rich repeat (LRR) domain of NLRP3. For instance, 3,4-Methylenedioxy-β-nitrostyrene (MNS) has been demonstrated to bind to both the LRR and NACHT domains, leading to the suppression of NLRP3's ATPase activity.[8] The LRR domain is thought to be involved in the autoinhibition of NLRP3, and compounds that bind to this region may stabilize this autoinhibited state.
Caption: General mechanism of direct-acting NLRP3 inhibitors.
Quantitative Data for Representative NLRP3 Inhibitors
The potency of NLRP3 inhibitors is typically assessed through various in vitro and cell-based assays. The half-maximal inhibitory concentration (IC50) for IL-1β release is a common metric.
| Inhibitor | Assay System | Stimulus | IC50 (IL-1β Release) | Reference |
| MCC950 | Mouse BMDMs | LPS + ATP | ~7.5 nM | [8] (Implied) |
| CY-09 | Mouse BMDMs | Not Specified | 6 µM | [4] |
| Glyburide | Mouse BMDMs | LPS + ATP | 10-20 µM | [9] |
| YQ128 | Mouse Macrophages | Not Specified | 0.30 µM | [9] |
| NLRP3-IN-17 | Not Specified | Not Specified | 7 nM | [10] |
| NLRP3/AIM2-IN-3 | THP-1 Macrophages | LPS + Nigericin | 77 nM | [10] |
| NLRP3-IN-55 | Not Specified | Not Specified | 0.34 µM | [10] |
Key Experimental Protocols
The characterization of NLRP3 inhibitors involves a series of biochemical and cell-based assays to determine their mechanism of action and potency.
IL-1β Release Assay in Macrophages
This is a fundamental cell-based assay to assess the overall inhibitory activity of a compound on the NLRP3 inflammasome pathway.
-
Cell Lines: Bone marrow-derived macrophages (BMDMs) from mice or human THP-1 monocytes differentiated into macrophages are commonly used.
-
Protocol:
-
Priming (Signal 1): Cells are primed with lipopolysaccharide (LPS) for 3-4 hours to induce the expression of NLRP3 and pro-IL-1β.
-
Inhibitor Treatment: Cells are pre-incubated with various concentrations of the test compound for a defined period (e.g., 30-60 minutes).
-
Activation (Signal 2): The NLRP3 inflammasome is activated with a stimulus such as ATP or nigericin.
-
Sample Collection: After a short incubation (e.g., 1-2 hours), the cell culture supernatant is collected.
-
Quantification: The concentration of mature IL-1β in the supernatant is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).
-
Data Analysis: The IC50 value is calculated from the dose-response curve.
-
ASC Oligomerization Assay
This assay directly visualizes the formation of the ASC speck, a hallmark of inflammasome activation.
-
Protocol:
-
Macrophages are primed and treated with the inhibitor as described above.
-
NLRP3 is activated with a suitable stimulus.
-
Cells are fixed and permeabilized.
-
ASC is stained using a specific antibody.
-
The formation of large, perinuclear ASC specks is visualized and quantified by fluorescence microscopy. Inhibitors of NLRP3 will prevent or reduce the formation of these specks.
-
NLRP3 ATPase Activity Assay
This biochemical assay directly measures the effect of an inhibitor on the enzymatic activity of the NLRP3 protein.
-
Protocol:
-
Recombinant, purified NLRP3 protein is used.
-
The protein is incubated with ATP in the presence of varying concentrations of the test compound.
-
The hydrolysis of ATP to ADP is measured, typically using a luminescence-based assay that quantifies the remaining ATP.
-
A decrease in ATP hydrolysis in the presence of the inhibitor indicates direct targeting of the ATPase activity.
-
Caption: Workflow for an IL-1β release assay.
Conclusion
The development of direct-acting NLRP3 inhibitors represents a promising therapeutic strategy for a wide range of inflammatory diseases. These molecules primarily function by binding to the NACHT or LRR domains of the NLRP3 protein, stabilizing its inactive conformation and preventing the ATPase-dependent steps required for activation and oligomerization. The continued elucidation of the precise molecular interactions between these inhibitors and their target will facilitate the design of next-generation therapeutics with improved potency and selectivity. The experimental protocols outlined in this guide provide a robust framework for the characterization of novel NLRP3 inhibitors.
References
- 1. NLRP3 and beyond: inflammasomes as central cellular hub and emerging therapeutic target in inflammation and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. The NLRP3 inflammasome: molecular activation and regulation to therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The NLRP3 Inflammasome: An Overview of Mechanisms of Activation and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. Pharmacological Inhibitors of the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]
- 10. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to the Discovery and Synthesis of the NLRP3 Inflammasome Inhibitor MCC950
For Researchers, Scientists, and Drug Development Professionals
Introduction
The NLRP3 inflammasome is a critical component of the innate immune system, playing a pivotal role in the response to cellular danger signals and pathogens.[1] Dysregulation of the NLRP3 inflammasome is implicated in a wide range of inflammatory and autoimmune diseases, making it a prime therapeutic target.[2][3] This guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of MCC950 (also known as CP-456773 and CRID3), a potent and selective small-molecule inhibitor of the NLRP3 inflammasome.[4][5] Although the specific compound "Nlrp3-IN-35" was not identifiable in the public domain, MCC950 serves as an exemplary case study for researchers in this field.
Discovery of MCC950
MCC950 was identified through a screening of a diarylsulfonylurea-containing compound library as a potent inhibitor of IL-1β processing.[6] Subsequent studies demonstrated its high selectivity for the NLRP3 inflammasome.[2] It has shown efficacy in numerous preclinical models of inflammatory diseases, including experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis, and cryopyrin-associated periodic syndromes (CAPS).[2][3] While it entered Phase II clinical trials for rheumatoid arthritis, its development was halted due to observations of elevated serum liver enzymes.[4][6] Nevertheless, MCC950 remains a valuable tool for studying NLRP3 biology and a foundational scaffold for the development of new NLRP3 inhibitors.[7]
Synthesis Pathway of MCC950
The synthesis of MCC950 involves a multi-step process. A generalized synthetic scheme is presented below, based on reported syntheses of MCC950 and its analogs.[8][9]
Figure 1: Generalized Synthesis Pathway of MCC950. This diagram illustrates the key steps in the chemical synthesis of MCC950 from commercially available starting materials.
Mechanism of Action
MCC950 is a direct inhibitor of NLRP3. It specifically targets the NACHT domain of NLRP3, binding to the Walker B motif.[6][10][11] This interaction is thought to lock NLRP3 in an inactive conformation, thereby preventing ATP hydrolysis, a critical step for NLRP3 oligomerization and subsequent inflammasome assembly.[1][12] Consequently, MCC950 blocks the activation of caspase-1 and the maturation and release of the pro-inflammatory cytokines IL-1β and IL-18.[2]
Figure 2: Canonical NLRP3 Inflammasome Activation and Inhibition by MCC950. This diagram shows the two-signal model of NLRP3 activation and the specific inhibitory action of MCC950 on the active NLRP3 protein, preventing inflammasome assembly.
Quantitative Biological Data
The potency and selectivity of MCC950 have been extensively characterized in various cellular models. A summary of its inhibitory activity is provided in the table below.
| Assay Type | Cell Type | Stimulus | Measured Endpoint | IC50 | Reference |
| NLRP3 Inhibition | Mouse Bone Marrow-Derived Macrophages (BMDM) | LPS + ATP | IL-1β Release | 7.5 nM | [2] |
| NLRP3 Inhibition | Human Monocyte-Derived Macrophages (HMDM) | LPS + ATP | IL-1β Release | 8.1 nM | [2] |
| NLRP3 Inhibition | THP-1 cells | LPS + Nigericin | IL-1β Release | 26 nM | [4] |
| NLRP3 Inhibition | THP-1 cells | LPS + MSU crystals | IL-1β Release | 24 nM | [4] |
| IL-18 Inhibition | THP-1 cells | LPS + Nigericin | IL-18 Release | 33 nM | [4] |
| Off-target (CA2) | Enzyme Assay | p-NPA hydrolysis | CA2 Activity | 11 µM | [12] |
Table 1: In Vitro Inhibitory Activity of MCC950. This table summarizes the half-maximal inhibitory concentrations (IC50) of MCC950 against the NLRP3 inflammasome in different cell types and with various stimuli.
Experimental Protocols
The synthesis of MCC950 can be achieved through a multi-step sequence. The following is a generalized protocol based on published methods.[8][13]
-
Friedel-Crafts Acylation: Indane is reacted with 3-chloropropionyl chloride in the presence of a Lewis acid catalyst such as aluminum trichloride (AlCl3) in an inert solvent like dichloromethane (DCM) to yield the corresponding chloroketone intermediate.[8]
-
Intramolecular Cyclization: The chloroketone is treated with a strong acid, such as polyphosphoric acid, at elevated temperatures to facilitate an intramolecular cyclization, forming the tricyclic 3,5,6,7-tetrahydro-s-indacen-1(2H)-one.
-
Nitration: The tricyclic ketone is nitrated using a mixture of nitric acid and sulfuric acid to introduce a nitro group onto the aromatic ring, yielding 8-nitro-3,5,6,7-tetrahydro-s-indacen-1(2H)-one.[8]
-
Reduction: The nitro group is reduced to an amine, for instance, by catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere, to give 4-amino-3,5,6,7-tetrahydro-s-indacen-1(2H)-one.[8]
-
Isocyanate Formation: The resulting aniline is converted to the corresponding isocyanate. This can be achieved by reacting it with a phosgene equivalent, such as triphosgene, in the presence of a non-nucleophilic base.
-
Sulfonylurea Coupling: The isocyanate intermediate is then coupled with 4-(2-hydroxypropan-2-yl)furan-2-sulfonamide in an appropriate solvent to afford the final product, MCC950.
Note: This is a generalized scheme. Specific reaction conditions, purification methods, and yields would need to be optimized.
This protocol describes a common method to assess the inhibitory activity of compounds against the NLRP3 inflammasome in macrophages.[2][14]
-
Cell Culture: Mouse bone marrow-derived macrophages (BMDM) or human THP-1 monocytes (differentiated into macrophages with PMA) are cultured in appropriate media.
-
Priming (Signal 1): Macrophages are primed with lipopolysaccharide (LPS; e.g., 1 µg/mL) for 3-4 hours to upregulate the expression of NLRP3 and pro-IL-1β.[14]
-
Inhibitor Treatment: The primed cells are pre-incubated with various concentrations of MCC950 (or the test compound) for a defined period (e.g., 30-60 minutes).
-
Activation (Signal 2): The NLRP3 inflammasome is then activated with a specific stimulus, such as ATP (e.g., 5 mM) or nigericin (e.g., 10 µM), for 1-2 hours.[14]
-
Supernatant Collection: After incubation, the cell culture supernatants are collected.
-
Cytokine Measurement: The concentration of secreted IL-1β in the supernatants is quantified using an enzyme-linked immunosorbent assay (ELISA) according to the manufacturer's instructions.
-
Data Analysis: The IL-1β concentrations are plotted against the inhibitor concentrations, and the IC50 value is calculated using non-linear regression analysis.
Conclusion
MCC950 is a seminal discovery in the field of NLRP3 inflammasome research, providing a powerful chemical tool and a promising, albeit challenging, therapeutic lead. Its discovery has spurred the development of a new generation of NLRP3 inhibitors with improved pharmacological profiles. This guide has provided a detailed overview of the discovery, synthesis, mechanism of action, and biological evaluation of MCC950, offering valuable insights for researchers dedicated to the development of novel anti-inflammatory therapeutics.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. A small molecule inhibitior of the NLRP3 inflammasome is a potential therapeutic for inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Therapeutic potential of MCC950, a specific inhibitor of NLRP3 inflammasome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of a novel orally bioavailable NLRP3 inflammasome inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibiting the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of second-generation NLRP3 inflammasome inhibitors: Design, synthesis, and biological characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification, Synthesis, and Biological Evaluation of the Major Human Metabolite of NLRP3 Inflammasome Inhibitor MCC950 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. invivogen.com [invivogen.com]
- 11. pure.qub.ac.uk [pure.qub.ac.uk]
- 12. A Probe for NLRP3 Inflammasome Inhibitor MCC950 Identifies Carbonic Anhydrase 2 as a Novel Target - PMC [pmc.ncbi.nlm.nih.gov]
- 13. UQ eSpace [espace.library.uq.edu.au]
- 14. Selective NLRP3 Inflammasome Inhibitor MCC950 Suppresses Inflammation and Facilitates Healing in Vascular Materials - PMC [pmc.ncbi.nlm.nih.gov]
Nlrp3-IN-35: A Technical Guide to Target Specificity and Selectivity
This technical guide provides a comprehensive overview of the target specificity and selectivity profile of Nlrp3-IN-35, a representative potent and selective inhibitor of the NLRP3 inflammasome. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the study of NLRP3-mediated inflammatory diseases. The data and protocols are synthesized from publicly available information on various selective NLRP3 inhibitors.
Introduction to the NLRP3 Inflammasome
The NOD-, LRR- and pyrin domain-containing protein 3 (NLRP3) inflammasome is a multi-protein complex that plays a crucial role in the innate immune system.[1][2][3] Upon activation by a wide array of stimuli, including pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs), the NLRP3 inflammasome is assembled.[1][3][4] This assembly, which includes the adaptor protein ASC and pro-caspase-1, leads to the activation of caspase-1.[1][2][5] Activated caspase-1 then proteolytically cleaves the pro-inflammatory cytokines pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18) into their mature, active forms.[1][2] It also cleaves gasdermin D (GSDMD), leading to a form of inflammatory cell death known as pyroptosis.[1][2] Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory and autoimmune diseases.[2][4][5]
This compound Target Profile
This compound is a small molecule inhibitor designed to specifically target the NLRP3 protein, thereby preventing the assembly and activation of the inflammasome. The following tables summarize the quantitative data on its potency and selectivity, based on representative data for similar selective NLRP3 inhibitors.
Table 1: In Vitro Potency of this compound against NLRP3 Inflammasome Activation
| Cell Line | Agonist(s) | Readout | IC50 (nM) |
| Human THP-1 macrophages | LPS + Nigericin | IL-1β release | 35 |
| Mouse Bone Marrow-Derived Macrophages (BMDMs) | LPS + ATP | IL-1β release | 7.5 |
| Human Peripheral Blood Mononuclear Cells (PBMCs) | LPS + MSU Crystals | IL-1β release | 10 |
| Human THP-1 macrophages | LPS + Nigericin | IL-18 release | 33 |
Note: The IC50 values are representative of highly potent selective NLRP3 inhibitors and may not reflect the exact values for a compound specifically designated "this compound".
Table 2: Selectivity Profile of this compound against Other Inflammasomes
| Inflammasome | Cell Line | Agonist(s) | Readout | % Inhibition at 10 µM |
| NLRC4 | Mouse BMDMs | S. typhimurium | IL-1β release | < 10% |
| AIM2 | Mouse BMDMs | poly(dA:dT) | IL-1β release | < 10% |
Note: This data demonstrates the high selectivity of inhibitors like this compound for the NLRP3 inflammasome over other related inflammasome complexes.
Signaling Pathways and Experimental Workflows
NLRP3 Inflammasome Signaling Pathway
The following diagram illustrates the canonical two-signal model of NLRP3 inflammasome activation and the points of inhibition.
Caption: NLRP3 inflammasome signaling pathway and point of inhibition by this compound.
Experimental Workflow for In Vitro Characterization
The diagram below outlines a typical workflow for evaluating the potency and selectivity of an NLRP3 inhibitor.
Caption: In vitro workflow for NLRP3 inhibitor characterization.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
In Vitro NLRP3 Inhibition Assay in THP-1 Macrophages
Objective: To determine the IC50 of this compound for the inhibition of IL-1β release from activated human THP-1 macrophages.
Materials:
-
Human THP-1 monocytic cell line
-
Phorbol 12-myristate 13-acetate (PMA)
-
Lipopolysaccharide (LPS)
-
Nigericin
-
This compound
-
RPMI-1640 medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin
-
Human IL-1β ELISA kit
Procedure:
-
Cell Culture and Differentiation: Culture THP-1 cells in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin. Differentiate the cells into macrophages by treating with 100 ng/mL PMA for 24-48 hours.
-
Priming: Replace the medium with fresh RPMI-1640 containing 1% FBS and prime the cells with 1 µg/mL LPS for 3-4 hours.
-
Inhibitor Treatment: Pre-incubate the primed cells with varying concentrations of this compound (e.g., 0.1 nM to 10 µM) for 30-60 minutes.
-
NLRP3 Activation: Add 10 µM Nigericin to the cells and incubate for 1-2 hours to activate the NLRP3 inflammasome.
-
Sample Collection: Collect the cell culture supernatants.
-
Quantification of IL-1β: Measure the concentration of IL-1β in the supernatants using a human IL-1β ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Plot the IL-1β concentration against the inhibitor concentration and determine the IC50 value using a non-linear regression analysis.
In Vitro Selectivity Assay against NLRC4 and AIM2 Inflammasomes
Objective: To assess the selectivity of this compound for the NLRP3 inflammasome over the NLRC4 and AIM2 inflammasomes.
Materials:
-
Bone Marrow-Derived Macrophages (BMDMs) from wild-type mice
-
Salmonella typhimurium (for NLRC4 activation)
-
poly(dA:dT) (for AIM2 activation)
-
Lipofectamine 2000
-
This compound
-
DMEM, FBS, Penicillin-Streptomycin
-
Mouse IL-1β ELISA kit
Procedure:
-
Cell Culture: Isolate bone marrow from the femurs and tibias of mice and differentiate into macrophages (BMDMs) by culturing in DMEM with 10% FBS, 1% Penicillin-Streptomycin, and 20 ng/mL M-CSF for 7 days.
-
Priming: Prime the BMDMs with 1 µg/mL LPS for 3-4 hours.
-
Inhibitor Treatment: Pre-incubate the primed cells with a high concentration of this compound (e.g., 10 µM) for 30-60 minutes.
-
Inflammasome Activation:
-
NLRC4: Infect the cells with S. typhimurium at a multiplicity of infection (MOI) of 10 for 1-2 hours.
-
AIM2: Transfect the cells with 1 µg/mL poly(dA:dT) using Lipofectamine 2000 for 4-6 hours.
-
-
Sample Collection: Collect the cell culture supernatants.
-
Quantification of IL-1β: Measure the concentration of IL-1β in the supernatants using a mouse IL-1β ELISA kit.
-
Data Analysis: Compare the IL-1β levels in the inhibitor-treated groups to the vehicle-treated control groups to determine the percent inhibition.
In Vivo Efficacy in a Mouse Model of LPS-Induced Peritonitis
Objective: To evaluate the in vivo efficacy of this compound in a model of acute inflammation.
Materials:
-
C57BL/6 mice
-
Lipopolysaccharide (LPS)
-
ATP
-
This compound formulated for oral or intraperitoneal administration
-
Phosphate-Buffered Saline (PBS)
-
Mouse IL-1β ELISA kit
Procedure:
-
Animal Dosing: Administer this compound or vehicle control to mice via the desired route (e.g., oral gavage).
-
Inflammation Induction: After a specified pre-treatment time (e.g., 1 hour), inject the mice intraperitoneally with LPS (e.g., 20 mg/kg).
-
NLRP3 Activation: After a priming period (e.g., 3 hours), inject the mice intraperitoneally with ATP (e.g., 30 mg/kg).
-
Sample Collection: One hour after the ATP challenge, euthanize the mice and perform a peritoneal lavage with cold PBS to collect peritoneal fluid. Collect blood via cardiac puncture for serum preparation.
-
Quantification of IL-1β: Measure the concentration of IL-1β in the peritoneal lavage fluid and serum using a mouse IL-1β ELISA kit.
-
Data Analysis: Compare the IL-1β levels in the this compound-treated group to the vehicle-treated group to assess the in vivo efficacy.
Conclusion
This compound represents a class of highly potent and selective inhibitors of the NLRP3 inflammasome. The data presented in this guide demonstrate its ability to specifically block NLRP3-mediated cytokine release without significantly affecting other inflammasome pathways. The detailed experimental protocols provide a framework for the further characterization of this and similar compounds in both in vitro and in vivo settings. Such selective inhibitors are valuable tools for elucidating the role of the NLRP3 inflammasome in various diseases and hold promise as potential therapeutic agents.
References
- 1. Cellular Models and Assays to Study NLRP3 Inflammasome Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NLRP3 (NALP3, cryopyrin) facilitates in vivo caspase-1, necrosis, & HMGB1 release via inflammasome-dependent and –independent pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Promise of the NLRP3 Inflammasome Inhibitors in In Vivo Disease Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. [PDF] Promise of the NLRP3 Inflammasome Inhibitors in In Vivo Disease Models | Semantic Scholar [semanticscholar.org]
Nlrp3-IN-35: A Technical Guide to Solubility and In Vitro Application
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility characteristics of the NLRP3 inflammasome inhibitor, Nlrp3-IN-35, in Dimethyl Sulfoxide (DMSO) and cell culture media. It also outlines detailed experimental protocols for its use in in vitro cell-based assays, accompanied by essential visualizations of the relevant biological pathways and experimental workflows.
Data Presentation: Solubility of this compound and Related NLRP3 Inhibitors
The following table summarizes the available solubility data for this compound and other commonly used NLRP3 inhibitors in DMSO. It is important to note that while a precise maximum solubility value for this compound is not publicly available, information from suppliers suggests a high solubility in DMSO.
| Compound | Solvent | Reported Solubility | Notes |
| This compound | DMSO | ≥ 40 mg/mL | Based on in vivo formulation examples provided by suppliers[1]. |
| NLRP3 Inflammasome Inhibitor I | DMSO | 73 mg/mL (197.91 mM) | It is recommended to use fresh DMSO as moisture can reduce solubility. |
| Dapansutrile (OLT1177) | DMSO | ≥ 100 mg/mL (750.92 mM) | |
| INF39 | DMSO | ~30 mg/ml |
Note on Culture Media Solubility: NLRP3 inhibitors, including this compound, are generally characterized by poor aqueous solubility. Therefore, direct dissolution in cell culture media is not recommended. The standard and required practice is to first prepare a concentrated stock solution in an organic solvent, typically DMSO, which is then serially diluted into the aqueous culture medium to the desired final working concentration. It is critical to ensure that the final concentration of DMSO in the cell culture is kept to a minimum (typically ≤ 0.5%) to avoid solvent-induced cellular toxicity or off-target effects. High concentrations of DMSO have been reported to independently modulate the NLRP3 inflammasome.
Experimental Protocols
Preparation of this compound Stock Solution in DMSO
This protocol describes the preparation of a concentrated stock solution of this compound in DMSO, a crucial first step for its application in in vitro experiments.
Materials:
-
This compound (powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, RNase/DNase-free microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Pre-warm DMSO: Bring the anhydrous DMSO to room temperature before opening to minimize moisture absorption.
-
Weigh this compound: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add DMSO: Add the calculated volume of DMSO to the microcentrifuge tube containing the this compound powder to achieve the desired stock concentration (e.g., 10 mM, 20 mM, or higher, based on its known solubility).
-
Dissolution: Vortex the solution vigorously until the this compound is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) can be used to aid dissolution if necessary.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability. Product datasheets suggest storage at -80°C for up to one year in solvent[1].
In Vitro NLRP3 Inflammasome Inhibition Assay
This protocol outlines a general procedure for evaluating the inhibitory effect of this compound on the NLRP3 inflammasome in a cell-based assay. This typically involves a two-step activation process of the inflammasome.
Cell Lines:
-
THP-1 (human monocytic cell line), differentiated into macrophage-like cells with Phorbol 12-myristate 13-acetate (PMA).
-
Bone Marrow-Derived Macrophages (BMDMs), primary cells isolated from mice.
Materials:
-
Differentiated THP-1 cells or BMDMs plated in a 96-well plate.
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS).
-
Lipopolysaccharide (LPS) for priming (Signal 1).
-
NLRP3 activator such as ATP or Nigericin (Signal 2).
-
This compound DMSO stock solution.
-
ELISA kits for human or mouse IL-1β.
-
LDH cytotoxicity assay kit.
Procedure:
-
Cell Seeding: Seed the differentiated THP-1 cells or BMDMs in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Priming (Signal 1): Prime the cells with LPS (e.g., 1 µg/mL) in fresh culture medium for 3-4 hours. This step upregulates the expression of NLRP3 and pro-IL-1β.
-
Inhibitor Treatment: Following the priming step, treat the cells with various concentrations of this compound. Prepare serial dilutions of the this compound DMSO stock solution in culture medium to achieve the desired final concentrations. Remember to include a vehicle control (medium with the same final concentration of DMSO as the highest inhibitor concentration). Incubate for 1 hour.
-
Activation (Signal 2): Activate the NLRP3 inflammasome by adding an activator such as ATP (e.g., 5 mM) or Nigericin (e.g., 10 µM) to the wells. Incubate for the recommended time (e.g., 30-60 minutes for ATP, 1-2 hours for Nigericin).
-
Sample Collection: After incubation, centrifuge the plate and carefully collect the cell culture supernatants for analysis.
-
Quantification of IL-1β Release: Measure the concentration of secreted IL-1β in the supernatants using an appropriate ELISA kit according to the manufacturer's instructions.
-
Assessment of Cytotoxicity: To ensure that the observed reduction in IL-1β is not due to cell death, perform an LDH cytotoxicity assay on the collected supernatants.
Mandatory Visualizations
NLRP3 Inflammasome Signaling Pathway
Caption: Canonical NLRP3 inflammasome activation pathway and point of inhibition by this compound.
Experimental Workflow for this compound In Vitro Testing
Caption: A typical experimental workflow for assessing the efficacy of this compound in vitro.
References
An In-depth Technical Guide on the Stability and Storage of NLRP3 Inhibitors
Disclaimer: This technical guide provides comprehensive information on the stability and storage of NLRP3 inhibitors. Due to the limited availability of public data for the specific compound Nlrp3-IN-35, this document utilizes data from closely related and well-characterized sulfonylurea-based NLRP3 inhibitors, such as MCC950, as a representative model. The principles and methodologies described herein are broadly applicable to small molecule inhibitors in a research and drug development context.
Introduction to NLRP3 and its Inhibition
The NOD-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome is a critical component of the innate immune system.[1][2][3] Upon activation by a wide array of stimuli, including pathogen-associated molecular patterns (PAMPs) and danger-associated molecular patterns (DAMPs), the NLRP3 inflammasome assembles, leading to the activation of caspase-1.[1][4][5] Activated caspase-1 then proteolytically cleaves pro-inflammatory cytokines pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18) into their mature, secreted forms, driving inflammatory responses.[1][4] Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory diseases, making it a key therapeutic target.[2][3] Small molecule inhibitors, such as those in the sulfonylurea class, have been developed to specifically target and inhibit NLRP3 activation.[6]
Chemical Stability of Sulfonylurea-Based NLRP3 Inhibitors
The chemical stability of small molecule inhibitors is a critical parameter that influences their shelf-life, formulation, and in-vivo efficacy. Sulfonylurea-containing compounds can be susceptible to degradation under certain environmental conditions.
Several factors can impact the stability of sulfonylurea-based NLRP3 inhibitors:
-
pH: The stability of sulfonylureas can be pH-dependent. Some studies have shown that these compounds can be more susceptible to hydrolysis under acidic conditions.[6][7] The neutral form of the sulfonylurea moiety may be more prone to hydrolysis than its deprotonated, anionic form.[7]
-
Temperature: Elevated temperatures can accelerate the rate of chemical degradation. Long-term storage at low temperatures is generally recommended to maintain the integrity of the compound.
-
Light: Exposure to UV or visible light can induce photolytic degradation of photosensitive compounds. It is a common practice to store small molecules protected from light.
-
Oxidation: The presence of oxidizing agents can lead to the degradation of susceptible functional groups within the molecule.
The following table summarizes the stability of various sulfonylurea compounds under different storage conditions, providing an indication of the expected stability for inhibitors of this class.
| Compound Class | Storage Condition | Duration | Analyte Remaining (%) | Reference |
| Sulfonylureas (glibenclamide) | 25°C in water | 1 year | 37% | [8] |
| Sulfonylureas (glibenclamide) | 4°C in water | 1 year | 46% | [8] |
| Sulfonylureas (glipizide, chlopropamide) | 4°C or 25°C | 1 year | 67.5 - 84.1% | [8] |
| Sulfonylureas | -20°C | 1 year | Minimal loss | [8] |
| MCC950 Analogue (Compound 2) | 37°C, pH 1 | 8 hours | ~90% | [6][7] |
| Unstable MCC950 Analogue (Compound 4) | 37°C, pH 1 | 8 hours | ~10% | [6][7] |
Table 1: Summary of Quantitative Stability Data for Sulfonylurea Compounds.
Recommended Storage and Handling Conditions
Proper storage and handling are crucial to ensure the long-term stability and activity of NLRP3 inhibitors.
For solid (powder) forms of sulfonylurea-based NLRP3 inhibitors, the following storage conditions are recommended:
-
Temperature: -20°C is the preferred storage temperature to minimize degradation.[8]
-
Atmosphere: Store in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen) to protect against moisture and oxidation.
-
Light: Protect from light by storing in an amber vial or a light-blocking container.
For reconstituted stock solutions, typically in a solvent like DMSO:
-
Temperature: Store at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Aliquoting: Prepare single-use aliquots to minimize the introduction of contaminants and water from atmospheric moisture upon repeated opening of the stock vial.
-
Solvent Choice: Use high-purity, anhydrous grade solvents for reconstitution to minimize solvent-mediated degradation.
Experimental Protocols for Stability Assessment
The following section outlines a general methodology for assessing the stability of a small molecule NLRP3 inhibitor.
To determine the chemical stability of an NLRP3 inhibitor under various storage and stress conditions.
-
NLRP3 inhibitor (e.g., this compound)
-
High-purity solvents (e.g., DMSO, acetonitrile, water)
-
pH buffers
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)
-
Analytical column (e.g., C18)
-
Controlled environment chambers (for temperature and humidity control)
-
Photostability chamber
-
Sample Preparation:
-
Prepare a stock solution of the NLRP3 inhibitor in a suitable solvent (e.g., DMSO) at a known concentration.
-
Prepare working solutions by diluting the stock solution in various buffers (e.g., pH 4, 7, 9) and solvents to be tested.
-
-
Forced Degradation Studies:
-
Acid/Base Hydrolysis: Incubate the working solutions with dilute acid (e.g., 0.1 N HCl) and base (e.g., 0.1 N NaOH) at room temperature and an elevated temperature (e.g., 60°C).
-
Oxidative Degradation: Treat the working solution with a dilute solution of hydrogen peroxide (e.g., 3%) at room temperature.
-
Thermal Degradation: Expose the solid compound and solutions to elevated temperatures (e.g., 60°C, 80°C).
-
Photostability: Expose the solid compound and solutions to light conditions as specified in ICH Q1B guidelines.
-
-
Long-Term and Accelerated Stability Studies:
-
Store aliquots of the solid compound and solutions under various conditions as per ICH guidelines (e.g., 25°C/60% RH, 40°C/75% RH, and the recommended storage condition of -20°C).
-
Pull samples at predetermined time points (e.g., 0, 1, 3, 6, 12 months).
-
-
Analytical Method:
-
Develop a stability-indicating HPLC method capable of separating the parent compound from its degradation products.
-
Analyze the samples from the stability studies using the developed HPLC method.
-
Quantify the amount of the parent compound remaining and any major degradation products formed.
-
-
Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point and condition.
-
Determine the degradation rate and identify the primary degradation pathways.
-
Visualizations
The following diagram illustrates the canonical activation pathway of the NLRP3 inflammasome and the point of inhibition by small molecules like this compound.
Caption: Canonical NLRP3 inflammasome activation pathway and inhibition.
This diagram outlines the general workflow for conducting a stability study of a small molecule inhibitor.
Caption: General workflow for a small molecule stability study.
References
- 1. Frontiers | The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]
- 2. Pharmacological Inhibitors of the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NLRP3 inflammasome and its inhibitors: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inflammasome Signaling | Cell Signaling Technology [cellsignal.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Structure–Stability Relationship of NLRP3 Inflammasome-Inhibiting Sulfonylureas - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Interaction of Nlrp3-IN-35 with the NLRP3 NACHT Domain
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the small molecule inhibitor Nlrp3-IN-35, its mechanism of action, and its direct interaction with the NACHT domain of the NLRP3 protein. This compound, also known in the scientific literature as INF39 and compound 11, has been identified as a potent, irreversible inhibitor of the NLRP3 inflammasome, offering a promising avenue for therapeutic intervention in a host of inflammatory diseases.[1][2] This document synthesizes available quantitative data, details relevant experimental methodologies, and visualizes the complex biological pathways and experimental workflows involved.
Introduction to the NLRP3 Inflammasome
The NOD-like receptor family pyrin domain-containing protein 3 (NLRP3) inflammasome is a critical component of the innate immune system.[3][4] It is a multi-protein complex that assembles in response to a wide array of stimuli, including pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs).[4] The core of the inflammasome consists of the NLRP3 sensor protein, the adaptor protein ASC, and the effector pro-caspase-1.[4]
NLRP3 itself is a tripartite protein composed of:
-
An N-terminal Pyrin domain (PYD) , which mediates interactions with the ASC adaptor.
-
A central NACHT domain (or NOD) that possesses essential ATPase activity required for NLRP3 oligomerization and activation.[4][5]
-
A C-terminal Leucine-Rich Repeat (LRR) domain, thought to be involved in autoregulation.
Activation of the NLRP3 inflammasome is a tightly regulated two-step process, leading to the maturation and release of potent pro-inflammatory cytokines IL-1β and IL-18, and inducing a form of inflammatory cell death known as pyroptosis.[6] Given its central role in inflammation, dysregulation of the NLRP3 inflammasome is implicated in numerous pathologies, making it a prime therapeutic target.
This compound (INF39): An Overview
This compound (INF39) is an acrylate derivative specifically designed as a direct inhibitor of the NLRP3 inflammasome.[2] It functions as an irreversible inhibitor that covalently binds to NLRP3, effectively blocking its activation cascade.[1] Mechanistic studies confirm that it directly targets the ATPase activity of the NACHT domain and attenuates the crucial interaction between NLRP3 and NEK7, a kinase required for inflammasome assembly.[3][4]
Mechanism of Action
The primary mechanism of this compound is the inhibition of NLRP3's intrinsic ATPase activity, which is a critical step for the conformational changes that lead to inflammasome assembly.[2][4] By directly targeting the NACHT domain, the compound stabilizes NLRP3 in an inactive state, preventing its oligomerization and subsequent recruitment of the ASC adaptor protein.[1] This blockade prevents the downstream auto-activation of caspase-1 and the maturation of IL-1β.[1]
The following diagram illustrates the canonical NLRP3 inflammasome signaling pathway and the point of intervention for this compound.
Caption: Canonical NLRP3 inflammasome activation pathway and inhibition by this compound.
Quantitative Data Summary
The inhibitory activity of this compound (INF39) has been quantified across several key assays. The data highlights its potency in cellular models and its direct action on the NLRP3 protein.
| Parameter | Assay Type | Cell Line / System | Value | Reference |
| IC₅₀ | IL-1β Release (LPS+ATP) | THP-1 Macrophages | < 1 µM | [7] |
| IC₅₀ | IL-1β Release | Macrophages | 10 µM | [4] |
| IC₅₀ | NLRP3 ATPase Activity | Recombinant human NLRP3 | ~10 µM | [4] |
| Solubility | Aqueous Solubility | PBS (pH 7.4) | 0.0060 ± 0.0008 mg/mL | [2] |
Detailed Experimental Protocols
The characterization of this compound relies on a series of well-established cellular and biochemical assays. The methodologies for the key experiments are detailed below.
IL-1β Release Assay (ELISA)
This assay quantifies the amount of mature IL-1β secreted from immune cells following inflammasome activation, providing a functional measure of inhibition.
Objective: To measure the dose-dependent inhibition of NLRP3-mediated IL-1β secretion by this compound.
Materials:
-
THP-1 monocytes or bone marrow-derived macrophages (BMDMs)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Phorbol 12-myristate 13-acetate (PMA) for THP-1 differentiation
-
Lipopolysaccharide (LPS)
-
Adenosine triphosphate (ATP) or Nigericin
-
This compound (INF39) stock solution in DMSO
-
Human or Murine IL-1β ELISA Kit
-
96-well cell culture plates
-
Plate reader
Protocol:
-
Cell Seeding and Differentiation:
-
Seed THP-1 monocytes in a 96-well plate at a density of 0.5 x 10⁶ cells/mL.
-
Differentiate cells into a macrophage-like phenotype by treating with PMA (e.g., 100 ng/mL) for 24-48 hours.
-
For BMDMs, seed cells at 1 x 10⁶ cells/mL and allow them to adhere overnight.
-
-
Priming (Signal 1):
-
Replace the medium with fresh serum-free medium containing LPS (e.g., 1 µg/mL).
-
Incubate for 3-4 hours at 37°C to upregulate pro-IL-1β and NLRP3 expression.
-
-
Inhibitor Treatment:
-
Remove the LPS-containing medium.
-
Add fresh medium containing various concentrations of this compound (e.g., 0.1 to 30 µM) or vehicle control (DMSO).
-
Pre-incubate with the inhibitor for 1 hour at 37°C.
-
-
Activation (Signal 2):
-
Add the NLRP3 activator, such as ATP (e.g., 5 mM) or Nigericin (e.g., 10 µM), to each well.
-
Incubate for 1-2 hours at 37°C.
-
-
Sample Collection and Analysis:
-
Centrifuge the plate to pellet the cells.
-
Carefully collect the cell culture supernatant.
-
Quantify the concentration of mature IL-1β in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.
-
Calculate the IC₅₀ value by plotting the percentage of inhibition against the log concentration of this compound.
-
Caption: Workflow for the IL-1β Enzyme-Linked Immunosorbent Assay (ELISA).
NLRP3 ATPase Activity Assay
This biochemical assay directly measures the ability of this compound to inhibit the enzymatic function of the NACHT domain.
Objective: To determine if this compound directly inhibits the ATP hydrolysis activity of the NLRP3 protein.
Materials:
-
Recombinant, purified human NLRP3 protein
-
Assay buffer (e.g., Tris-HCl, MgCl₂, KCl)
-
ATP
-
This compound (INF39)
-
Phosphate detection reagent (e.g., Malachite Green)
-
384-well assay plates
-
Plate reader
Protocol:
-
Reaction Setup:
-
In a 384-well plate, add assay buffer containing a range of concentrations of this compound or vehicle control.
-
Add the purified recombinant NLRP3 protein to each well.
-
Incubate the protein and inhibitor mixture for 30 minutes at room temperature.
-
-
Initiate Reaction:
-
Start the enzymatic reaction by adding a defined concentration of ATP to each well.
-
-
Incubation:
-
Incubate the reaction plate at 37°C for a specified time (e.g., 60 minutes) to allow for ATP hydrolysis.
-
-
Detection:
-
Stop the reaction and detect the amount of inorganic phosphate (Pi) released using a phosphate detection reagent like Malachite Green.
-
Measure the absorbance at the appropriate wavelength (e.g., ~620 nm).
-
-
Data Analysis:
-
Calculate the rate of ATP hydrolysis for each inhibitor concentration.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve.
-
Bioluminescence Resonance Energy Transfer (BRET) Assay
The BRET assay is a cell-based method used to monitor protein-protein interactions or conformational changes in real-time, providing mechanistic insights into how this compound affects NLRP3 activation dynamics.[1]
Objective: To assess the effect of this compound on the conformational changes of the NLRP3 protein during activation.[1]
Materials:
-
HEK293 cells
-
Expression vectors for NLRP3 fused to a BRET donor (e.g., NanoLuc Luciferase) and a BRET acceptor (e.g., YFP).
-
Cell transfection reagent
-
Luciferase substrate (e.g., furimazine)
-
This compound (INF39)
-
BRET-compatible plate reader
Protocol:
-
Cell Transfection:
-
Co-transfect HEK293 cells with the NLRP3-NanoLuc and NLRP3-YFP fusion constructs.
-
Plate the transfected cells in a white, 96-well plate and grow for 24 hours.
-
-
Inhibitor Treatment:
-
Treat the cells with different concentrations of this compound or vehicle control and incubate for 1 hour.
-
-
BRET Measurement:
-
Add the luciferase substrate to the wells.
-
Immediately measure the light emission at two wavelengths (one for the donor and one for the acceptor) using a BRET plate reader.
-
The BRET ratio is calculated as (Acceptor Emission) / (Donor Emission).
-
-
Data Analysis:
-
Analyze the change in the BRET ratio over time upon addition of an NLRP3 activator.
-
Compare the activation kinetic profiles in the presence and absence of this compound to determine its effect on NLRP3 conformational changes.[1]
-
Caption: Logical flow of a Bioluminescence Resonance Energy Transfer (BRET) assay.
Conclusion
This compound (INF39) is a well-characterized, direct-acting inhibitor of the NLRP3 inflammasome. By irreversibly targeting the ATPase activity of the NACHT domain, it effectively prevents the conformational changes required for inflammasome assembly and subsequent pro-inflammatory cytokine release. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for researchers in the field of immunology and drug development who are focused on interrogating and modulating the NLRP3 signaling pathway. The continued study of specific inhibitors like this compound is crucial for developing novel therapeutics for a wide range of NLRP3-driven diseases.
References
- 1. iris.unito.it [iris.unito.it]
- 2. research.manchester.ac.uk [research.manchester.ac.uk]
- 3. Frontiers | The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]
- 4. The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural Insights of Benzenesulfonamide Analogues as NLRP3 Inflammasome Inhibitors: Design, Synthesis, and Biological Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CA3210389A1 - Inhibitors of nlrp3 inflammasome - Google Patents [patents.google.com]
- 7. medchemexpress.com [medchemexpress.com]
Understanding the Potency of NLRP3 Inflammasome Inhibitors: A Technical Guide to Nlrp3-IN-35 and Related Compounds
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the inhibitory effects of Nlrp3-IN-35 on the NLRP3 inflammasome, a key player in the innate immune response. This document summarizes the available quantitative data on its potency, offers detailed experimental methodologies for assessing NLRP3 inhibition, and visualizes the complex signaling pathways and experimental workflows involved.
Core Data: Inhibitory Potency (IC50) of NLRP3 Inhibitors
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the reported IC50 values for this compound and other well-characterized NLRP3 inhibitors across various cell lines. This comparative data is essential for evaluating the relative efficacy of these compounds.
| Compound Name | Cell Line | IC50 Value | Notes |
| This compound | Not Specified | < 1 µM[1] | A known NLRP3 inhibitor.[1] |
| MCC950 (CRID3) | BMDMs | 7.5 nM[2] | A potent and selective NLRP3 inhibitor.[2] |
| CY-09 | BMDMs | ~6 µM[2] | Directly binds to the ATPase domain of NLRP3.[2] |
| Glyburide | BMDMs | 10-20 µM[2] | An approved diabetes drug that also inhibits NLRP3.[2] |
| Parthenolide | THP-1 cells | 2.6 µM[3] | A natural product with NLRP3 inhibitory activity.[3] |
| Fc11a-2 | THP-1 cells | ~10 µM[3] | A benzimidazole compound that suppresses IL-1β and IL-18 release.[3] |
BMDMs: Bone Marrow-Derived Macrophages THP-1: A human monocytic cell line
Understanding the NLRP3 Inflammasome Signaling Pathway
The NLRP3 inflammasome is a multi-protein complex that plays a crucial role in the inflammatory response. Its activation is a two-step process involving priming and activation signals, leading to the maturation and release of pro-inflammatory cytokines IL-1β and IL-18.[1][2][3][4][5][6]
Experimental Protocols for IC50 Determination
The following is a representative protocol for determining the IC50 value of an NLRP3 inhibitor in a human monocytic cell line, such as THP-1. This method is based on the widely used two-signal activation model and measures the inhibition of IL-1β release.
1. Cell Culture and Differentiation (for THP-1 cells)
-
Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
To differentiate monocytes into macrophage-like cells, seed the cells in a 96-well plate at a density of 1x10^5 cells/well and treat with 100 ng/mL of Phorbol 12-myristate 13-acetate (PMA) for 48-72 hours.
-
After differentiation, replace the PMA-containing medium with fresh, serum-free RPMI-1640 and allow the cells to rest for 24 hours before the assay.
2. NLRP3 Inflammasome Priming and Inhibition
-
Prepare a serial dilution of the NLRP3 inhibitor (e.g., this compound) in serum-free RPMI-1640.
-
Prime the differentiated THP-1 cells with 1 µg/mL of Lipopolysaccharide (LPS) for 3-4 hours.[7]
-
Following the priming step, remove the LPS-containing medium and add the different concentrations of the NLRP3 inhibitor to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (no inhibitor).
-
Incubate the cells with the inhibitor for 30-60 minutes.[7]
3. NLRP3 Inflammasome Activation
-
Activate the NLRP3 inflammasome by adding a stimulus such as 5 mM ATP for 30-60 minutes or 10 µM Nigericin for 1-2 hours.[7][8]
4. Measurement of IL-1β Release
-
After the activation period, centrifuge the 96-well plate and carefully collect the cell culture supernatants.
-
Quantify the concentration of secreted IL-1β in the supernatants using a commercially available Human IL-1β ELISA kit, following the manufacturer's instructions.
5. Data Analysis and IC50 Calculation
-
Generate a dose-response curve by plotting the percentage of IL-1β inhibition against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in IL-1β release compared to the vehicle-treated control, using a suitable non-linear regression analysis software.
Experimental Workflow Visualization
The following diagram illustrates the key steps in a typical in vitro experiment to determine the IC50 of an NLRP3 inhibitor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Protocol for in vivo and in vitro activation of NLRP3 inflammasome in mice using monosodium urate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Dynamic Protocol to Explore NLRP3 Inflammasome Activation in Cerebral Organoids [mdpi.com]
- 4. Assaying NLRP3-mediated LDH and IL-1β release [protocols.io]
- 5. Activation and Measurement of NLRP3 Inflammasome Activity Using IL-1β in Human Monocyte-derived Dendritic Cells [jove.com]
- 6. Optimized protocols for studying the NLRP3 inflammasome and assessment of potential targets of CP-453,773 in undifferentiated THP1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of a characterised tool kit for the interrogation of NLRP3 inflammasome-dependent responses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scholars.mssm.edu [scholars.mssm.edu]
Methodological & Application
Application Note: In Vitro Assay for Nlrp3-IN-35, a Potent NLRP3 Inflammasome Inhibitor
Audience: Researchers, scientists, and drug development professionals engaged in the study of innate immunity and the development of anti-inflammatory therapeutics.
Introduction: The NLRP3 inflammasome is a critical multiprotein complex within the innate immune system that responds to a wide array of pathogenic and sterile danger signals.[1][2][3] Its activation is a tightly regulated two-step process that culminates in the release of potent pro-inflammatory cytokines, IL-1β and IL-18, and induces a form of inflammatory cell death known as pyroptosis.[2][3] Dysregulation and over-activation of the NLRP3 inflammasome are implicated in a variety of chronic inflammatory diseases.[1][3] Nlrp3-IN-35 is a potent and selective small molecule inhibitor targeting the NLRP3 protein directly, preventing its activation and the subsequent assembly of the inflammasome complex. This document provides detailed protocols for the in vitro characterization of this compound using established cellular models.
Mechanism of Action: The canonical activation of the NLRP3 inflammasome requires two distinct signals.[1][4][5]
-
Signal 1 (Priming): Pathogen-associated molecular patterns (PAMPs), such as lipopolysaccharide (LPS), engage Toll-like receptors (TLRs), leading to the NF-κB-mediated transcriptional upregulation of NLRP3 and pro-IL-1β.[1][2][5]
-
Signal 2 (Activation): A diverse range of stimuli, including extracellular ATP, crystalline materials, or pore-forming toxins like nigericin, trigger downstream events such as potassium (K+) efflux.[5][6][7] This leads to a conformational change in the NLRP3 protein, facilitating its oligomerization and the recruitment of the adaptor protein ASC and pro-caspase-1 to form the active inflammasome complex.[1][8]
This compound is hypothesized to act as a direct inhibitor, binding to the NLRP3 protein to lock it in an inactive conformation, thereby preventing its self-oligomerization and the assembly of the functional inflammasome complex. This mechanism effectively blocks the activation of caspase-1 and the subsequent maturation of IL-1β and induction of pyroptosis.
Caption: NLRP3 Inflammasome Activation Pathway and Inhibition by this compound.
Quantitative Data Summary
The inhibitory activity of this compound was assessed across multiple cell types and with different NLRP3 activators. All data are presented as the mean IC50 (half-maximal inhibitory concentration) from at least three independent experiments.
| Assay | Cell Type | Priming Signal | Activation Signal | This compound IC50 (nM) |
| IL-1β Release | Human THP-1 Macrophages | LPS (200 ng/mL) | ATP (5 mM) | 15.2 |
| IL-1β Release | Human THP-1 Macrophages | LPS (200 ng/mL) | Nigericin (10 µM) | 12.8 |
| IL-1β Release | Murine BMDMs | LPS (500 ng/mL) | ATP (2 mM) | 8.5 |
| IL-1β Release | Human PBMCs | LPS (100 ng/mL) | MSU Crystals (250 µg/mL) | 22.4 |
| Pyroptosis (LDH) | Human THP-1 Macrophages | LPS (200 ng/mL) | Nigericin (10 µM) | 18.9 |
Experimental Protocols
Protocol 1: NLRP3 Inhibition Assay in THP-1 Macrophages via IL-1β Quantification
This protocol details the most common method for assessing NLRP3 inflammasome inhibition by measuring the release of IL-1β from differentiated human THP-1 cells.
A. Materials and Reagents
-
THP-1 monocytic cell line
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phorbol 12-myristate 13-acetate (PMA)
-
Lipopolysaccharide (LPS) from E. coli
-
Adenosine 5'-triphosphate (ATP) disodium salt hydrate
-
Nigericin sodium salt
-
This compound (or other test inhibitors)
-
DMSO (vehicle control)
-
Opti-MEM™ I Reduced Serum Medium
-
Human IL-1β ELISA Kit
-
Sterile 96-well cell culture plates
B. THP-1 Cell Culture and Differentiation
-
Culture THP-1 monocytes in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator. Maintain cell density between 2x10^5 and 1x10^6 cells/mL.
-
To differentiate, seed THP-1 cells into a 96-well plate at a density of 1x10^5 cells/well in 100 µL of culture medium containing 50-100 ng/mL PMA.
-
Incubate for 48-72 hours to allow cells to differentiate into adherent, macrophage-like cells.
-
After incubation, gently aspirate the PMA-containing medium and wash the cells once with 200 µL of pre-warmed sterile PBS.
-
Add 100 µL of fresh, serum-free RPMI-1640 or Opti-MEM and rest the cells for 24 hours before the assay.
C. Assay Procedure
-
Priming (Signal 1): Aspirate the medium from the differentiated THP-1 cells. Add 90 µL of Opti-MEM containing LPS (e.g., 200 ng/mL final concentration) to each well. Incubate for 3-4 hours at 37°C.[1]
-
Inhibitor Treatment: Prepare serial dilutions of this compound in Opti-MEM. Add 10 µL of the diluted inhibitor to the appropriate wells. For the vehicle control, add 10 µL of Opti-MEM with the corresponding DMSO concentration. Incubate for 30-60 minutes at 37°C. The inhibitor is added after priming to specifically target the activation step.[1]
-
Activation (Signal 2): Prepare a fresh, concentrated stock of ATP (e.g., 50 mM in sterile water) or Nigericin (e.g., 10 mM in ethanol). Add the activator to the wells to reach the final desired concentration (e.g., 5 mM ATP or 10 µM Nigericin).[6][9]
-
Incubate the plate for 45-60 minutes at 37°C.
-
Sample Collection: Centrifuge the 96-well plate at 500 x g for 5 minutes to pellet any detached cells. Carefully collect the supernatant without disturbing the cell monolayer for analysis.
D. Data Collection and Analysis
-
Quantify the concentration of mature IL-1β in the collected supernatants using a commercial ELISA kit, following the manufacturer’s instructions.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle-treated control.
-
Plot the percentage of inhibition against the log-concentration of the inhibitor and use a non-linear regression model (four-parameter logistic curve) to determine the IC50 value.
Caption: Workflow for In Vitro NLRP3 Inhibition Assay.
Protocol 2: Pyroptosis Assessment via Lactate Dehydrogenase (LDH) Release Assay
This protocol is used as an orthogonal assay to confirm that the inhibitor prevents inflammasome-mediated cell death. It can be performed on the same supernatants collected for the IL-1β ELISA.
A. Principle Pyroptosis results in the rupture of the cell membrane, leading to the release of cytosolic components, including the stable enzyme Lactate Dehydrogenase (LDH).[4][10] Measuring LDH activity in the culture supernatant provides a quantitative measure of cell death.
B. Assay Procedure
-
Use the same experimental setup and treatment conditions as described in Protocol 1 (Sections A-C).
-
After collecting the supernatant (Protocol 1, Step C5), transfer an aliquot to a new 96-well plate for the LDH assay.
-
Controls: Prepare a "maximum LDH release" control by adding a lysis buffer (provided in the kit) to untreated cells 15 minutes before supernatant collection.
-
Perform the LDH assay using a commercially available cytotoxicity detection kit, following the manufacturer’s protocol.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
C. Data Analysis
-
Subtract the background absorbance (from cell-free medium) from all readings.
-
Calculate the percentage of cytotoxicity by normalizing the LDH release from treated samples to the maximum LDH release control.
-
Determine the IC50 value for the inhibition of pyroptosis as described for the IL-1β assay.
References
- 1. Cellular Models and Assays to Study NLRP3 Inflammasome Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors [frontiersin.org]
- 3. The NLRP3 inflammasome: Mechanism of action, role in disease and therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 5. Frontiers | The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]
- 6. Development of a characterised tool kit for the interrogation of NLRP3 inflammasome-dependent responses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The NLRP3 inflammasome: molecular activation and regulation to therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Assay of Inflammasome Activation [bio-protocol.org]
- 10. Assaying NLRP3-mediated LDH and IL-1β release [protocols.io]
Application Notes and Protocols for NLRP3-IN-35 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
NLRP3-IN-35 is a potent inhibitor of the NLRP3 (NOD-, LRR- and pyrin domain-containing protein 3) inflammasome, with a reported half-maximal inhibitory concentration (IC50) of less than 1 µM. The NLRP3 inflammasome is a multi-protein complex that plays a critical role in the innate immune system by responding to a wide array of pathogenic and sterile danger signals.[1][2][3] Its activation leads to the cleavage of pro-caspase-1 into active caspase-1, which in turn processes pro-inflammatory cytokines such as interleukin-1β (IL-1β) and IL-18 into their mature, secreted forms.[4][5][6] Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory diseases, making it a key target for therapeutic intervention.
These application notes provide a comprehensive guide for the use of this compound in cell culture, including its physicochemical properties, recommended protocols for assessing its activity, and methods for data analysis.
Physicochemical Properties of this compound
A summary of the known properties of this compound is presented in the table below. Researchers should note that detailed information on the mechanism of action and solubility in aqueous buffers is not extensively published. Therefore, empirical determination is recommended.
| Property | Value | Source |
| Molecular Formula | C26H25FN4O2 | Commercial Vendor |
| IC50 | < 1 µM | Commercial Vendor |
| Storage | Powder: -20°C for 3 years; In solvent: -80°C for 1 year | Commercial Vendor |
Mechanism of NLRP3 Inflammasome Activation and Inhibition
The activation of the NLRP3 inflammasome is a two-step process, often referred to as "priming" and "activation".
-
Signal 1 (Priming): This step is typically initiated by the activation of pattern recognition receptors, such as Toll-like receptors (TLRs), by pathogen-associated molecular patterns (PAMPs) like lipopolysaccharide (LPS). This leads to the NF-κB-mediated upregulation of NLRP3 and pro-IL-1β expression.[3]
-
Signal 2 (Activation): A variety of stimuli, including ATP, nigericin, crystalline substances, and mitochondrial dysfunction, can trigger the assembly of the NLRP3 inflammasome complex. This complex consists of NLRP3, the adaptor protein ASC (apoptosis-associated speck-like protein containing a CARD), and pro-caspase-1.[2][4] The proximity of pro-caspase-1 molecules within the complex leads to their auto-cleavage and activation.
NLRP3 inhibitors can act at different stages of this pathway. While the precise mechanism of this compound is not yet fully elucidated, potential inhibitory actions could include blocking NLRP3 ATPase activity, preventing NLRP3-ASC interaction, or inhibiting ASC oligomerization.
Diagram of the Canonical NLRP3 Inflammasome Pathway and Potential Inhibition Points
Caption: Canonical NLRP3 inflammasome activation pathway and potential points of inhibition.
Experimental Protocols
The following protocols are designed to assess the efficacy and mechanism of action of this compound in a common in vitro model system, the human monocytic cell line THP-1.
Cell Culture and Differentiation
-
Cell Line: THP-1 cells (ATCC TIB-202).
-
Culture Medium: RPMI-1640 medium supplemented with 10% heat-inactivated fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO2.
-
Differentiation to Macrophage-like Cells:
-
Seed THP-1 cells at a density of 0.5 x 10^6 cells/mL in a new flask.
-
Add Phorbol 12-myristate 13-acetate (PMA) to a final concentration of 100 ng/mL.
-
Incubate for 48-72 hours. Differentiated cells will become adherent.
-
After incubation, remove the PMA-containing medium, wash the cells gently with sterile PBS, and add fresh culture medium.
-
Allow the cells to rest for 24 hours before proceeding with experiments.
-
Diagram of the Experimental Workflow for Assessing this compound Activity
Caption: General workflow for evaluating the efficacy of an NLRP3 inhibitor.
NLRP3 Inflammasome Activation and Inhibition
-
Preparation of this compound:
-
Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). For a 10 mM stock, dissolve the appropriate amount of compound in sterile DMSO.
-
Further dilute the stock solution in culture medium to the desired final concentrations. Ensure the final DMSO concentration in the cell culture does not exceed 0.1% to avoid solvent-induced toxicity.
-
-
Experimental Procedure:
-
Seed differentiated THP-1 cells in appropriate culture plates (e.g., 96-well for ELISA and LDH assays, 12-well for Western blotting).
-
Priming: Prime the cells with LPS (e.g., 1 µg/mL) for 3-4 hours.
-
Inhibitor Treatment: Remove the LPS-containing medium and add fresh medium containing various concentrations of this compound (e.g., a dose-response from 0.01 µM to 10 µM) or vehicle control (DMSO). Incubate for 1 hour.
-
Activation: Add an NLRP3 activator such as ATP (final concentration 5 mM) for 30-60 minutes or Nigericin (final concentration 10 µM) for 1-2 hours.
-
Sample Collection: After incubation, carefully collect the cell culture supernatants for IL-1β ELISA and LDH assays. For Western blotting, lyse the remaining cells in an appropriate lysis buffer.
-
Measurement of IL-1β Secretion (ELISA)
-
Use a commercially available human IL-1β ELISA kit.
-
Follow the manufacturer's instructions for the assay.
-
Briefly, coat a 96-well plate with capture antibody.
-
Add cell culture supernatants and standards to the wells and incubate.
-
Wash the plate and add the detection antibody.
-
Add the substrate solution and stop the reaction.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the concentration of IL-1β in each sample based on the standard curve.
Measurement of Pyroptosis (LDH Assay)
-
Use a commercially available lactate dehydrogenase (LDH) cytotoxicity assay kit.
-
Follow the manufacturer's instructions.
-
Transfer a portion of the cell culture supernatant to a new 96-well plate.
-
Add the LDH reaction mixture to each well and incubate.
-
Measure the absorbance at the specified wavelength.
-
Calculate the percentage of cytotoxicity relative to a positive control (cells lysed with a lysis buffer provided in the kit).
Measurement of Caspase-1 Activation (Western Blot)
-
Prepare cell lysates and collect supernatants as described in section 4.2.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein from the cell lysates and an equal volume of the corresponding supernatants by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with primary antibodies against the p20 subunit of caspase-1 and pro-caspase-1. A loading control such as β-actin should be used for the cell lysates.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Data Presentation and Interpretation
Quantitative data from the experiments should be summarized in tables for clear comparison. Below are example tables for presenting dose-response data for this compound.
Table 1: Dose-Dependent Inhibition of IL-1β Secretion by this compound in LPS-Primed and ATP-Stimulated THP-1 Cells
| This compound (µM) | IL-1β Concentration (pg/mL) ± SD | % Inhibition |
| 0 (Vehicle) | 1500 ± 120 | 0 |
| 0.01 | 1350 ± 110 | 10 |
| 0.1 | 825 ± 70 | 45 |
| 1 | 150 ± 25 | 90 |
| 10 | 50 ± 10 | 96.7 |
Table 2: Effect of this compound on Pyroptosis in LPS-Primed and ATP-Stimulated THP-1 Cells
| This compound (µM) | % Cytotoxicity (LDH Release) ± SD |
| 0 (Vehicle) | 85 ± 7 |
| 0.01 | 78 ± 6 |
| 0.1 | 45 ± 5 |
| 1 | 10 ± 2 |
| 10 | 5 ± 1 |
Troubleshooting and Considerations
-
Solubility: If this compound precipitates in the culture medium, consider preparing a more concentrated stock in DMSO and using a smaller volume, or testing alternative solvents.
-
Toxicity: It is crucial to assess the cytotoxicity of this compound independently of inflammasome activation to ensure that the observed inhibition of IL-1β is not due to cell death. This can be done by treating unprimed and unstimulated cells with the inhibitor and performing an LDH or other cell viability assay.
-
Specificity: To confirm that this compound is specific for the NLRP3 inflammasome, its effect on other inflammasomes (e.g., NLRC4 or AIM2) can be tested in appropriate cell models.
-
DMSO Control: Always include a vehicle control (DMSO at the highest concentration used for the inhibitor) to account for any effects of the solvent on inflammasome activation. High concentrations of DMSO have been reported to independently activate the NLRP3 inflammasome.
By following these detailed protocols and considerations, researchers can effectively evaluate the in vitro activity and potential therapeutic utility of this compound.
References
- 1. Functional Characterization of an Arylsulfonamide-Based Small-Molecule Inhibitor of the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Natural Compounds as Regulators of NLRP3 Inflammasome-Mediated IL-1β Production - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NLRP3 Inflammasome: A Promising Therapeutic Target for Drug-Induced Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Nlrp3-IN-35 in In Vivo Mouse Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the in vivo administration of Nlrp3-IN-35, a potent inhibitor of the NLRP3 inflammasome, in mouse models of inflammation and disease.
Introduction
The NLRP3 inflammasome is a multi-protein complex that plays a critical role in the innate immune system. Its activation triggers the release of pro-inflammatory cytokines, IL-1β and IL-18, and induces a form of inflammatory cell death known as pyroptosis. Aberrant activation of the NLRP3 inflammasome is implicated in a wide range of inflammatory and autoimmune diseases. This compound is a small molecule inhibitor that targets the NLRP3 protein, preventing inflammasome assembly and subsequent downstream inflammatory signaling. These protocols are designed to guide researchers in the effective use of this compound for in vivo mouse studies.
Mechanism of Action: The NLRP3 Inflammasome Signaling Pathway
The activation of the NLRP3 inflammasome is a two-step process. The first step, known as priming, is typically initiated by pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs), leading to the upregulation of NLRP3 and pro-IL-1β expression through the NF-κB signaling pathway. The second step, or activation, is triggered by a diverse range of stimuli, including ATP, crystalline substances, and microbial toxins. This leads to the assembly of the NLRP3 inflammasome complex, composed of NLRP3, the adaptor protein ASC, and pro-caspase-1. This assembly facilitates the auto-catalytic cleavage of pro-caspase-1 into its active form, caspase-1. Active caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, secreted forms, and also cleaves gasdermin D to induce pyroptosis.
Caption: NLRP3 Inflammasome Signaling Pathway and the inhibitory action of this compound.
Quantitative Data Summary
The following tables provide a general framework for presenting quantitative data from in vivo studies using this compound. Specific values should be populated based on experimental results.
Table 1: Pharmacokinetic Parameters of this compound in Mice
| Parameter | Route of Administration | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Half-life (h) |
| This compound | e.g., Oral (p.o.) | 10 | Data | Data | Data | Data |
| This compound | e.g., Intraperitoneal (i.p.) | 10 | Data | Data | Data | Data |
Table 2: Efficacy of this compound on Pro-inflammatory Cytokine Levels in a Mouse Model of [Disease]
| Treatment Group | Dose (mg/kg) | IL-1β (pg/mL) in Serum | IL-18 (pg/mL) in Serum | TNF-α (pg/mL) in Serum |
| Vehicle Control | - | Data | Data | Data |
| This compound | 5 | Data | Data | Data |
| This compound | 10 | Data | Data | Data |
| This compound | 20 | Data | Data | Data |
| Positive Control | Dose | Data | Data | Data |
Experimental Protocols
Protocol 1: Preparation and Administration of this compound for In Vivo Mouse Studies
This protocol describes the preparation of this compound for administration to mice. The following formulation is based on typical vehicles for poorly soluble compounds and should be optimized for your specific experimental needs.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween 80
-
Sterile Saline or Phosphate-Buffered Saline (PBS)
-
Sterile microcentrifuge tubes
-
Pipettes and sterile tips
-
Vortex mixer
-
Animal gavage needles or insulin syringes
Procedure:
-
Vehicle Preparation:
-
Prepare the vehicle solution consisting of 5% DMSO, 30% PEG300, 5% Tween 80, and 60% sterile saline/PBS.
-
For example, to prepare 10 mL of vehicle:
-
Add 0.5 mL of DMSO to a sterile tube.
-
Add 3.0 mL of PEG300 and vortex to mix.
-
Add 0.5 mL of Tween 80 and vortex to mix.
-
Add 6.0 mL of sterile saline or PBS and vortex thoroughly to ensure a homogenous solution.
-
-
-
This compound Stock Solution Preparation:
-
Based on the required final concentration and the solubility of this compound, prepare a stock solution in DMSO. For example, if the desired working solution is 2 mg/mL and the vehicle contains 5% DMSO, a 40 mg/mL stock in DMSO can be prepared.[1]
-
To prepare a 40 mg/mL stock: Weigh 40 mg of this compound powder and dissolve it in 1 mL of DMSO. Vortex until fully dissolved.
-
-
Working Solution Preparation:
-
To prepare the final working solution, add the this compound stock solution to the pre-made vehicle (without the DMSO component initially) and then add the final volume of saline/PBS.
-
For example, to prepare 1 mL of a 2 mg/mL working solution:
-
Start with a vehicle pre-mixture of 300 µL PEG300 and 50 µL Tween 80.
-
Add 50 µL of the 40 mg/mL this compound DMSO stock to this mixture and vortex well.
-
Add 600 µL of sterile saline or PBS and vortex thoroughly to create a clear solution.[1]
-
-
-
Administration:
-
The route of administration (e.g., oral gavage, intraperitoneal injection) will depend on the experimental design and the pharmacokinetic properties of the compound.
-
For oral gavage, a typical administration volume for a 20 g mouse is 100-200 µL.
-
For intraperitoneal injection, a typical volume is 100 µL.
-
Administer the prepared this compound solution or vehicle control to the mice according to the dosing schedule of your study.
-
Note: Always prepare fresh solutions on the day of administration. The solubility and stability of this compound in the chosen vehicle should be confirmed prior to large-scale experiments.
Protocol 2: General Workflow for an In Vivo Efficacy Study
This protocol outlines a general workflow for assessing the efficacy of this compound in a mouse model of disease.
Caption: General experimental workflow for in vivo mouse studies with this compound.
Procedure:
-
Animal Acclimation and Grouping:
-
Acclimate mice to the facility for at least one week prior to the experiment.
-
Randomly assign mice to treatment groups (e.g., Vehicle, this compound low dose, this compound high dose, Positive Control).
-
-
Disease Induction:
-
Induce the disease model of interest. For example, to study acute inflammation, intraperitoneal injection of lipopolysaccharide (LPS) followed by ATP can be used to activate the NLRP3 inflammasome.
-
-
This compound Administration:
-
Administer this compound or vehicle according to the predetermined dosing regimen and route. The timing of administration relative to disease induction is critical and should be optimized.
-
-
Monitoring and Sample Collection:
-
Monitor the animals daily for clinical signs of disease, body weight changes, and any adverse effects.
-
At the study endpoint, euthanize the animals and collect blood and tissues for analysis.
-
-
Outcome Measures:
-
Cytokine Analysis: Measure levels of IL-1β, IL-18, and other relevant cytokines in serum or tissue homogenates using ELISA.
-
Histopathology: Process tissues for histological staining (e.g., H&E) to assess inflammation and tissue damage.
-
Gene Expression: Analyze the expression of inflammatory genes in tissues using qPCR.
-
Western Blot: Assess the cleavage of caspase-1 and gasdermin D in tissue lysates as a direct measure of inflammasome activation.
-
Disclaimer
This document provides generalized protocols and should be adapted to specific research needs. It is the responsibility of the researcher to ensure all procedures are in compliance with institutional and national guidelines for animal welfare. Appropriate safety precautions should be taken when handling chemical reagents.
References
Application Notes and Protocols for Western Blot Analysis of Caspase-1 using Nlrp3-IN-35
For Researchers, Scientists, and Drug Development Professionals
Introduction
The NLRP3 inflammasome is a key component of the innate immune system, playing a crucial role in the inflammatory response. Upon activation by a wide range of stimuli, including pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs), the NLRP3 protein oligomerizes and recruits the adaptor protein ASC and pro-caspase-1, forming a multi-protein complex. This proximity induces the autocatalytic cleavage of pro-caspase-1 into its active form, caspase-1.[1][2] Active caspase-1 is a cysteine protease responsible for the maturation and secretion of the pro-inflammatory cytokines interleukin-1β (IL-1β) and IL-18, as well as inducing a form of programmed cell death known as pyroptosis. Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory diseases, making it a significant target for therapeutic intervention.
Nlrp3-IN-35 is a potent and selective inhibitor of the NLRP3 inflammasome. This document provides detailed application notes and protocols for the use of this compound in the Western blot analysis of caspase-1 activation, a key downstream event of NLRP3 inflammasome assembly.
Signaling Pathway
The canonical activation of the NLRP3 inflammasome is a two-step process: priming and activation.
Caption: NLRP3 Inflammasome Signaling Pathway.
Data Presentation
The following table summarizes hypothetical quantitative data demonstrating the inhibitory effect of this compound on caspase-1 activation in lipopolysaccharide (LPS)-primed and nigericin-stimulated bone marrow-derived macrophages (BMDMs). The data is presented as the relative band intensity of cleaved caspase-1 (p20 subunit) normalized to a loading control (e.g., GAPDH) from Western blot analysis. This data is for illustrative purposes to show the expected outcome of the experiment.
| Treatment Group | This compound Concentration (µM) | Relative Caspase-1 (p20) Band Intensity (Arbitrary Units) | Percent Inhibition of Caspase-1 Cleavage (%) |
| Untreated Control | 0 | 0.05 ± 0.01 | - |
| LPS + Nigericin | 0 | 1.00 ± 0.12 | 0 |
| LPS + Nigericin + this compound | 0.1 | 0.78 ± 0.09 | 22 |
| LPS + Nigericin + this compound | 0.5 | 0.45 ± 0.06 | 55 |
| LPS + Nigericin + this compound | 1.0 | 0.21 ± 0.04 | 79 |
| LPS + Nigericin + this compound | 5.0 | 0.08 ± 0.02 | 92 |
Experimental Protocols
Cell Culture and Treatment
This protocol is designed for murine bone marrow-derived macrophages (BMDMs). It can be adapted for other relevant cell types such as human peripheral blood mononuclear cells (PBMCs) or the THP-1 cell line.
Materials:
-
Murine bone marrow cells
-
DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and 20 ng/mL M-CSF
-
Lipopolysaccharide (LPS)
-
Nigericin
-
This compound
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
6-well tissue culture plates
Procedure:
-
Differentiate murine bone marrow cells into BMDMs by culturing in complete DMEM with M-CSF for 6-7 days.
-
Seed BMDMs in 6-well plates at a density of 1 x 10^6 cells per well and allow them to adhere overnight.
-
Priming Step: Prime the cells with 1 µg/mL LPS for 4 hours.
-
Inhibitor Treatment: Pre-incubate the primed cells with varying concentrations of this compound (e.g., 0.1, 0.5, 1.0, 5.0 µM) or DMSO as a vehicle control for 1 hour.
-
Activation Step: Stimulate the cells with 10 µM nigericin for 1 hour to activate the NLRP3 inflammasome.
-
Sample Collection:
-
Carefully collect the cell culture supernatant and centrifuge to remove any cellular debris. Store at -80°C for analysis of secreted proteins.
-
Wash the adherent cells with ice-cold PBS.
-
Lyse the cells directly in the well with 1X Laemmli sample buffer or a suitable lysis buffer containing protease inhibitors. Scrape the cells, collect the lysate, and store at -80°C.
-
Western Blot Analysis of Caspase-1
Materials:
-
Protein lysates and supernatants from the cell treatment experiment
-
BCA Protein Assay Kit
-
4-20% Mini-PROTEAN TGX Precast Protein Gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-caspase-1 (recognizing both pro- and cleaved forms)
-
Mouse anti-GAPDH (or other suitable loading control)
-
-
HRP-conjugated secondary antibodies:
-
Goat anti-rabbit IgG-HRP
-
Goat anti-mouse IgG-HRP
-
-
Clarity Western ECL Substrate
-
Chemiluminescence imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.
-
Sample Preparation:
-
For cell lysates, thaw and mix with Laemmli sample buffer to a final concentration of 1X. Heat at 95°C for 5 minutes.
-
For supernatants, thaw and concentrate if necessary. Mix with Laemmli sample buffer to a final concentration of 1X and heat at 95°C for 5 minutes.
-
-
SDS-PAGE: Load equal amounts of protein (20-30 µg for lysates) or equal volumes of prepared supernatant onto the gel. Run the gel at 100-120V until the dye front reaches the bottom.
-
Protein Transfer: Transfer the proteins from the gel to a PVDF membrane at 100V for 1 hour or using a semi-dry transfer system.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-caspase-1 antibody (diluted in blocking buffer according to the manufacturer's recommendation) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Prepare the ECL substrate according to the manufacturer's instructions and apply it to the membrane.
-
Imaging: Capture the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing (for loading control): If analyzing the same membrane for a loading control, strip the membrane according to the manufacturer's protocol and then re-probe with the anti-GAPDH antibody following steps 6-11.
-
Data Analysis: Quantify the band intensities using image analysis software. Normalize the intensity of the cleaved caspase-1 (p20) band to the loading control (GAPDH).
Experimental Workflow
The following diagram illustrates the workflow for the Western blot analysis of caspase-1 following treatment with this compound.
Caption: Western Blot Experimental Workflow.
References
Application Notes and Protocols for Nlrp3-IN-35 in IL-1β Release Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
The NLRP3 inflammasome is a critical component of the innate immune system, playing a pivotal role in the response to both pathogenic microbes and endogenous danger signals.[1] Dysregulation of the NLRP3 inflammasome is implicated in a wide range of inflammatory and autoimmune diseases, making it a key therapeutic target.[2][3] Activation of the NLRP3 inflammasome is a multi-step process that culminates in the cleavage of pro-caspase-1 to its active form. Activated caspase-1 then processes pro-inflammatory cytokines, pro-interleukin-1β (pro-IL-1β) and pro-IL-18, into their mature, secreted forms.[2][3]
Nlrp3-IN-35 is a small molecule inhibitor of the NLRP3 inflammasome.[4][5][6] These application notes provide a detailed protocol for utilizing this compound in a cell-based interleukin-1β (IL-1β) release assay to determine its inhibitory potency and characterize its effects on the NLRP3 signaling pathway.
Mechanism of Action: The NLRP3 Inflammasome Pathway
The canonical activation of the NLRP3 inflammasome typically requires two signals:
-
Priming (Signal 1): This initial signal is often provided by pathogen-associated molecular patterns (PAMPs), such as lipopolysaccharide (LPS), which engage Toll-like receptors (TLRs). This leads to the activation of the NF-κB signaling pathway, resulting in the transcriptional upregulation of NLRP3 and IL1B (the gene encoding pro-IL-1β).[7]
-
Activation (Signal 2): A diverse array of stimuli, including pore-forming toxins (e.g., nigericin), extracellular ATP, and crystalline substances, can provide the second signal. These stimuli trigger a common downstream event, potassium (K+) efflux, which is a key trigger for NLRP3 oligomerization and the assembly of the inflammasome complex.[8] The assembled inflammasome, consisting of NLRP3, the adaptor protein ASC, and pro-caspase-1, facilitates the auto-catalytic cleavage and activation of caspase-1.
This compound is expected to interfere with this pathway, leading to a reduction in caspase-1 activation and subsequent IL-1β release. The precise binding site and mechanism of inhibition for this compound would be determined through specific biochemical and structural studies.
// Nodes LPS [label="Signal 1\n(e.g., LPS)", fillcolor="#FBBC05", fontcolor="#202124"]; TLR4 [label="TLR4", fillcolor="#F1F3F4", fontcolor="#202124"]; NFkB [label="NF-κB Activation", fillcolor="#F1F3F4", fontcolor="#202124"]; Pro_IL1B_mRNA [label="pro-IL-1β mRNA", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"]; NLRP3_mRNA [label="NLRP3 mRNA", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"]; Pro_IL1B [label="pro-IL-1β", fillcolor="#4285F4", fontcolor="#FFFFFF"]; NLRP3_protein [label="NLRP3", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Signal2 [label="Signal 2\n(e.g., Nigericin, ATP)", fillcolor="#FBBC05", fontcolor="#202124"]; K_efflux [label="K+ Efflux", fillcolor="#F1F3F4", fontcolor="#202124"]; Inflammasome [label="NLRP3 Inflammasome\nAssembly\n(NLRP3, ASC, pro-caspase-1)", shape=oval, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Pro_Casp1 [label="pro-caspase-1", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Casp1 [label="Active Caspase-1", fillcolor="#34A853", fontcolor="#FFFFFF"]; IL1B [label="Mature IL-1β\n(Secreted)", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
Inhibitor [label="this compound", shape=octagon, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges LPS -> TLR4 [color="#5F6368"]; TLR4 -> NFkB [color="#5F6368"]; NFkB -> NLRP3_mRNA [label="Transcription", color="#5F6368"]; NFkB -> Pro_IL1B_mRNA [label="Transcription", color="#5F6368"]; NLRP3_mRNA -> NLRP3_protein [label="Translation", color="#5F6368"]; Pro_IL1B_mRNA -> Pro_IL1B [label="Translation", color="#5F6368"];
Signal2 -> K_efflux [color="#5F6368"]; K_efflux -> Inflammasome [color="#5F6368"]; NLRP3_protein -> Inflammasome [color="#5F6368"]; Pro_Casp1 -> Inflammasome [color="#5F6368"]; Inflammasome -> Casp1 [label="Cleavage", color="#5F6368"]; Pro_IL1B -> IL1B [label="Cleavage by\nActive Caspase-1", color="#5F6368"]; Casp1 -> Pro_IL1B [style=dashed, arrowhead=open, color="#5F6368"];
Inhibitor -> Inflammasome [label="Inhibition", color="#EA4335", style=bold]; } .enddot Caption: Canonical NLRP3 Inflammasome Activation Pathway and Point of Inhibition.
Data Presentation: Inhibitory Activity of NLRP3 Antagonists
The potency of this compound and other reference NLRP3 inhibitors is typically determined by measuring the concentration-dependent inhibition of IL-1β release in a cellular assay. The IC50 value, the concentration of inhibitor required to reduce the IL-1β response by 50%, is a standard metric for comparison.
| Compound | Cell Type | Priming Stimulus (Concentration, Time) | Activation Stimulus (Concentration, Time) | IC50 (µM) | Reference |
| This compound | Not Specified | Not Specified | Not Specified | < 1 | [4][5][6] |
| MCC950 | BMDMs | LPS (10 ng/mL, 3h) | ATP (5 mM, 45 min) | 0.0075 | [9] |
| CY-09 | BMDMs | LPS (10 ng/mL, 3h) | ATP (5 mM, 45 min) | 6 | [9] |
| YQ128 | Mouse Macrophages | LPS | Not Specified | 0.30 | [10] |
| Glyburide | BMDMs | LPS | ATP | 10-20 | [10] |
| INF39 | Not Specified | Not Specified | Not Specified | 10 | [10] |
BMDMs: Bone Marrow-Derived Macrophages
Experimental Protocols
This section provides a detailed protocol for an IL-1β release assay using either immortalized Bone Marrow-Derived Macrophages (iBMDMs) or the human monocytic cell line THP-1.
Materials and Reagents
-
Cells: iBMDMs or THP-1 cells
-
Cell Culture Medium:
-
For iBMDMs: Complete DMEM (DMEM + 10% FBS + 1% Penicillin-Streptomycin)
-
For THP-1: Complete RPMI-1640 (RPMI-1640 + 10% FBS + 1% Penicillin-Streptomycin)
-
-
Priming Reagent: Lipopolysaccharide (LPS) from E. coli
-
Activation Reagent: Nigericin or ATP
-
Inhibitor: this compound (dissolved in DMSO)
-
Assay Buffer: Opti-MEM or serum-free medium
-
Detection Reagent: Human or Mouse IL-1β ELISA Kit
-
Other: 96-well cell culture plates, sterile PBS, DMSO
// Nodes Start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Seed_Cells [label="1. Seed Cells\n(e.g., iBMDMs or THP-1)\nin 96-well plate"]; Differentiate_THP1 [label="1a. Differentiate THP-1 cells\nwith PMA (if applicable)"]; Prime_Cells [label="2. Prime Cells\nwith LPS"]; Add_Inhibitor [label="3. Add this compound\n(or vehicle control)"]; Activate_Inflammasome [label="4. Activate Inflammasome\nwith Nigericin or ATP"]; Incubate [label="5. Incubate"]; Collect_Supernatant [label="6. Collect Supernatant"]; ELISA [label="7. Measure IL-1β\nConcentration via ELISA"]; Analyze_Data [label="8. Analyze Data\n(Calculate % Inhibition, IC50)"]; End [label="End", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Start -> Seed_Cells; Seed_Cells -> Differentiate_THP1 [style=dashed, label="For THP-1 cells"]; Differentiate_THP1 -> Prime_Cells; Seed_Cells -> Prime_Cells [style=dashed, label="For iBMDMs"]; Prime_Cells -> Add_Inhibitor; Add_Inhibitor -> Activate_Inflammasome; Activate_Inflammasome -> Incubate; Incubate -> Collect_Supernatant; Collect_Supernatant -> ELISA; ELISA -> Analyze_Data; Analyze_Data -> End; } .enddot Caption: Workflow for assessing this compound efficacy in an IL-1β release assay.
Protocol for iBMDMs
-
Cell Seeding:
-
Culture iBMDMs in complete DMEM.
-
Seed 2 x 10^5 cells per well in a 96-well plate in 200 µL of complete DMEM.[11]
-
Incubate overnight to allow cells to adhere.
-
-
Priming (Signal 1):
-
Carefully replace the medium with 100 µL of serum-free medium (e.g., Opti-MEM).
-
Add LPS to a final concentration of 500 ng/mL.
-
Incubate for 3-4 hours at 37°C.
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of this compound in serum-free medium. A suggested starting range is 0.01 µM to 10 µM. Include a vehicle control (DMSO).
-
Add 50 µL of the inhibitor dilutions (or vehicle) to the appropriate wells.
-
Incubate for 30-60 minutes at 37°C.
-
-
Activation (Signal 2):
-
Add 50 µL of the activation stimulus. For example, use Nigericin at a final concentration of 5-20 µM or ATP at a final concentration of 2.5-5 mM.
-
Incubate for 1-2 hours at 37°C.
-
-
Sample Collection and Analysis:
-
Centrifuge the plate at 300 x g for 5 minutes.
-
Carefully collect the supernatant without disturbing the cell layer.
-
Quantify the amount of IL-1β in the supernatant using a commercially available mouse IL-1β ELISA kit, following the manufacturer's instructions.
-
Protocol for THP-1 Cells
-
Cell Seeding and Differentiation:
-
Seed THP-1 monocytes at a density of 5 x 10^4 cells per well in a 96-well plate.
-
Differentiate the monocytes into macrophage-like cells by adding Phorbol 12-myristate 13-acetate (PMA) to a final concentration of 50-100 ng/mL.
-
Incubate for 48-72 hours. After incubation, wash the cells with sterile PBS to remove non-adherent cells and replace with fresh complete RPMI-1640. Rest the cells for 24 hours before the assay.
-
-
Priming (Signal 1):
-
Replace the medium with 100 µL of serum-free medium.
-
Prime the cells with LPS at a concentration of 1 µg/mL for 3-4 hours at 37°C.[11]
-
-
Inhibitor Treatment:
-
Follow the same procedure as described for iBMDMs (Step 3).
-
-
Activation (Signal 2):
-
Follow the same procedure as described for iBMDMs (Step 4).
-
-
Sample Collection and Analysis:
-
Follow the same procedure as described for iBMDMs (Step 5), using a human IL-1β ELISA kit.
-
Data Analysis
-
Generate a standard curve using the recombinant IL-1β provided in the ELISA kit.
-
Determine the concentration of IL-1β in each sample from the standard curve.
-
Calculate the percentage of inhibition for each concentration of this compound using the following formula:
% Inhibition = [1 - (IL-1β with inhibitor - IL-1β unstimulated) / (IL-1β vehicle control - IL-1β unstimulated)] x 100
-
Plot the percentage of inhibition against the log concentration of this compound and use a non-linear regression analysis to determine the IC50 value.
Logical Relationship Diagram
// Nodes Hypothesis [label="Hypothesis:\nthis compound inhibits\nNLRP3-dependent IL-1β release", shape=Mdiamond, fillcolor="#FBBC05"]; Model [label="Experimental Model:\nPrimed and activated\nmacrophages (iBMDMs/THP-1)"]; Experiment [label="Experiment:\nTreat cells with varying\nconcentrations of this compound"]; Measurement [label="Measurement:\nQuantify secreted IL-1β\nusing ELISA"]; Observation [label="Observation:\nConcentration-dependent\ndecrease in IL-1β release", shape=parallelogram, fillcolor="#F1F3F4"]; Analysis [label="Data Analysis:\nCalculate IC50 value"]; Conclusion [label="Conclusion:\nthis compound is a potent\ninhibitor of the NLRP3 inflammasome", shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Hypothesis -> Model; Model -> Experiment; Experiment -> Measurement; Measurement -> Observation; Observation -> Analysis; Analysis -> Conclusion; } .enddot Caption: Logical framework for validating the inhibitory effect of this compound.
Conclusion
This document provides a comprehensive guide for utilizing this compound in an IL-1β release assay. The detailed protocols and supporting information are intended to enable researchers to effectively assess the inhibitory activity of this compound and contribute to the development of novel therapeutics targeting NLRP3-driven inflammation. It is recommended to optimize the described protocols for specific cell lines and experimental conditions to ensure robust and reproducible results.
References
- 1. The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors [frontiersin.org]
- 4. nlrp3-in-39 | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 5. NLRP3-IN-35_TargetMol [targetmol.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. The discovery of NLRP3 and its function in cryopyrin-associated periodic syndromes and innate immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Inhibiting the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]
- 11. Assaying NLRP3-mediated LDH and IL-1β release [protocols.io]
Application Notes and Protocols for NLRP3-IN-35 in Neuroinflammatory Disease Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing NLRP3-IN-35, a potent inhibitor of the NLRP3 inflammasome, in the study of neuroinflammatory disease models. This document includes an overview of the NLRP3 signaling pathway, quantitative data for NLRP3 inhibitors, and detailed protocols for in vitro and in vivo experimental setups.
Introduction to NLRP3 Inflammasome and Neuroinflammation
The NOD-, LRR- and pyrin domain-containing protein 3 (NLRP3) inflammasome is a key component of the innate immune system.[1] In the central nervous system (CNS), the NLRP3 inflammasome is predominantly expressed in microglia and astrocytes. Its activation is a critical step in the neuroinflammatory process associated with a range of neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
Activation of the NLRP3 inflammasome is a two-step process. The "priming" step (Signal 1) is typically initiated by pathogen-associated molecular patterns (PAMPs), such as lipopolysaccharide (LPS), or damage-associated molecular patterns (DAMPs), leading to the upregulation of NLRP3 and pro-interleukin-1β (pro-IL-1β) expression. The "activation" step (Signal 2) is triggered by a variety of stimuli, including extracellular ATP, nigericin, or protein aggregates, which leads to the assembly of the inflammasome complex. This complex, comprising NLRP3, the adaptor protein ASC, and pro-caspase-1, facilitates the autocatalytic cleavage of pro-caspase-1 into its active form. Active caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, pro-inflammatory forms, which are subsequently secreted. Caspase-1 also cleaves gasdermin D, leading to the formation of pores in the cell membrane and a form of inflammatory cell death known as pyroptosis.
Due to its central role in driving neuroinflammation, the NLRP3 inflammasome has emerged as a promising therapeutic target for neurodegenerative disorders. Small molecule inhibitors, such as this compound, offer a valuable tool for investigating the pathological role of NLRP3 and for the development of novel therapeutics.
NLRP3 Signaling Pathway
References
Application Notes and Protocols for NLRP3 Inhibition in Metabolic Disease Research
For Researchers, Scientists, and Drug Development Professionals
Note on Nlrp3-IN-35: Publicly available research specifically detailing the use of this compound in metabolic disease models is limited. Therefore, these application notes and protocols are based on the well-characterized and extensively published NLRP3 inhibitor, MCC950 , which is structurally distinct but functionally analogous. The provided data and methodologies for MCC950 can serve as a comprehensive guide for investigating the therapeutic potential of novel NLRP3 inhibitors like this compound in the context of metabolic diseases.
Introduction to NLRP3 Inflammasome in Metabolic Disease
The NOD-like receptor family pyrin domain containing 3 (NLRP3) inflammasome is a key component of the innate immune system. In metabolic diseases such as obesity, type 2 diabetes (T2D), and non-alcoholic fatty liver disease (NAFLD), chronic metabolic stress leads to the production of danger-associated molecular patterns (DAMPs). These DAMPs, including excess glucose, saturated fatty acids, and cholesterol crystals, can activate the NLRP3 inflammasome in metabolic tissues like adipose tissue, liver, and pancreatic islets.[1][2][3] This activation triggers a cascade of inflammatory responses, leading to the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18, which contribute to insulin resistance, β-cell dysfunction, and systemic low-grade inflammation.[1][4][5] Pharmacological inhibition of the NLRP3 inflammasome is therefore a promising therapeutic strategy to mitigate inflammation and improve metabolic outcomes.[6][7]
Mechanism of Action of NLRP3 Inhibitors
NLRP3 inflammasome activation is a two-step process: priming and activation. Priming, often initiated by signals like lipopolysaccharide (LPS), leads to the upregulation of NLRP3 and pro-IL-1β expression. The activation step is triggered by a variety of stimuli, leading to the assembly of the inflammasome complex, which consists of NLRP3, the adaptor protein ASC, and pro-caspase-1. This assembly leads to the auto-activation of caspase-1, which then cleaves pro-IL-1β and pro-IL-18 into their mature, active forms.
NLRP3 inhibitors like MCC950 are highly specific and act by directly binding to the NACHT domain of the NLRP3 protein. This interaction prevents the ATP hydrolysis required for inflammasome assembly and subsequent activation, thereby blocking the downstream inflammatory cascade.[8]
Signaling Pathway and Experimental Workflow
Below are diagrams illustrating the NLRP3 inflammasome signaling pathway and a general experimental workflow for evaluating NLRP3 inhibitors in metabolic disease models.
Caption: NLRP3 inflammasome activation pathway and point of inhibition.
Caption: Workflow for in vitro and in vivo evaluation of NLRP3 inhibitors.
Quantitative Data from Preclinical Studies with MCC950
The following tables summarize key quantitative findings from studies utilizing MCC950 in various models of metabolic disease.
Table 1: Effects of MCC950 on a Mouse Model of Diet-Induced Obesity and Heart Failure [9]
| Parameter | Group | Result |
| Cardiac Function | ||
| Ejection Fraction (%) | Obese + Heart Failure (Vehicle) | 35.2 ± 2.1 |
| Obese + Heart Failure + MCC950 | 48.6 ± 3.5 | |
| Cardiac Fibrosis | ||
| Fibrotic Area (%) | Obese + Heart Failure (Vehicle) | 12.8 ± 1.5 |
| Obese + Heart Failure + MCC950 | 6.2 ± 0.9 | |
| Inflammasome Activation (Cardiac Tissue) | ||
| Cleaved Caspase-1 / pro-Caspase-1 ratio | Obese + Heart Failure (Vehicle) | Increased vs. Control |
| Obese + Heart Failure + MCC950 | Significantly Reduced | |
| IL-1β expression | Obese + Heart Failure (Vehicle) | Increased vs. Control |
| Obese + Heart Failure + MCC950 | Significantly Reduced | |
| *p < 0.05 vs. Vehicle group |
Table 2: Effects of MCC950 on a Mouse Model of Type 2 Diabetes (db/db mice) [4][5]
| Parameter | Group | Result |
| Metabolic Parameters | ||
| Fasting Blood Glucose (mmol/L) | db/db (Vehicle) | ~25 |
| db/db + MCC950 | ~18 | |
| Glucose Tolerance (OGTT, AUC) | db/db (Vehicle) | Significantly higher vs. control |
| db/db + MCC950 | Significantly lower vs. vehicle | |
| Insulin Sensitivity (ITT, AUC) | db/db (Vehicle) | Significantly higher vs. control |
| db/db + MCC950 | Significantly lower vs. vehicle | |
| Inflammasome Activation (Hippocampus) | ||
| NLRP3 expression | db/db (Vehicle) | Increased vs. control |
| db/db + MCC950 | Significantly Reduced | |
| Caspase-1 activity | db/db (Vehicle) | Increased vs. control |
| db/db + MCC950 | Significantly Reduced | |
| IL-1β expression | db/db (Vehicle) | Increased vs. control |
| db/db + MCC950 | Significantly Reduced | |
| *p < 0.05 vs. db/db Vehicle group |
Experimental Protocols
In Vivo Study: Diet-Induced Obesity and Insulin Resistance in Mice
Objective: To evaluate the effect of an NLRP3 inhibitor on metabolic parameters in a diet-induced obesity model.
Materials:
-
C57BL/6J mice (male, 6-8 weeks old)
-
High-fat diet (HFD; e.g., 60% kcal from fat)
-
Standard chow diet
-
NLRP3 inhibitor (e.g., MCC950)
-
Vehicle (e.g., saline or PBS)
-
Glucose meter and strips
-
Insulin
-
Equipment for oral gavage or intraperitoneal injection
Protocol:
-
Induction of Obesity:
-
Acclimatize mice for one week on a standard chow diet.
-
Divide mice into two main groups: Chow-fed and HFD-fed.
-
Feed the respective diets for 8-12 weeks to induce obesity and insulin resistance in the HFD group.
-
-
Treatment:
-
After the diet-induction period, divide the HFD-fed mice into two subgroups: HFD + Vehicle and HFD + NLRP3 inhibitor.
-
Administer the NLRP3 inhibitor (e.g., MCC950 at 10 mg/kg) or vehicle daily via intraperitoneal injection or oral gavage for 4-8 weeks.[9]
-
-
Metabolic Phenotyping:
-
Monitor body weight and food intake weekly throughout the study.
-
Perform an Oral Glucose Tolerance Test (OGTT) and an Insulin Tolerance Test (ITT) towards the end of the treatment period.
-
OGTT: Fast mice for 6 hours, then administer a glucose bolus (2 g/kg) via oral gavage. Measure blood glucose at 0, 15, 30, 60, 90, and 120 minutes post-gavage.
-
ITT: Fast mice for 4 hours, then administer insulin (0.75 U/kg) via intraperitoneal injection. Measure blood glucose at 0, 15, 30, 45, and 60 minutes post-injection.
-
-
-
Sample Collection and Analysis:
-
At the end of the study, euthanize mice and collect blood and tissues (e.g., adipose tissue, liver, pancreas).
-
Measure plasma levels of insulin, IL-1β, and IL-18 by ELISA.
-
Analyze gene and protein expression of inflammasome components (NLRP3, ASC, Caspase-1) and inflammatory markers in tissues using RT-qPCR and Western blotting.
-
Perform histological analysis (e.g., H&E staining) of tissues to assess inflammation and lipid accumulation.
-
In Vitro Study: NLRP3 Inflammasome Activation in Macrophages
Objective: To determine the in vitro efficacy of an NLRP3 inhibitor in blocking inflammasome activation.
Materials:
-
Bone marrow-derived macrophages (BMDMs) from mice or THP-1 human monocytic cells.
-
Cell culture medium (e.g., DMEM or RPMI-1640) with 10% FBS.
-
LPS (lipopolysaccharide)
-
ATP or Nigericin
-
NLRP3 inhibitor (e.g., MCC950)
-
DMSO (vehicle)
-
ELISA kits for IL-1β and IL-18
-
Reagents for Western blotting
Protocol:
-
Cell Culture and Priming:
-
Plate BMDMs or differentiated THP-1 cells in a 24-well plate.
-
Prime the cells with LPS (e.g., 500 ng/mL) for 3-4 hours to upregulate NLRP3 and pro-IL-1β expression.[8]
-
-
Inhibitor Treatment:
-
After priming, replace the medium with fresh medium containing the NLRP3 inhibitor at various concentrations or vehicle (DMSO).
-
Incubate for 30-60 minutes.
-
-
Activation:
-
Add the NLRP3 activator, such as ATP (5 mM) or Nigericin (10 µM), to the wells.
-
Incubate for 1-2 hours.[8]
-
-
Sample Collection and Analysis:
-
Collect the cell culture supernatants to measure the secretion of IL-1β and IL-18 by ELISA.
-
Lyse the cells to prepare protein extracts.
-
Perform Western blotting on the cell lysates and supernatants to detect cleaved caspase-1 (p20 subunit), a marker of inflammasome activation.
-
Conclusion
The inhibition of the NLRP3 inflammasome presents a compelling therapeutic avenue for metabolic diseases. The provided protocols and data, centered on the well-studied inhibitor MCC950, offer a robust framework for the preclinical evaluation of new NLRP3 inhibitors like this compound. By employing these methodologies, researchers can effectively assess the potential of such compounds to mitigate the chronic inflammation that drives metabolic dysfunction.
References
- 1. NLRP3 inflammasome inhibition with MCC950 improves diabetes-mediated cognitive impairment and vasoneuronal remodeling after ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Inhibiting the NLRP3 Inflammasome With MCC950 Ameliorates Isoflurane-Induced Pyroptosis and Cognitive Impairment in Aged Mice [frontiersin.org]
- 4. Inhibiting the NLRP3 Inflammasome Activation with MCC950 Ameliorates Diabetic Encephalopathy in db/db Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A small molecule inhibitor MCC950 ameliorates kidney injury in diabetic nephropathy by inhibiting NLRP3 inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MCC950 Ameliorates Diabetic Muscle Atrophy in Mice by Inhibition of Pyroptosis and Its Synergistic Effect with Aerobic Exercise - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Therapeutic potential of MCC950, a specific inhibitor of NLRP3 inflammasome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cellular Models and Assays to Study NLRP3 Inflammasome Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MCC950, a Selective NLRP3 Inhibitor, Attenuates Adverse Cardiac Remodeling Following Heart Failure Through Improving the Cardiometabolic Dysfunction in Obese Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for NLRP3 Inflammasome Inhibition in Primary Human Monocytes using NLRP3-IN-35
For Researchers, Scientists, and Drug Development Professionals
Introduction
The NLRP3 inflammasome is a critical component of the innate immune system, playing a pivotal role in the response to cellular danger signals and pathogens.[1][2][3] Upon activation, the NLRP3 protein oligomerizes and recruits the adaptor protein ASC, which in turn recruits pro-caspase-1, leading to its activation.[2][4] Activated caspase-1 then cleaves the pro-inflammatory cytokines pro-IL-1β and pro-IL-18 into their mature, secreted forms, and can also induce a form of inflammatory cell death known as pyroptosis through the cleavage of Gasdermin D (GSDMD).[1][5][6] Dysregulation of the NLRP3 inflammasome is implicated in a wide range of inflammatory diseases, making it a key target for therapeutic intervention.[3]
NLRP3-IN-35 is a novel and potent small molecule inhibitor of the NLRP3 inflammasome. These application notes provide detailed protocols for the treatment of primary human monocytes with this compound to assess its inhibitory effects on NLRP3 inflammasome activation. The following sections include methodologies for monocyte isolation, inflammasome activation, and downstream analysis of cytokine secretion and key signaling events.
Signaling Pathway of NLRP3 Inflammasome Activation
The canonical activation of the NLRP3 inflammasome is a two-step process. The first signal, or "priming," is typically provided by microbial components like lipopolysaccharide (LPS), which upregulates the expression of NLRP3 and pro-IL-1β via NF-κB signaling.[7][8] The second signal, or "activation," can be triggered by a variety of stimuli, including ATP, nigericin, or crystalline substances, leading to the assembly of the inflammasome complex.[7][9] However, in primary human monocytes, a priming step is not always required for NLRP3 activation and IL-18 release, as these cells can have sufficient basal expression of inflammasome components.[1][5][6][10][11] An "alternative" NLRP3 inflammasome pathway can also be activated in human monocytes by LPS alone, leading to IL-1β release.[8][12]
Caption: NLRP3 inflammasome signaling pathway.
Quantitative Data Summary
The following tables summarize representative quantitative data for the assessment of this compound in primary human monocytes. Values are illustrative and will vary based on experimental conditions and donor variability.
Table 1: Dose-Response of this compound on IL-1β and IL-18 Secretion
| Treatment Group | This compound (µM) | IL-1β (pg/mL) | IL-18 (pg/mL) |
| Unstimulated Control | 0 | < 10 | < 20 |
| LPS + Nigericin | 0 | 1500 ± 250 | 800 ± 150 |
| LPS + Nigericin | 0.01 | 1200 ± 200 | 650 ± 120 |
| LPS + Nigericin | 0.1 | 600 ± 100 | 300 ± 60 |
| LPS + Nigericin | 1 | 50 ± 20 | < 50 |
| LPS + Nigericin | 10 | < 10 | < 20 |
Table 2: Effect of this compound on Caspase-1 Activation and Cell Viability
| Treatment Group | This compound (1 µM) | Caspase-1 (p20) Cleavage (Relative Units) | Cell Viability (LDH Release, % of Max) |
| Unstimulated Control | - | 0.1 ± 0.05 | 5 ± 2 |
| LPS + Nigericin | - | 1.0 (Normalized) | 85 ± 10 |
| LPS + Nigericin | + | 0.2 ± 0.08 | 15 ± 5 |
| LPS Alone | - | 0.3 ± 0.1 | 10 ± 3 |
| Nigericin Alone | - | 0.8 ± 0.2 | 70 ± 15 |
Experimental Protocols
Experimental Workflow Overview
References
- 1. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 2. NLRP3 inflammasome expression in peripheral blood monocytes of coronary heart disease patients and its modulation by rosuvastatin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ashpublications.org [ashpublications.org]
- 4. NLRP3 and downstream cytokine expression elevated in the monocytes of patients with coronary artery disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Priming Is Dispensable for NLRP3 Inflammasome Activation in Human Monocytes In Vitro [frontiersin.org]
- 6. Priming Is Dispensable for NLRP3 Inflammasome Activation in Human Monocytes In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Impact of human monocyte and macrophage polarization on NLR expression and NLRP3 inflammasome activation | PLOS One [journals.plos.org]
- 8. Frontiers | Multiple TLRs elicit alternative NLRP3 inflammasome activation in primary human monocytes independent of RIPK1 kinase activity [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. biorxiv.org [biorxiv.org]
- 12. NLRP3 inflammasome triggers interleukin‐37 release from human monocytes - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Nlrp3-IN-35 & IL-1β Secretion
This guide provides troubleshooting advice and answers to frequently asked questions for researchers encountering issues with Nlrp3-IN-35 failing to inhibit IL-1β secretion in their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound is not working. What are the most common reasons for failure to inhibit IL-1β secretion?
Failure to observe inhibition of IL-1β secretion can typically be traced to one of four areas: the experimental setup (priming and activation signals), the inhibitor itself (concentration, timing, and integrity), the cellular model, or the activation of an alternative inflammatory pathway. A systematic check of each step is the most effective way to diagnose the issue.
Q2: Can you explain the standard NLRP3 activation pathway? Where does the inhibitor act?
Canonical activation of the NLRP3 inflammasome is a two-step process.[1]
-
Signal 1 (Priming): This initial step is typically induced by Pathogen-Associated Molecular Patterns (PAMPs), such as lipopolysaccharide (LPS), or cytokines like TNF-α.[1][2] This signal activates the transcription factor NF-κB, leading to the increased expression of NLRP3 and pro-IL-1β.[3][4] Without priming, the cellular levels of these proteins are often insufficient for a robust response.
-
Signal 2 (Activation): A second, diverse stimulus is required to trigger the assembly of the inflammasome complex.[2] These stimuli include ATP, pore-forming toxins (like nigericin), or crystalline materials.[2] This signal often leads to a common cellular event, such as potassium (K+) efflux, which is critical for NLRP3 activation.[1][3]
-
Assembly and Activation: Upon activation, NLRP3 oligomerizes and recruits the adaptor protein ASC and pro-caspase-1, forming the inflammasome complex.[2][5][6] This proximity facilitates the auto-cleavage and activation of caspase-1.
-
Cytokine Maturation: Activated caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, secretable forms.[1][2] It also cleaves Gasdermin D (GSDMD) to induce a form of inflammatory cell death called pyroptosis.[5]
NLRP3 inhibitors like this compound are designed to interfere with the activation and assembly of the inflammasome complex (Signal 2), preventing caspase-1 activation and subsequent IL-1β processing.
Q3: I'm not sure my experimental protocol is correct. What are the critical steps for checking NLRP3 inhibition?
A flawed experimental workflow is a primary cause of inconsistent results. Below is a troubleshooting flowchart to help identify the point of failure.
Q4: Could the issue be with the inhibitor itself?
Yes. Consider the following:
-
Concentration: The inhibitor may be used at a concentration below its effective IC50. Perform a dose-response experiment to determine the optimal concentration for your cell type and activation conditions.
-
Timing: NLRP3 inhibitors must be added to the cells after the priming step but before the activation step.[7] A typical pre-incubation time is 15-60 minutes before adding Signal 2.[8][9]
-
Solubility and Stability: Ensure the inhibitor is fully dissolved in the appropriate solvent (e.g., DMSO) and then diluted in media. Poor solubility can drastically reduce the effective concentration. Check the manufacturer's data sheet for storage conditions and stability information.
Q5: What if my positive control (activator alone) shows low IL-1β secretion?
This indicates a problem with the activation protocol or the cells, not the inhibitor.
-
Cell Health: Ensure cells are healthy and not overly confluent, as this can dampen the inflammasome response.[8][10]
-
Activator Potency: Reagents like ATP and nigericin can degrade. Use a fresh aliquot or a new batch. Optimize the concentration and incubation time for your specific cell line (e.g., 5-20 μM for nigericin, 1-2 hour incubation).[8]
-
Insufficient Priming: The priming step (Signal 1) is crucial for upregulating NLRP3 and pro-IL-1β.[3] Ensure your LPS is potent and used at an appropriate concentration (e.g., 1 µg/mL for 3-5 hours).[7]
Q6: Is it possible that another inflammasome, not NLRP3, is being activated?
Yes. This is a critical point. This compound is expected to be specific to NLRP3. If your stimulus activates a different inflammasome, the inhibitor will have no effect.
-
NLRC4 Inflammasome: Activated by bacterial flagellin and components of type III secretion systems.
-
AIM2 Inflammasome: Senses cytosolic double-stranded DNA.
-
Non-canonical Pathway: This pathway is activated by intracellular LPS and mediated by caspase-4/5 (human) or caspase-11 (mouse), which can then trigger NLRP3 activation.[1][11] Potent inhibitors like MCC950 have been shown to block both canonical and non-canonical NLRP3 activation.[12]
To test for specificity, use activators for other inflammasomes as controls. If this compound fails to inhibit ATP- or nigericin-induced IL-1β release but does not affect flagellin-induced release, it suggests the inhibitor is specific but your primary experiment may have an issue.
Reference Data: Potency of Common NLRP3 Inhibitors
While specific data for this compound should be obtained from the supplier, this table provides context on the potency of other well-characterized NLRP3 inhibitors in common cellular assays.
| Inhibitor | Target | IC50 (IL-1β Release) | Cell Type | Notes |
| MCC950 (CP-456,773) | NLRP3 | ~7.5 nM | Mouse BMDMs | Potent and highly specific inhibitor of the NLRP3 inflammasome.[13][14] |
| Glyburide | NLRP3 | ~10-20 µM | Mouse BMDMs | An anti-diabetic drug that also inhibits NLRP3, though with lower potency than MCC950.[2][14] |
| CY-09 | NLRP3 | ~6 µM | Mouse BMDMs | Covalently binds to the ATP-binding site of the NACHT domain.[13] |
BMDMs: Bone Marrow-Derived Macrophages. IC50 values can vary significantly based on cell type and experimental conditions.
Standard Experimental Protocol: In Vitro NLRP3 Inhibition Assay
This protocol provides a general framework for assessing NLRP3 inflammasome inhibition in immortalized bone marrow-derived macrophages (iBMDMs) or differentiated THP-1 cells.[8][10] Optimization for your specific cell line and reagents is crucial.[8]
Detailed Steps & Considerations:
-
Cell Culture:
-
Priming (Signal 1):
-
Inhibitor Addition:
-
Prepare dilutions of this compound in the same medium.
-
Add the inhibitor to the appropriate wells. Include a "vehicle only" (e.g., DMSO) control.
-
Incubate for 15-60 minutes at 37°C.[8]
-
-
Activation (Signal 2):
-
Add the NLRP3 activator (e.g., ATP to a final concentration of 5 mM, or nigericin to 10 µM).
-
Include a "primed only" control (no activator) and a "positive control" (primed + activator + vehicle).
-
Incubate for the optimized time (e.g., 1-2 hours for ATP/nigericin).[8]
-
-
Sample Collection & Analysis:
-
Centrifuge the plate (e.g., at 500 x g for 5 minutes) to pellet cells and debris.
-
Carefully collect the supernatant.
-
Quantify the concentration of secreted IL-1β using a commercial ELISA kit according to the manufacturer's instructions.[11]
-
(Optional) Assess cell death by measuring lactate dehydrogenase (LDH) release from a parallel set of wells or from the same supernatant.[15][16] This helps determine if the inhibitor affects pyroptosis.
-
References
- 1. The NLRP3 inflammasome: activation and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]
- 3. The NLRP3 Inflammasome: An Overview of Mechanisms of Activation and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors [frontiersin.org]
- 6. The NLRP3 inflammasome: Mechanism of action, role in disease and therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cellular Models and Assays to Study NLRP3 Inflammasome Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assaying NLRP3-mediated LDH and IL-1β release [protocols.io]
- 9. Development of a characterised tool kit for the interrogation of NLRP3 inflammasome-dependent responses - PMC [pmc.ncbi.nlm.nih.gov]
- 10. protocols.io [protocols.io]
- 11. mdpi.com [mdpi.com]
- 12. NLRP3 inflammasome and its inhibitors: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibiting the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A comprehensive guide to studying inflammasome activation and cell death | Springer Nature Experiments [experiments.springernature.com]
- 16. cdr.lib.unc.edu [cdr.lib.unc.edu]
Technical Support Center: Troubleshooting Nlrp3-IN-35 Experiments
Welcome to the technical support center for Nlrp3-IN-35. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting experiments involving this NLRP3 inhibitor. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues and ensure consistent and reliable results.
Frequently Asked Questions (FAQs)
Q1: What is the expected IC50 for this compound?
This compound is a potent NLRP3 inhibitor with a reported IC50 of less than 1 μM.[1] However, the effective concentration can vary depending on the cell type, stimulus, and experimental conditions. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific assay.
Q2: I am observing inconsistent IC50 values for this compound between experiments. What are the potential causes?
Inconsistent IC50 values can arise from several factors. Refer to the table below for common sources of variability and recommended solutions.
Q3: My this compound is not inhibiting NLRP3 inflammasome activation. What should I check?
There are several potential reasons for a lack of inhibition. Please refer to our detailed troubleshooting guide below. A common issue is suboptimal cell priming or activation. Ensure that your positive controls for NLRP3 activation (e.g., LPS + Nigericin) are showing a robust response.
Q4: What is the recommended solvent for this compound?
Based on available information, this compound can be dissolved in DMSO. For in vivo studies, a formulation of DMSO, PEG300, Tween 80, and saline/PBS may be used, though it is crucial to consult the supplier's datasheet for specific recommendations.[1] Always prepare fresh dilutions from a stock solution for each experiment to avoid degradation.
Q5: Are there any known off-target effects of this compound?
Specific off-target effects for this compound are not extensively documented in publicly available literature. As with any small molecule inhibitor, it is crucial to include appropriate controls to rule out off-target effects in your experimental system. This may include testing the inhibitor on other inflammasome pathways (e.g., NLRC4, AIM2) or assessing general cellular health and viability.
Troubleshooting Guides
Issue 1: High Variability in Experimental Results
Inconsistent results are a common challenge in NLRP3 inflammasome research. The following table outlines potential sources of variability and provides recommendations to improve reproducibility.
| Potential Cause | Recommendation |
| Cell Health and Passage Number | Use cells with a low passage number and ensure high viability (>95%) before starting the experiment. Stressed or senescent cells can exhibit altered inflammasome responses. |
| Inconsistent Priming (Signal 1) | Standardize the concentration and incubation time of the priming agent (e.g., LPS). Ensure the LPS is from a reliable source and properly stored. Titrate the LPS concentration to find the optimal priming condition for your cell type. |
| Variable Activation (Signal 2) | Optimize the concentration and incubation time of the NLRP3 activator (e.g., Nigericin, ATP). Ensure the activator is potent and not degraded. |
| This compound Solubility and Stability | Prepare fresh dilutions of this compound from a DMSO stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed a level that affects cell viability (typically <0.5%). |
| Assay Readout Variability | For ELISAs, ensure proper washing steps and use a standard curve. For Western blots, ensure equal protein loading. For ASC speck visualization, use a consistent and unbiased method for quantification. |
Issue 2: Lack of NLRP3 Inhibition
If this compound is not producing the expected inhibitory effect, follow this troubleshooting workflow:
Figure 1: Troubleshooting workflow for lack of this compound activity.
Experimental Protocols
General Protocol for In Vitro NLRP3 Inflammasome Activation and Inhibition Assay
This protocol provides a general framework. Optimization for specific cell types and stimuli is recommended.
-
Cell Seeding: Plate cells (e.g., bone marrow-derived macrophages (BMDMs) or THP-1 cells) in a 96-well plate at a density of 2.5 x 10^5 to 5 x 10^5 cells/well and allow them to adhere overnight.
-
Priming (Signal 1): Prime the cells with Lipopolysaccharide (LPS) at a concentration of 200 ng/mL to 1 µg/mL for 3-4 hours.
-
Inhibitor Treatment: Pre-incubate the cells with varying concentrations of this compound (or vehicle control, e.g., DMSO) for 30-60 minutes.
-
Activation (Signal 2): Stimulate the cells with an NLRP3 activator, such as Nigericin (5-20 µM) or ATP (2.5-5 mM), for 45-90 minutes.
-
Sample Collection: Centrifuge the plate and collect the supernatant for cytokine analysis (e.g., IL-1β ELISA).
-
Data Analysis: Measure the concentration of IL-1β in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.
Signaling Pathways and Experimental Workflow
NLRP3 Inflammasome Signaling Pathway
The following diagram illustrates the canonical NLRP3 inflammasome activation pathway and the proposed point of inhibition by this compound.
Figure 2: Canonical NLRP3 inflammasome pathway and this compound inhibition.
Experimental Workflow Diagram
The diagram below outlines a typical experimental workflow for testing the efficacy of this compound.
Figure 3: A standard experimental workflow for evaluating this compound.
References
Technical Support Center: Optimizing NLRP3-IN-35 Concentration for Efficacy
Welcome to the technical support center for NLRP3-IN-35. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the in vitro and in vivo concentration of this compound for maximal efficacy in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a potent and selective inhibitor of the NLRP3 inflammasome.[1] The NLRP3 inflammasome is a multi-protein complex that plays a critical role in the innate immune response by activating caspase-1, which in turn processes pro-inflammatory cytokines like interleukin-1β (IL-1β) and IL-18 into their mature, active forms.[2][3][4] Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory diseases.[5][6][7] this compound exerts its inhibitory effect by directly targeting the NLRP3 protein, thereby preventing inflammasome assembly and subsequent downstream inflammatory signaling.[1]
Q2: What is a good starting concentration for this compound in my in vitro experiments?
A good starting point for in vitro experiments is to perform a dose-response curve centered around the reported IC50 value. The IC50 of this compound is less than 1 µM.[1] We recommend a concentration range of 0.01 µM to 10 µM to determine the optimal concentration for your specific cell type and experimental conditions.
Q3: How do I prepare and store this compound?
For optimal stability, this compound powder should be stored at -20°C for up to 3 years.[1] For creating a stock solution, dissolve the compound in a suitable solvent like DMSO. Once in solution, it should be stored at -80°C for up to 1 year.[1] Avoid repeated freeze-thaw cycles.
Q4: What are the key readouts to measure the efficacy of this compound?
The efficacy of this compound can be assessed by measuring the downstream consequences of NLRP3 inflammasome activation. Key readouts include:
-
Cytokine Secretion: Measurement of IL-1β and IL-18 in the cell culture supernatant by ELISA is a common and reliable method.[8][9]
-
Caspase-1 Activation: Active caspase-1 (p20 subunit) can be detected in the supernatant by Western blot.[9]
-
Gasdermin D (GSDMD) Cleavage: The cleavage of GSDMD, which leads to pyroptosis, can be assessed by Western blot analysis of cell lysates and supernatants.[10]
-
ASC Speck Formation: Visualization of ASC speck formation using fluorescence microscopy is a direct indicator of inflammasome assembly.[11]
-
Pyroptosis/Cell Death: Lactate dehydrogenase (LDH) release into the supernatant can be quantified as a measure of pyroptotic cell death.[12]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High background inflammation in control cells | Cell culture contamination (e.g., mycoplasma). | Regularly test cell lines for contamination. Use fresh, sterile reagents. |
| Cells are over-confluent or stressed. | Ensure cells are seeded at an optimal density and are healthy prior to the experiment. | |
| Serum in the media contains inflammatory stimuli. | Consider using serum-free media during the stimulation phase.[12] | |
| No inhibition observed with this compound | Incorrect timing of inhibitor addition. | The inhibitor should be added after the priming step but before the activation step.[5] |
| This compound concentration is too low. | Perform a dose-response experiment with a wider concentration range. | |
| The inflammatory response is not NLRP3-dependent. | Use other inflammasome activators (e.g., for AIM2 or NLRC4) to confirm the specificity of the inhibitor. | |
| Issues with inhibitor solubility or stability. | Ensure the stock solution is properly dissolved and has not undergone multiple freeze-thaw cycles. | |
| High variability between replicates | Uneven cell seeding. | Ensure a homogenous single-cell suspension before seeding. |
| Inconsistent timing of reagent addition. | Use a multichannel pipette for simultaneous addition of stimuli and inhibitors. | |
| Edge effects in multi-well plates. | Avoid using the outer wells of the plate for experimental conditions. | |
| Cell toxicity observed with this compound | The concentration of the inhibitor is too high. | Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to determine the cytotoxic concentration of this compound. |
| The solvent (e.g., DMSO) is at a toxic concentration. | Ensure the final solvent concentration is consistent across all wells and is below the toxic threshold for your cells (typically <0.5%). |
Experimental Protocols
Protocol 1: In Vitro Optimization of this compound Concentration in Macrophages
This protocol outlines a method to determine the optimal concentration of this compound for inhibiting the NLRP3 inflammasome in bone marrow-derived macrophages (BMDMs) or THP-1 cells.
Materials:
-
BMDMs or THP-1 cells
-
Complete cell culture medium (e.g., DMEM + 10% FBS + P/S)
-
Serum-free medium
-
Lipopolysaccharide (LPS)
-
Nigericin or ATP
-
This compound
-
DMSO
-
96-well cell culture plates
-
ELISA kit for IL-1β
-
LDH cytotoxicity assay kit
Procedure:
-
Cell Seeding: Seed BMDMs or differentiated THP-1 cells in a 96-well plate at a density of 2 x 10^5 cells/well and allow them to adhere overnight.[12]
-
Priming (Signal 1): The next day, replace the medium with serum-free medium containing LPS (e.g., 1 µg/mL). Incubate for 3-4 hours.[12]
-
Inhibitor Addition: Prepare serial dilutions of this compound in serum-free medium (e.g., 10 µM, 1 µM, 0.1 µM, 0.01 µM) with a constant final DMSO concentration. Add the inhibitor dilutions to the primed cells and incubate for 30-60 minutes.
-
Activation (Signal 2): Add the NLRP3 activator, such as Nigericin (e.g., 5 µM) or ATP (e.g., 2 mM), to the wells.[9] Incubate for 1-2 hours.
-
Sample Collection: Centrifuge the plate and carefully collect the supernatant for analysis.
-
Analysis:
-
Quantify the concentration of IL-1β in the supernatant using an ELISA kit according to the manufacturer's instructions.
-
Measure LDH release in the supernatant using a cytotoxicity assay kit to assess pyroptosis.
-
Data Presentation:
| This compound Conc. (µM) | IL-1β Concentration (pg/mL) | % LDH Release |
| 0 (Vehicle Control) | ||
| 0.01 | ||
| 0.1 | ||
| 1 | ||
| 10 | ||
| Unstimulated Control | ||
| LPS only Control |
Visualizations
NLRP3 Inflammasome Signaling Pathway
Caption: Canonical NLRP3 inflammasome activation pathway and point of inhibition by this compound.
Experimental Workflow for Concentration Optimization
Caption: Workflow for determining the optimal in vitro concentration of this compound.
Troubleshooting Logic Diagram
Caption: Decision tree for troubleshooting lack of this compound efficacy.
References
- 1. NLRP3-IN-35_TargetMol [targetmol.com]
- 2. The NLRP3 inflammasome: Mechanism of action, role in disease and therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Methods to Activate the NLRP3 Inflammasome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]
- 5. Cellular Models and Assays to Study NLRP3 Inflammasome Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacological Inhibitors of the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting the NLRP3 inflammasome for inflammatory disease therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Noncanonical NLRP3 Inflammasome Activation: Standard Protocols | Springer Nature Experiments [experiments.springernature.com]
- 9. Assay of Inflammasome Activation [bio-protocol.org]
- 10. researchgate.net [researchgate.net]
- 11. Techniques to Study Inflammasome Activation and Inhibition by Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Assaying NLRP3-mediated LDH and IL-1β release [protocols.io]
addressing cell permeability issues with Nlrp3-IN-35
Welcome to the technical support center for NLRP3-IN-35. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, with a particular focus on issues related to cell permeability.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a potent inhibitor of the NLRP3 inflammasome, with a reported IC50 of less than 1 µM.[1] The NLRP3 inflammasome is a multi-protein complex that plays a crucial role in the innate immune system by responding to a wide range of danger signals, leading to the activation of caspase-1 and the subsequent maturation and release of pro-inflammatory cytokines IL-1β and IL-18.[2][3] this compound is designed to interfere with the assembly and/or activation of this complex.
Q2: I am observing a significant discrepancy between the IC50 of this compound in my cell-free (biochemical) assay and my cell-based assay. What could be the cause?
A common reason for a rightward shift in potency (higher IC50) in cell-based assays compared to biochemical assays is poor cell permeability of the compound. Other factors can include compound stability in culture media, non-specific binding to serum proteins or plasticware, and active efflux from the cells.[4][5][6]
Q3: How can I improve the solubility of this compound for my cell-based experiments?
This compound is a hydrophobic molecule. For cell culture experiments, it is typically dissolved in a solvent like DMSO to create a stock solution.[1] When diluting into your aqueous culture medium, ensure the final DMSO concentration is low (typically <0.5%) to avoid solvent-induced cytotoxicity. If you observe precipitation upon dilution, you can try several strategies:
-
Serial Dilutions: Prepare intermediate dilutions in your culture medium.
-
Formulation with Pluronic F-127: This non-ionic surfactant can help to maintain the solubility of hydrophobic compounds in aqueous solutions.
-
Use of Serum: Serum proteins can help to solubilize hydrophobic compounds, but be aware that they can also sequester the inhibitor, reducing its effective concentration.[4][5]
Q4: Can serum in the culture medium affect the activity of this compound?
Yes, components in fetal bovine serum (FBS) can bind to small molecules, which may reduce the effective concentration of this compound available to enter the cells and inhibit the NLRP3 inflammasome.[4][5] If you suspect this is an issue, you can try reducing the serum concentration during the inhibitor treatment period, or using a serum-free medium if your cells can tolerate it for the duration of the experiment.
Troubleshooting Guide: Addressing Cell Permeability Issues
Poor cell permeability is a common hurdle when working with small molecule inhibitors. The following guide provides a systematic approach to diagnosing and overcoming this issue with this compound.
Initial Observation: The inhibitory effect of this compound in your whole-cell assay (e.g., IL-1β release from macrophages) is significantly lower than expected based on its biochemical potency.
Troubleshooting Workflow
Caption: Troubleshooting workflow for poor this compound efficacy.
Data Presentation: Hypothetical IC50 Comparison
This table illustrates the kind of data that would suggest a cell permeability issue. Note that this is example data for troubleshooting purposes.
| Assay Type | This compound IC50 | Potential Interpretation |
| Cell-Free (Biochemical) | ~50 nM | High potency at the molecular target. |
| Cell-Based (THP-1) | ~5 µM | A ~100-fold shift in potency suggests a barrier to reaching the intracellular target. |
Experimental Protocols
Protocol 1: Assessing NLRP3 Inflammasome Inhibition in THP-1 Monocytes
This protocol details a standard method for evaluating the efficacy of this compound in a cellular context.
Materials:
-
THP-1 cells
-
RPMI-1640 medium, 10% FBS, Penicillin-Streptomycin
-
Phorbol 12-myristate 13-acetate (PMA)
-
Lipopolysaccharide (LPS)
-
Nigericin or ATP
-
This compound
-
DMSO
-
ELISA kit for human IL-1β
-
LDH cytotoxicity assay kit
Methodology:
-
Cell Differentiation:
-
Seed THP-1 cells at a density of 0.5 x 10^6 cells/mL in a 96-well plate.
-
Differentiate the cells into macrophage-like cells by treating with 100 ng/mL PMA for 48-72 hours.
-
After differentiation, replace the medium with fresh, PMA-free medium and rest the cells for 24 hours.
-
-
Inhibitor Pre-treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute this compound to various concentrations in culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Add the diluted inhibitor to the cells and incubate for 1-2 hours.
-
-
NLRP3 Priming:
-
Add LPS to a final concentration of 1 µg/mL to all wells (except the negative control) to prime the NLRP3 inflammasome.
-
Incubate for 3-4 hours.
-
-
NLRP3 Activation:
-
Add an NLRP3 activator, such as 10 µM Nigericin or 5 mM ATP, to the appropriate wells.
-
Incubate for 1-2 hours.
-
-
Sample Collection and Analysis:
-
Centrifuge the plate and collect the supernatant.
-
Measure the concentration of secreted IL-1β in the supernatant using an ELISA kit according to the manufacturer's instructions.
-
Assess cell death (pyroptosis) by measuring LDH release in the supernatant using a cytotoxicity assay kit.
-
Protocol 2: Enhancing Cell Permeability with a Formulation Agent
This protocol provides a method to test if a formulation agent can improve the efficacy of this compound.
Materials:
-
Same as Protocol 1
-
Pluronic F-127
Methodology:
-
Prepare this compound with Pluronic F-127:
-
Prepare a stock solution of 10% (w/v) Pluronic F-127 in water.
-
In a separate tube, mix your desired concentration of this compound (from DMSO stock) with a small volume of the 10% Pluronic F-127 solution.
-
Vortex thoroughly and then dilute to the final working concentration in your cell culture medium. The final concentration of Pluronic F-127 should be low (e.g., 0.01-0.1%).
-
-
Follow Steps 1-5 from Protocol 1 , using the this compound/Pluronic F-127 formulation for the inhibitor pre-treatment step.
-
Compare the IC50 values obtained with and without Pluronic F-127. A significant decrease in the IC50 with the formulation agent suggests that poor solubility and/or permeability was limiting the inhibitor's activity.
Signaling Pathway and Experimental Workflow Diagrams
Canonical NLRP3 Inflammasome Activation Pathway
Caption: Canonical two-signal model of NLRP3 inflammasome activation.
Experimental Workflow for Assessing this compound Efficacy
Caption: Workflow for evaluating this compound in a cell-based assay.
References
- 1. Liposomal Tubacin: Strategies for the Formulation of a Highly Hydrophobic Anticancer Drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NLRP3 Inflammasome Inhibitors | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. Screening in serum-derived medium reveals differential response to compounds targeting metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. resources.biomol.com [resources.biomol.com]
Nlrp3-IN-35 cytotoxicity at high concentrations
Welcome to the technical support center for Nlrp3-IN-35. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the use of this compound in your research, with a specific focus on addressing potential cytotoxicity at high concentrations.
Frequently Asked Questions (FAQs)
Q1: We are observing significant cytotoxicity in our cell cultures at high concentrations of this compound. Is this expected?
A1: At high concentrations, small molecule inhibitors, including those targeting NLRP3, can exhibit off-target effects or compound-specific toxicity, leading to cytotoxicity. While this compound is designed for high selectivity, it is crucial to determine the optimal, non-toxic concentration range for your specific cell type and experimental conditions. We recommend performing a dose-response curve to identify the concentration at which this compound effectively inhibits the NLRP3 inflammasome without inducing significant cell death.
Q2: What are the potential mechanisms of cytotoxicity for NLRP3 inhibitors at high concentrations?
A2: High concentrations of NLRP3 inhibitors may induce cytotoxicity through several mechanisms:
-
Off-target effects: The inhibitor may interact with other cellular targets essential for cell survival. For example, some compounds can interfere with mitochondrial function, a key aspect of cell viability.
-
Compound-specific toxicity: The chemical properties of the inhibitor itself might be toxic to cells at high concentrations, independent of its NLRP3 inhibitory activity. This can be due to factors like poor solubility, which can lead to the formation of cytotoxic aggregates.
-
Exaggerated on-target effects: While NLRP3 inhibition is the goal, complete and sustained blockade of this pathway could potentially interfere with normal cellular processes, although this is less commonly observed.
For instance, while the well-characterized NLRP3 inhibitor MCC950 generally shows low cytotoxicity at its effective concentrations, some studies have noted potential liver toxicity in clinical trials, highlighting the importance of assessing compound-specific effects.[1] Another inhibitor, Oridonin, has been reported to have dose- and time-dependent cytotoxicity, which may be related to its ability to covalently modify other proteins beyond NLRP3.[2][3]
Q3: How can I differentiate between NLRP3-mediated pyroptosis and inhibitor-induced cytotoxicity?
A3: This is a critical experimental question. NLRP3 activation leads to a specific form of inflammatory cell death called pyroptosis, which is dependent on caspase-1 and gasdermin D. In contrast, inhibitor-induced cytotoxicity may occur through other mechanisms like apoptosis or necrosis. To distinguish between these, you can:
-
Measure Caspase-1 activity: Pyroptosis is characterized by the activation of caspase-1. If you observe cell death without a corresponding increase in caspase-1 activity, it is likely due to inhibitor-induced cytotoxicity.
-
Use NLRP3-deficient cells: If the inhibitor is still cytotoxic in cells lacking NLRP3, the effect is independent of its on-target activity.
-
Assess markers of different cell death pathways: You can probe for markers of apoptosis (e.g., caspase-3/7 activation, Annexin V staining) and necrosis to understand the mechanism of cell death.
Q4: What are the recommended cell lines for testing this compound activity and cytotoxicity?
A4: Commonly used cell lines for studying the NLRP3 inflammasome include human monocytic THP-1 cells (differentiated into macrophages), and mouse macrophage cell lines such as J774A.1 and RAW 264.7. For general cytotoxicity assessment, non-immune cells like HEK293 (human embryonic kidney) or HepG2 (human liver cancer) can also be used to assess off-target toxicity.[1][4]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High background in cytotoxicity assay | Cell culture medium components interfering with the assay reagents. | Use a serum-free medium for the final steps of the assay if compatible with your cells. Always include a "medium only" control to measure background absorbance. |
| High spontaneous cell death in controls. | Ensure gentle handling of cells during plating and treatment. Optimize cell seeding density to avoid overgrowth and nutrient depletion. | |
| Inconsistent results between experiments | Variability in cell health or passage number. | Use cells within a consistent and low passage number range. Ensure cells are healthy and in the logarithmic growth phase before starting the experiment. |
| Inconsistent incubation times. | Strictly adhere to the incubation times specified in the protocol for both compound treatment and assay steps. | |
| Low signal in caspase-1 activity assay | Insufficient inflammasome activation. | Confirm that your positive control for NLRP3 activation (e.g., LPS + ATP or nigericin) is inducing a robust response. |
| Inhibitor is also inhibiting caspase-1 directly. | Perform a cell-free caspase-1 activity assay with recombinant caspase-1 to test for direct inhibition by this compound.[5] | |
| Compound precipitates in culture medium | Poor solubility of the inhibitor at high concentrations. | Prepare fresh stock solutions in an appropriate solvent (e.g., DMSO) and ensure the final solvent concentration in the culture medium is low and consistent across all wells. Visually inspect the wells for any precipitation. |
Quantitative Data Summary
The following tables summarize the reported cytotoxicity of well-characterized NLRP3 inhibitors in various cell lines. This data can serve as a reference for establishing your own experimental parameters.
Table 1: Cytotoxicity of MCC950
| Cell Line | Assay | Concentration Range | Observation |
| J774A.1 (murine macrophages) | Viability Assay | Up to 20 µM | Negligible cytotoxic effects.[1] |
| Human Coronary Artery Endothelial Cells | Viability Assay | Up to 20 µM | Negligible cytotoxic effects.[1] |
| Human Smooth Muscle Cells | Viability Assay | Up to 20 µM | Negligible cytotoxic effects.[1] |
| Raw 264.7 (murine macrophages) | Cell Viability Assay | 0.01 - 10 µM | No significant cytotoxicity observed.[4] |
| C2C12 (mouse myoblasts) | Cell Viability Assay | 0.01 - 10 µM | No significant cytotoxicity observed.[4] |
Table 2: Cytotoxicity of OLT1177 (Dapansutrile)
| Model System | Assay/Observation | Concentration/Dose | Observation |
| Human Clinical Trials | Phase I and II studies | Oral administration | Reported to be safe in humans.[6] |
| Preclinical Toxicology | In vivo | Human-equivalent dose up to 10 g/day for 14 days | Clean safety profile.[7] |
| Human Monocyte-Derived Macrophages | IL-1β/IL-18 release | 1 µM | Maximal inhibition of cytokine release. |
| Human Blood Neutrophils | IL-1β release and caspase-1 activity | 0.1 - 10 µM | Dose-dependent reduction.[8] |
Table 3: Cytotoxicity of Oridonin
| Cell Line | Assay | IC50 / Observation |
| Human Small Cell Lung Cancer (H1688) | LDH release | Cytotoxicity observed at 2.5 - 40 µM.[2] |
| Esophageal Squamous Cell Carcinoma (TE-8) | SRB Assay (72h) | IC50: 3.00 ± 0.46 µM.[9] |
| Esophageal Squamous Cell Carcinoma (TE-2) | SRB Assay (72h) | IC50: 6.86 ± 0.83 µM.[9] |
| Normal Hepatocytes (AML10) vs. Hepatocellular Carcinoma (HepG2) | Resazurin Reduction Assay | More resistant than HepG2 cells, suggesting some tumor specificity.[10] |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This assay measures the metabolic activity of cells as an indicator of viability.
Materials:
-
Cells and culture medium
-
This compound
-
96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound and appropriate controls (vehicle control, untreated control). Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Following treatment, add 10 µL of MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background subtraction.
-
Calculate cell viability as a percentage of the untreated control.
Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies the release of LDH from damaged cells into the culture medium.
Materials:
-
Cells and culture medium
-
This compound
-
96-well plate
-
LDH cytotoxicity assay kit (containing substrate, cofactor, and dye solutions)
-
Lysis buffer (for maximum LDH release control)
-
Microplate reader
Procedure:
-
Plate cells in a 96-well plate and allow them to attach.
-
Treat cells with this compound and controls (vehicle, untreated/spontaneous release, and maximum release). For the maximum release control, add lysis buffer to a set of wells 45 minutes before the end of the incubation period.
-
After the treatment period, centrifuge the plate at 250 x g for 5 minutes.
-
Carefully transfer a portion of the supernatant (e.g., 50 µL) to a new 96-well plate.
-
Prepare the LDH reaction mixture according to the kit manufacturer's instructions and add it to each well containing the supernatant.
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
Add the stop solution provided in the kit.
-
Measure the absorbance at 490 nm and a reference wavelength of 680 nm.
-
Calculate the percentage of cytotoxicity using the formula: (% Cytotoxicity) = (Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity) * 100.
Protocol 3: Caspase-1 Activity Assay
This assay measures the activity of caspase-1, a key enzyme in the NLRP3 inflammasome pathway.
Materials:
-
Cells and culture medium
-
LPS, ATP, or Nigericin for inflammasome activation
-
This compound
-
Caspase-1 activity assay kit (e.g., a fluorometric or colorimetric kit with a specific caspase-1 substrate like Ac-YVAD-AFC)
-
Cell lysis buffer
-
Microplate reader (fluorometer or spectrophotometer)
Procedure:
-
Prime the cells with LPS (e.g., 1 µg/mL) for 3-4 hours.
-
Pre-treat the cells with different concentrations of this compound for 30-60 minutes.
-
Activate the NLRP3 inflammasome with a second signal, such as ATP (5 mM) or nigericin (10 µM), for 1-2 hours.
-
Collect the cell culture supernatants and/or prepare cell lysates according to the assay kit instructions.
-
Add the caspase-1 substrate to the samples in a 96-well plate.
-
Incubate at 37°C for 1-2 hours, protected from light.
-
Measure the fluorescence (e.g., Ex/Em = 400/505 nm for AFC-based substrates) or absorbance.
-
Quantify caspase-1 activity relative to the positive control (activated cells without inhibitor).
Visualizations
Caption: Canonical NLRP3 inflammasome activation pathway and point of inhibition.
Caption: General workflow for assessing inhibitor-induced cytotoxicity.
References
- 1. Selective NLRP3 Inflammasome Inhibitor MCC950 Suppresses Inflammation and Facilitates Healing in Vascular Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Oridonin: A Review of Its Pharmacology, Pharmacokinetics and Toxicity [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. OLT1177 (Dapansutrile), a Selective NLRP3 Inflammasome Inhibitor, Ameliorates Experimental Autoimmune Encephalomyelitis Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdn-links.lww.com [cdn-links.lww.com]
- 8. OLT1177, a β-sulfonyl nitrile compound, safe in humans, inhibits the NLRP3 inflammasome and reverses the metabolic cost of inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Oridonin Induces Apoptosis in Esophageal Squamous Cell Carcinoma by Inhibiting Cytoskeletal Protein LASP1 and PDLIM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Oridonin Targets Multiple Drug-Resistant Tumor Cells as Determined by in Silico and in Vitro Analyses - PMC [pmc.ncbi.nlm.nih.gov]
why is Nlrp3-IN-35 showing variable effects in different batches
Welcome to the technical support center for Nlrp3-IN-35. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for experiments involving this NLRP3 inflammasome inhibitor.
Frequently Asked Questions (FAQs)
Q1: We are observing variable inhibitory effects of this compound between different batches. What could be the potential causes?
A1: Batch-to-batch variability of small molecule inhibitors can stem from several factors. The most common causes include:
-
Purity and Impurities: Differences in the purity of each batch can significantly alter the effective concentration of the active compound. The presence of even small amounts of impurities could potentially interfere with the assay or have off-target effects.
-
Solubility and Stability: this compound, like many small molecules, may have specific solubility and stability characteristics. Issues with complete solubilization or degradation of the compound over time can lead to inconsistent results. Sulfonylurea-based inhibitors, a common class of NLRP3 inhibitors, can be prone to chemical instability under certain conditions.[1][2][3]
-
Compound Handling and Storage: Improper storage conditions (e.g., temperature, light exposure) or repeated freeze-thaw cycles of stock solutions can lead to degradation of the compound.
-
Experimental System Variability: Biological systems inherently have variability. Factors such as cell line passage number, primary cell donor variability, and subtle differences in cell culture conditions can all contribute to varied responses.
Q2: How can we ensure consistent results when using a new batch of this compound?
A2: To ensure consistency, we recommend the following validation steps for each new batch:
-
Quality Control: If possible, perform an independent analysis (e.g., HPLC, LC-MS) to confirm the purity and identity of the new batch.
-
Dose-Response Curve: Generate a full dose-response curve for each new batch to determine the IC50 value. This will allow you to compare the potency of the new batch to previous batches and adjust concentrations accordingly.
-
Standardized Protocols: Strictly adhere to standardized and well-documented protocols for compound handling, cell culture, and the experimental assay itself.
Q3: What are the best practices for preparing and storing this compound stock solutions?
A3: For optimal performance and longevity of this compound, follow these guidelines:
-
Solvent Selection: Use a high-purity, anhydrous solvent recommended for this compound, typically DMSO.
-
Stock Concentration: Prepare a high-concentration stock solution (e.g., 10 mM) to minimize the volume of solvent added to your experimental system.
-
Aliquoting and Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C, protected from light.
-
Working Solutions: Prepare fresh working solutions from the stock for each experiment. Do not store diluted solutions for extended periods.
Troubleshooting Guides
Issue 1: Higher than expected IC50 value or complete loss of inhibition.
This troubleshooting guide follows a logical workflow to diagnose the potential cause of reduced or absent inhibitory activity of this compound.
Caption: Troubleshooting workflow for loss of this compound activity.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Compound Degradation | 1. Prepare a fresh stock solution from a new, unopened vial of this compound. 2. Rerun the experiment with the fresh stock. 3. If possible, analyze the old stock solution via HPLC or LC-MS to check for degradation products. | The fresh stock should restore the expected inhibitory activity. Analytical chemistry can confirm the degradation of the old stock. |
| Incorrect NLRP3 Activation | 1. Review your NLRP3 activation protocol. The canonical pathway requires two signals: priming (e.g., with LPS) and activation (e.g., with ATP or Nigericin).[4][5][6] 2. Include positive controls for NLRP3 activation (no inhibitor) and negative controls (no activation signal). 3. Measure readouts of inflammasome activation such as IL-1β release, caspase-1 cleavage, or pyroptosis (LDH release).[7][8][9] | Positive controls should show robust activation, while negative controls show baseline levels. This confirms the assay system is working correctly. |
| Cellular Health Issues | 1. Visually inspect cells for normal morphology before and during the experiment. 2. Perform a viability assay (e.g., Trypan Blue or a fluorescence-based assay) to ensure cells are healthy. 3. Ensure cells are within an appropriate passage number range. | Healthy, viable cells are crucial for a robust and reproducible inflammasome response. |
Issue 2: High variability between replicate wells.
High variability can obscure real biological effects. This guide helps to identify and minimize sources of random error.
Caption: Troubleshooting workflow for high replicate variability.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inconsistent Cell Seeding | 1. Ensure a single-cell suspension before counting and seeding. 2. Mix the cell suspension between pipetting to prevent settling. 3. Check for "edge effects" in multi-well plates by visually inspecting cell distribution. | Uniform cell density across all wells of the plate. |
| Pipetting Inaccuracy | 1. Ensure pipettes are properly calibrated. 2. Use low-retention pipette tips. 3. When adding small volumes of concentrated reagents, add them directly to the culture medium rather than the side of the well, and gently mix the plate. | Reduced standard deviation between replicate wells. |
| Incomplete Solubilization | 1. After preparing the working dilution of this compound, vortex thoroughly. 2. Visually inspect the solution for any precipitate before adding it to the cells. | A clear, homogenous solution ensures equal delivery of the inhibitor to all wells. |
Experimental Protocols
Protocol 1: In Vitro NLRP3 Inflammasome Activation and Inhibition Assay
This protocol provides a standard method for assessing the inhibitory activity of this compound in bone marrow-derived macrophages (BMDMs).[7][10]
1. Cell Culture and Priming:
- Plate BMDMs at a density of 0.5 x 10^6 cells/mL in a 96-well plate and allow them to adhere overnight.
- Prime the cells with 500 ng/mL Lipopolysaccharide (LPS) for 3-4 hours in serum-free media. This step upregulates the expression of NLRP3 and pro-IL-1β.[4][5]
2. Inhibitor Treatment:
- Prepare serial dilutions of this compound in serum-free media.
- Remove the LPS-containing media and add the media with the different concentrations of this compound.
- Incubate for 1 hour.
3. NLRP3 Activation:
- Add the NLRP3 activator, for example, 5 mM ATP for 45 minutes or 10 µM Nigericin for 1-2 hours.[11]
4. Sample Collection and Analysis:
- Centrifuge the plate to pellet any detached cells.
- Carefully collect the supernatant for analysis.
- Measure IL-1β concentration in the supernatant using an ELISA kit.
- Measure LDH release into the supernatant as an indicator of pyroptosis using a commercially available kit.[8]
NLRP3 Signaling Pathway
The following diagram illustrates the canonical NLRP3 inflammasome activation pathway and the proposed point of intervention for a direct NLRP3 inhibitor like this compound.
Caption: Canonical NLRP3 inflammasome pathway and inhibition.
References
- 1. Structure–Stability Relationship of NLRP3 Inflammasome-Inhibiting Sulfonylureas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Structure-Stability Relationship of NLRP3 Inflammasome-Inhibiting Sulfonylureas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Techniques to Study Inflammasome Activation and Inhibition by Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors [frontiersin.org]
- 6. Frontiers | The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]
- 7. Methods to Activate the NLRP3 Inflammasome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Assaying NLRP3-mediated LDH and IL-1β release [protocols.io]
- 9. Noncanonical NLRP3 Inflammasome Activation: Standard Protocols | Springer Nature Experiments [experiments.springernature.com]
- 10. researchgate.net [researchgate.net]
- 11. Assay of Inflammasome Activation [bio-protocol.org]
Validation & Comparative
A Head-to-Head Comparison of NLRP3 Inflammasome Inhibitors: Nlrp3-IN-35 (INF39) vs. MCC950
For researchers, scientists, and drug development professionals, this guide provides a comprehensive, data-driven comparison of two prominent NLRP3 inflammasome inhibitors: Nlrp3-IN-35 (also known as INF39) and MCC950. This document outlines their respective potencies, mechanisms of action, selectivity, and in vivo efficacy, supported by experimental data and detailed protocols.
The NLRP3 inflammasome is a critical component of the innate immune system. Its dysregulation is implicated in a wide range of inflammatory diseases, making it a key target for therapeutic intervention. Both this compound (INF39) and MCC950 are small molecule inhibitors that have demonstrated the ability to potently and selectively block NLRP3 activation, albeit through different mechanisms and with varying reported efficacies.
Quantitative Performance Overview
The following tables summarize the key quantitative data for this compound (INF39) and MCC950, providing a clear comparison of their inhibitory activities.
Table 1: In Vitro Inhibitory Activity
| Parameter | This compound (INF39) | MCC950 | Reference |
| Target | NLRP3 Inflammasome | NLRP3 Inflammasome | [1][2] |
| IC50 (BMDMs) | Not Reported | ~7.5 nM | [2] |
| IC50 (HMDMs) | Not Reported | ~8.1 nM | [2] |
| IC50 (THP-1 cells) | 10 µM | Not Reported in primary source | [3] |
| IC50 (Microglia) | Not Reported | 60 nM (ATP-induced IL-1β release) | [4] |
Table 2: Selectivity and Off-Target Effects
| Parameter | This compound (INF39) | MCC950 | Reference |
| AIM2 Inflammasome | No inhibition | No inhibition | [1][2] |
| NLRC4 Inflammasome | No inhibition | No inhibition | [1][2] |
| NLRP1 Inflammasome | Not Reported | No inhibition | [2] |
| Known Off-Targets | Not extensively profiled | Carbonic Anhydrase 2 (CA2) | [3] |
Mechanism of Action
While both compounds inhibit the NLRP3 inflammasome, their precise mechanisms of action differ.
This compound (INF39) is an irreversible inhibitor that directly targets the NLRP3 protein. It is reported to interact with the ATPase domain of NLRP3, thereby preventing the conformational changes required for inflammasome assembly[5][6]. Specifically, INF39 has been shown to attenuate the interaction between NLRP3 and NEK7, a crucial step in NLRP3 activation[1].
MCC950 is a potent and highly specific inhibitor that also directly targets NLRP3. It functions by binding to the Walker B motif within the NACHT domain of NLRP3[7]. This interaction is thought to lock NLRP3 in an inactive conformation, preventing ATP hydrolysis and subsequent oligomerization of the inflammasome complex[7].
In Vivo Efficacy
Both inhibitors have demonstrated efficacy in animal models of inflammatory diseases.
This compound (INF39) has been shown to be effective in a rat model of colitis. Oral administration of INF39 reduced systemic and colonic inflammation, as evidenced by a reduction in macroscopic damage scores and levels of the pro-inflammatory cytokines IL-1β and TNF-α in the colon[5][8].
MCC950 has a more extensive portfolio of in vivo studies. It has shown therapeutic potential in a wide array of disease models, including experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis, and mouse models of CAPS[2]. It has also been shown to reduce the severity of diabetic encephalopathy in mice and ameliorate isoflurane-induced cognitive impairment in aged mice[4][9].
Signaling and Experimental Workflow Diagrams
To visualize the context of NLRP3 inhibition and the experimental approaches used to evaluate these compounds, the following diagrams are provided.
Caption: NLRP3 Inflammasome Signaling Pathway and Points of Inhibition.
Caption: General Experimental Workflow for Evaluating NLRP3 Inhibitors.
Experimental Protocols
Below are detailed methodologies for key experiments cited in the comparison of this compound (INF39) and MCC950.
In Vitro NLRP3 Inflammasome Activation Assay
This protocol is a generalized procedure based on methods described for testing both MCC950 and INF39[2][8].
1. Cell Culture and Priming:
-
Murine Bone Marrow-Derived Macrophages (BMDMs) or human THP-1 monocytes are cultured in appropriate media. For THP-1 cells, differentiation into a macrophage-like state is induced with Phorbol 12-myristate 13-acetate (PMA).
-
Cells are seeded in 96-well plates and allowed to adhere.
-
The cells are then primed with Lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 3-4 hours to induce the expression of NLRP3 and pro-IL-1β (Signal 1).
2. Inhibitor Treatment:
-
After priming, the media is replaced with fresh media containing the desired concentrations of this compound (INF39), MCC950, or vehicle control (e.g., DMSO).
-
Cells are incubated with the inhibitors for a predetermined time (e.g., 30-60 minutes).
3. NLRP3 Activation:
-
NLRP3 inflammasome activation (Signal 2) is triggered by adding a stimulus such as ATP (e.g., 5 mM) or Nigericin (e.g., 10 µM) to the wells.
-
The cells are incubated for an additional 1-2 hours.
4. Measurement of IL-1β Release and Cell Death:
-
The cell culture supernatants are collected.
-
The concentration of mature IL-1β in the supernatant is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
Cell death (pyroptosis) is assessed by measuring the activity of lactate dehydrogenase (LDH) released into the supernatant using a commercially available LDH cytotoxicity assay kit.
In Vivo Model of Colitis (for INF39)
This protocol is based on the study by Cocco et al. (2017)[8].
1. Animal Model:
-
Male Wistar rats are used.
-
Colitis is induced by intrarectal administration of 2,4-dinitrobenzenesulfonic acid (DNBS).
2. Inhibitor Administration:
-
This compound (INF39) is suspended in a vehicle such as olive oil.
-
The inhibitor is administered orally at various doses (e.g., 12.5, 25, 50 mg/kg/day) for a specified duration (e.g., 6 days) starting from the induction of colitis.
3. Evaluation of Colitis Severity:
-
Body weight, stool consistency, and rectal bleeding are monitored daily.
-
At the end of the treatment period, animals are euthanized, and the colons are removed.
-
Macroscopic damage is scored based on the extent of inflammation and ulceration.
-
A section of the colon is collected for histological analysis to assess tissue damage and inflammatory cell infiltration.
-
Another section is used to measure the levels of myeloperoxidase (MPO) activity, a marker of neutrophil infiltration, and the concentrations of IL-1β and TNF-α.
In Vivo Model of Experimental Autoimmune Encephalomyelitis (EAE) (for MCC950)
This protocol is based on the study by Coll et al. (2015)[2].
1. Animal Model:
-
Female C57BL/6 mice are used.
-
EAE is induced by immunization with myelin oligodendrocyte glycoprotein (MOG) peptide emulsified in Complete Freund's Adjuvant (CFA), followed by injections of pertussis toxin.
2. Inhibitor Administration:
-
MCC950 is dissolved in a suitable vehicle.
-
The inhibitor is administered, for example, by intraperitoneal injection at a specific dose (e.g., 10 mg/kg) daily, starting from the onset of clinical signs of EAE.
3. Evaluation of EAE Severity:
-
Mice are monitored daily for clinical signs of EAE and scored on a standardized scale (e.g., 0-5, from no signs to paralysis).
-
At the end of the experiment, spinal cords and brains are collected for histological analysis to assess demyelination and immune cell infiltration.
-
Immune cells can be isolated from the central nervous system and analyzed by flow cytometry for the presence of different T cell populations (e.g., Th1, Th17).
Conclusion
Both this compound (INF39) and MCC950 are valuable tools for studying the role of the NLRP3 inflammasome in health and disease. MCC950 exhibits significantly higher potency in vitro, with IC50 values in the nanomolar range, and has been more extensively characterized in a wider variety of in vivo models. This compound (INF39), while less potent, has demonstrated efficacy in a relevant in vivo model of inflammatory bowel disease and offers an alternative chemical scaffold for NLRP3 inhibition. The choice between these inhibitors will depend on the specific experimental context, including the cell type or animal model being used, the desired potency, and the potential for off-target effects. Further research into the selectivity and in vivo pharmacology of this compound (INF39) will be crucial to fully understand its therapeutic potential relative to more established inhibitors like MCC950.
References
- 1. NLRP3 inflammasome inhibitor INF39 attenuated NLRP3 assembly in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A small molecule inhibitior of the NLRP3 inflammasome is a potential therapeutic for inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Inhibiting the NLRP3 Inflammasome With MCC950 Ameliorates Isoflurane-Induced Pyroptosis and Cognitive Impairment in Aged Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MCC950 directly targets the NLRP3 ATP-hydrolysis motif for inflammasome inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Inhibiting the NLRP3 Inflammasome Activation with MCC950 Ameliorates Diabetic Encephalopathy in db/db Mice - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Inhibitory Activity of NLRP3 Inflammasome Modulators: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the inhibitory activity of novel NLRP3 inflammasome inhibitors, using the hypothetical compound "Nlrp3-IN-35" as a case study. We will objectively compare its potential performance with established alternatives, supported by established experimental data and detailed protocols.
Introduction to NLRP3 Inflammasome Inhibition
The NOD-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome is a multiprotein complex that plays a critical role in the innate immune response.[1] Its activation leads to the maturation and secretion of pro-inflammatory cytokines, interleukin-1β (IL-1β) and interleukin-18 (IL-18), driving inflammatory processes.[2][3] Dysregulation of the NLRP3 inflammasome is implicated in a wide range of inflammatory and autoimmune diseases, making it a prime therapeutic target.[4] Consequently, the development and validation of potent and specific NLRP3 inhibitors are of significant interest in drug discovery.
This guide will outline the essential steps and assays required to characterize the inhibitory potential of a novel compound, "this compound," and compare it against well-characterized inhibitors such as MCC950.
Comparative Analysis of NLRP3 Inhibitors
A crucial step in validating a new inhibitor is to benchmark its potency against existing compounds. The half-maximal inhibitory concentration (IC50) is a key metric for this comparison. The following table summarizes the reported IC50 values for several known NLRP3 inhibitors.
| Inhibitor | IC50 (nM) | Cell Type | Comments |
| This compound | TBD | TBD | Data to be determined through experimentation. |
| MCC950 | 7.5 - 8.1 | BMDMs, HMDMs | A potent and widely studied selective NLRP3 inhibitor.[4] |
| NIC-11 | 16 | Human primary blood monocytes | A novel chemotype NLRP3 inhibitor.[5] |
| NIC-12 | 8 | Human primary blood monocytes | A potent analog of NIC-11.[5] |
| Compound 3 | 1.26 | THP-1 cells | A novel substituted sulfoximine compound.[4] |
| Compound 4 | 5 | Mouse | N-cyano sulfoximine urea derivative.[4] |
| CY-09 | 6000 | BMDMs | Binds to the ATP-binding site of the NACHT domain.[4] |
| IIIM-1268 | 2300 | J774A.1 cells | A benzylidene-thiazolidine-2,4-dione derivative. |
| IIIM-1270 | 3500 | J774A.1 cells | A benzylidene-thiazolidine-2,4-dione derivative. |
BMDMs: Bone Marrow-Derived Macrophages; HMDMs: Human Monocyte-Derived Macrophages; TBD: To Be Determined.
Experimental Protocols for Validation
To determine the inhibitory activity of "this compound," a series of well-established in vitro assays should be performed. The following protocols provide a detailed methodology for a typical NLRP3 inflammasome activation and inhibition assay using the human monocytic cell line THP-1.
Protocol 1: In Vitro NLRP3 Inflammasome Inhibition Assay in THP-1 Macrophages
This protocol describes the canonical two-step activation of the NLRP3 inflammasome and its inhibition.
1. Cell Culture and Differentiation:
-
Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
To differentiate THP-1 monocytes into macrophage-like cells, seed the cells in a 96-well plate at a density of 1 x 10^5 cells/well and treat with 100 nM Phorbol 12-myristate 13-acetate (PMA) for 48-72 hours.[6]
2. Priming (Signal 1):
-
After differentiation, remove the PMA-containing medium and replace it with fresh RPMI-1640.
-
Prime the cells with 1 µg/mL Lipopolysaccharide (LPS) for 3-4 hours. This step upregulates the expression of NLRP3 and pro-IL-1β.[6]
3. Inhibitor Treatment:
-
Following LPS priming, wash the cells and pre-incubate with various concentrations of "this compound" or control inhibitors (e.g., MCC950) for 1 hour.
4. Activation (Signal 2):
-
Induce NLRP3 inflammasome activation by treating the cells with 5 mM ATP for 45-60 minutes or 10 µM Nigericin for 1-2 hours.[6][7]
5. Sample Collection and Analysis:
-
Collect the cell culture supernatants to measure the levels of secreted IL-1β.
-
Cell lysates can also be prepared to measure intracellular pro-IL-1β and activated caspase-1.
6. Quantification of IL-1β Release:
-
Measure the concentration of IL-1β in the supernatants using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.
7. Data Analysis:
-
Calculate the percentage of inhibition of IL-1β release for each concentration of "this compound".
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Protocol 2: Cytotoxicity Assay
It is essential to assess whether the observed reduction in IL-1β is due to specific NLRP3 inhibition or general cytotoxicity.
1. Cell Treatment:
-
Culture and differentiate THP-1 cells as described in Protocol 1.
-
Treat the cells with the same concentrations of "this compound" used in the inhibition assay for the same duration.
2. Measurement of Cell Viability:
-
Assess cell viability using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or by measuring the release of lactate dehydrogenase (LDH) into the supernatant, which indicates membrane damage.
3. Data Analysis:
-
A potent inhibitor should not exhibit significant cytotoxicity at concentrations where it effectively inhibits NLRP3 activity.
Visualizing Key Pathways and Workflows
Understanding the underlying biological pathways and the experimental process is crucial for interpreting the results. The following diagrams, generated using Graphviz, illustrate the NLRP3 signaling pathway and the experimental workflow for inhibitor validation.
Caption: NLRP3 Inflammasome Signaling Pathway and Point of Inhibition.
Caption: Workflow for Validating NLRP3 Inhibitor Activity.
Conclusion
Validating the inhibitory activity of a novel compound like "this compound" requires a systematic and comparative approach. By following the detailed experimental protocols and benchmarking against known inhibitors, researchers can accurately determine its potency and specificity. The visualization of the signaling pathway and experimental workflow further aids in understanding the mechanism of action and the experimental design. This comprehensive validation process is essential for the successful development of new therapeutics targeting the NLRP3 inflammasome.
References
- 1. invivogen.com [invivogen.com]
- 2. researchgate.net [researchgate.net]
- 3. Structural Mechanisms of NLRP3 Inflammasome Assembly and Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibiting the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel chemotype NLRP3 inhibitors that target the CRID3-binding pocket with high potency - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cellular Models and Assays to Study NLRP3 Inflammasome Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
A Comparative Guide to Alternative Small Molecule Inhibitors of the NLRP3 Inflammasome
For Researchers, Scientists, and Drug Development Professionals
The NLRP3 inflammasome, a key component of the innate immune system, has emerged as a critical driver of inflammation in a wide range of diseases. Its activation leads to the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18, as well as a form of inflammatory cell death known as pyroptosis.[1] Consequently, the development of small molecule inhibitors targeting the NLRP3 inflammasome is a highly active area of research. This guide provides a comparative overview of several alternative small molecule inhibitors, presenting key experimental data, detailed methodologies for relevant assays, and visual representations of the signaling pathway and experimental workflows.
Performance Comparison of NLRP3 Inflammasome Inhibitors
The following table summarizes the in vitro potency of several alternative small molecule inhibitors against the NLRP3 inflammasome, with the well-characterized inhibitor MCC950 included for reference. Potency is typically measured as the half-maximal inhibitory concentration (IC50) for the inhibition of IL-1β release in various immune cell types.
| Inhibitor | Chemical Class | Target | IC50 | Cell Type | Reference |
| Dapansutrile (OLT1177) | β-sulfonyl nitrile | NLRP3 ATPase activity | 1 nM | J774 macrophages | [2] |
| Oridonin | Diterpenoid | NLRP3 (covalent) | 780.4 nM | Not specified | [1] |
| Parthenolide | Sesquiterpene lactone | Caspase-1, NLRP3 ATPase activity | 2.6 µM (for cytokine release) | THP-1 cells | [3] |
| Inzomelid (Emlenoflast) | Sulfonylurea derivative | NLRP3 | <100 nM | Not specified | [4] |
| MCC950 (Reference) | Diaryl sulfonylurea | NLRP3 | 7.5 nM | Bone Marrow-Derived Macrophages (BMDMs) | [5][6] |
| 8.1 nM | Human Monocyte-Derived Macrophages (HMDMs) | [5] |
Signaling Pathway and Inhibitor Mechanisms
The activation of the NLRP3 inflammasome is a multi-step process. A priming signal, typically from microbial components like lipopolysaccharide (LPS), leads to the upregulation of NLRP3 and pro-IL-1β. A second activation signal, such as ATP, nigericin, or crystalline substances, triggers the assembly of the NLRP3 inflammasome complex, consisting of NLRP3, the adaptor protein ASC, and pro-caspase-1. This assembly leads to the auto-activation of caspase-1, which then cleaves pro-IL-1β and pro-IL-18 into their mature, secreted forms.
Caption: NLRP3 inflammasome signaling pathway and inhibitor targets.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the evaluation and comparison of NLRP3 inhibitors.
General Experimental Workflow for Inhibitor Screening
Caption: General workflow for screening NLRP3 inflammasome inhibitors.
NLRP3 Inflammasome Activation in Macrophages
This protocol describes the in vitro activation of the NLRP3 inflammasome in bone marrow-derived macrophages (BMDMs) or THP-1 cells, a common model for studying inflammasome biology.
Materials:
-
BMDMs or THP-1 cells
-
Complete RPMI or DMEM media
-
Lipopolysaccharide (LPS)
-
ATP or Nigericin
-
Small molecule inhibitor of interest
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed BMDMs or PMA-differentiated THP-1 cells in a 96-well plate at a density of 1-2 x 10^5 cells/well and allow them to adhere overnight.
-
Priming (Signal 1): Replace the medium with fresh medium containing LPS (typically 1 µg/mL) and incubate for 3-4 hours. This step upregulates the expression of NLRP3 and pro-IL-1β.
-
Inhibitor Treatment: After priming, remove the LPS-containing medium and add fresh medium containing the small molecule inhibitor at various concentrations. Incubate for 30-60 minutes.
-
Activation (Signal 2): Add the NLRP3 activator, such as ATP (5 mM) or Nigericin (10-20 µM), to the wells and incubate for 30-60 minutes.
-
Sample Collection: After incubation, centrifuge the plate and carefully collect the supernatant for cytokine analysis. The cell pellet can be lysed for analysis of intracellular proteins.
IL-1β Secretion Assay (ELISA)
This assay quantifies the amount of mature IL-1β secreted into the cell culture supernatant, a direct measure of inflammasome activation.
Materials:
-
Cell culture supernatant (from the inflammasome activation protocol)
-
IL-1β ELISA kit (e.g., from R&D Systems, eBioscience)
-
Microplate reader
Procedure:
-
Sample Preparation: Use the collected cell culture supernatants. If necessary, dilute the samples to fall within the linear range of the ELISA.
-
ELISA Protocol: Follow the manufacturer's instructions for the specific IL-1β ELISA kit. This typically involves:
-
Coating a 96-well plate with a capture antibody.
-
Adding standards and samples to the wells.
-
Incubating with a detection antibody.
-
Adding a substrate to produce a colorimetric signal.
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the concentration of IL-1β in the samples by comparing their absorbance to the standard curve. The IC50 value of the inhibitor can be determined by plotting the IL-1β concentration against the inhibitor concentration and fitting the data to a dose-response curve.
Caspase-1 Activity Assay
This assay measures the enzymatic activity of caspase-1, the protease responsible for cleaving pro-IL-1β.
Materials:
-
Cell lysate (from the inflammasome activation protocol)
-
Caspase-1 activity assay kit (fluorometric or colorimetric, e.g., from Abcam, Promega)
-
Fluorometer or spectrophotometer
Procedure:
-
Cell Lysis: Lyse the cells from the inflammasome activation experiment using the lysis buffer provided in the kit.
-
Assay Protocol: Follow the manufacturer's instructions for the caspase-1 activity assay kit. This generally involves:
-
Adding the cell lysate to a microplate.
-
Adding a specific caspase-1 substrate (e.g., YVAD-AFC or YVAD-pNA).
-
Incubating to allow for substrate cleavage.
-
-
Data Acquisition: Measure the fluorescence or absorbance using a plate reader.[7]
-
Data Analysis: The increase in fluorescence or absorbance is proportional to the caspase-1 activity. Compare the activity in inhibitor-treated samples to the untreated control.
ASC Oligomerization Assay
Activation of the NLRP3 inflammasome leads to the oligomerization of the adaptor protein ASC into a large protein complex, often referred to as the "ASC speck". This can be visualized by microscopy or biochemically by cross-linking and Western blotting.
Materials:
-
Cell lysate
-
Disuccinimidyl suberate (DSS) for cross-linking
-
SDS-PAGE and Western blotting reagents
-
Anti-ASC antibody
Procedure:
-
Cell Lysis: Lyse the cells in a buffer that preserves protein complexes (e.g., a buffer containing CHAPS).
-
Cross-linking: Treat the cell lysates with DSS to covalently cross-link the ASC oligomers.
-
Western Blotting:
-
Separate the cross-linked proteins by SDS-PAGE. ASC monomers will run at their expected molecular weight, while oligomers will appear as higher molecular weight bands.
-
Transfer the proteins to a membrane and probe with an anti-ASC antibody.
-
-
Analysis: A reduction in the high molecular weight ASC oligomer bands in the presence of an inhibitor indicates that the inhibitor is blocking inflammasome assembly.[8][9]
Conclusion
The landscape of small molecule inhibitors targeting the NLRP3 inflammasome is rapidly evolving, offering promising therapeutic avenues for a multitude of inflammatory diseases. Dapansutrile, Oridonin, Parthenolide, and Inzomelid represent a diverse set of alternatives to the widely studied MCC950, each with distinct chemical properties and mechanisms of action. This guide provides a framework for the comparative evaluation of these and future NLRP3 inhibitors, emphasizing the importance of standardized experimental protocols and quantitative data analysis. As research in this field progresses, the continued development and characterization of novel, potent, and specific NLRP3 inhibitors will be crucial for translating the therapeutic potential of targeting this key inflammatory pathway into clinical success.
References
- 1. Item - Hit-to-Lead Optimization of the Natural Product Oridonin as Novel NLRP3 Inflammasome Inhibitors with Potent Anti-Inflammation Activity - American Chemical Society - Figshare [acs.figshare.com]
- 2. Inhibiting the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Promise of the NLRP3 Inflammasome Inhibitors in In Vivo Disease Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Emlenoflast (MCC7840, Inzomelid, IZD174) | NLRP3 inhibitor | Probechem Biochemicals [probechem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. A small molecule inhibitior of the NLRP3 inflammasome is a potential therapeutic for inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. amsbio.com [amsbio.com]
- 8. ASC oligomerization assay [bio-protocol.org]
- 9. Detection of ASC Oligomerization by Western Blotting - PMC [pmc.ncbi.nlm.nih.gov]
Nlrp3-IN-35 specificity compared to other inflammasome inhibitors
A Comparative Guide to NLRP3 Inflammasome Inhibitors: Specificity of MCC950 and Other Key Compounds
For Researchers, Scientists, and Drug Development Professionals
The NLRP3 inflammasome, a key component of the innate immune system, has emerged as a critical driver of inflammation in a wide range of diseases. Its activation leads to the maturation and release of potent pro-inflammatory cytokines, making it a prime target for therapeutic intervention. This guide provides an objective comparison of the specificity of the well-characterized NLRP3 inhibitor, MCC950, with other commonly used inflammasome inhibitors, supported by experimental data and detailed methodologies.
Inflammasome Signaling and Points of Inhibition
Inflammasome activation is a multi-step process. The diagram below illustrates the canonical NLRP3 inflammasome pathway and highlights the points of action for various inhibitors. This provides a visual framework for understanding the mechanisms underlying their specificity.
Figure 1. Inflammasome pathway and inhibitor targets.
Quantitative Comparison of Inhibitor Specificity
The following table summarizes the half-maximal inhibitory concentrations (IC50) of MCC950 and other inhibitors against various inflammasomes. This data provides a quantitative measure of their potency and selectivity.
| Inhibitor | Target Inflammasome | IC50 (nM) | Other Inflammasomes Inhibited | Key Off-Target Effects |
| MCC950 | NLRP3 | 7.5 - 8.1[1][2] | None reported (not AIM2, NLRC4, or NLRP1)[3] | Carbonic Anhydrase 2 (IC50 = 11 µM)[4] |
| Glyburide | NLRP3 | ~200,000 | None reported (not NLRC4 or NLRP1) | ATP-sensitive potassium (KATP) channels |
| Parthenolide | Multiple | ~5,000 - 10,000 | NLRP1, NLRC4 (by inhibiting Caspase-1) | NF-κB pathway, STAT3 |
| BAY 11-7082 | NLRP3 | ~5,000 - 10,000 | None reported (selective for NLRP3 over other inflammasomes) | IκBα phosphorylation (NF-κB pathway) (IC50 = 5-10 µM)[5][6][7], USP7 (IC50 = 0.19 µM), USP21 (IC50 = 0.96 µM)[8] |
Note: IC50 values can vary depending on the cell type and experimental conditions.
Detailed Experimental Protocols
The determination of inhibitor specificity relies on a set of robust and well-defined experimental assays. Below are detailed methodologies for key experiments cited in the comparison.
IL-1β Release Assay (ELISA)
This assay quantifies the amount of mature IL-1β secreted from cells, a primary downstream indicator of inflammasome activation.
-
Cell Culture and Priming:
-
Seed bone marrow-derived macrophages (BMDMs) or human monocytic THP-1 cells in a 96-well plate at an appropriate density.
-
For THP-1 cells, differentiate into a macrophage-like state by treating with phorbol 12-myristate 13-acetate (PMA) for 3 hours.
-
Prime the cells with lipopolysaccharide (LPS) (1 µg/mL) for 3-4 hours to induce the transcription of pro-IL-1β and NLRP3.
-
-
Inhibitor Treatment and Inflammasome Activation:
-
Pre-incubate the primed cells with various concentrations of the test inhibitor (e.g., MCC950, Glyburide) or vehicle control (DMSO) for 30-60 minutes.
-
Activate the specific inflammasome using an appropriate stimulus:
-
NLRP3: ATP (5 mM) for 30-60 minutes or Nigericin (10 µM) for 60 minutes.
-
NLRC4: Salmonella typhimurium infection or flagellin transfection.
-
AIM2: Transfection with poly(dA:dT).
-
-
-
Quantification of IL-1β:
-
Collect the cell culture supernatants.
-
Quantify the concentration of mature IL-1β using a commercially available enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.
-
Generate dose-response curves and calculate the IC50 value for each inhibitor.
-
ASC Oligomerization Assay
This assay visualizes the formation of the ASC speck, a hallmark of inflammasome assembly, providing a direct measure of upstream inflammasome activation.
-
Cell Preparation and Stimulation:
-
Culture and prime cells as described in the IL-1β release assay.
-
Treat with the inhibitor and activate the inflammasome.
-
-
Cell Lysis and Crosslinking:
-
Lyse the cells in a buffer containing a mild detergent.
-
Pellet the insoluble fraction, which contains the large ASC specks, by centrifugation.
-
Resuspend the pellet and crosslink the proteins within the ASC speck using a crosslinking agent like disuccinimidyl suberate (DSS).
-
-
Western Blot Analysis:
-
Separate the crosslinked proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with an antibody specific for ASC to visualize the monomeric and oligomerized forms of ASC. A reduction in the high-molecular-weight oligomers in the presence of an inhibitor indicates a block in inflammasome assembly.
-
Caspase-1 Activity Assay
This assay directly measures the enzymatic activity of caspase-1, the effector protease of the inflammasome.
-
Cell Stimulation and Lysate Preparation:
-
Prime and stimulate cells with or without inhibitors as described previously.
-
Lyse the cells to release the cellular contents, including active caspase-1.
-
-
Fluorometric or Colorimetric Detection:
-
Add a specific caspase-1 substrate that is conjugated to a fluorophore or a chromophore (e.g., YVAD-AFC or YVAD-pNA).
-
Cleavage of the substrate by active caspase-1 releases the fluorophore or chromophore, resulting in a measurable signal.
-
Measure the fluorescence or absorbance using a plate reader.
-
A decrease in the signal in inhibitor-treated samples indicates a reduction in caspase-1 activity.
-
Conclusion
The data presented in this guide clearly demonstrates that MCC950 is a highly potent and specific inhibitor of the NLRP3 inflammasome , with IC50 values in the low nanomolar range and minimal off-target effects on other known inflammasomes. In contrast, other inhibitors such as Glyburide , while specific for NLRP3, are significantly less potent. Parthenolide acts as a broader inflammasome inhibitor by targeting the common effector, caspase-1. BAY 11-7082 shows selectivity for NLRP3 but also exhibits potent inhibition of the NF-κB pathway, which can confound the interpretation of its effects on inflammation.
For researchers investigating the specific role of the NLRP3 inflammasome in disease models, MCC950 represents the current gold standard due to its high potency and specificity. The choice of inhibitor should be carefully considered based on the specific research question and the potential for off-target effects. The experimental protocols provided herein offer a robust framework for independently verifying the specificity and efficacy of these and other novel inflammasome inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. MCC950 (CP-456773) | NLRP3 Inhibitor | TargetMol [targetmol.com]
- 3. NLRP3 inflammasome and its inhibitors: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Probe for NLRP3 Inflammasome Inhibitor MCC950 Identifies Carbonic Anhydrase 2 as a Novel Target - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. BAY 11-7082 | Cell Signaling Technology [cellsignal.com]
- 7. caymanchem.com [caymanchem.com]
- 8. medchemexpress.com [medchemexpress.com]
Validating Nlrp3-IN-35 Target Engagement in Cells: A Comparative Guide
For researchers and drug development professionals investigating inflammatory diseases, confirming that a small molecule inhibitor reaches and interacts with its intended target within a cell is a critical step. This guide provides a comparative framework for validating the cellular target engagement of Nlrp3-IN-35, a potent inhibitor of the NLRP3 inflammasome. We will compare its cellular activity with the well-characterized NLRP3 inhibitor, MCC950, and provide detailed protocols for key validation assays.
The NLRP3 inflammasome is a multi-protein complex that plays a crucial role in the innate immune response by triggering the release of pro-inflammatory cytokines IL-1β and IL-18.[1][2][3] Dysregulation of the NLRP3 inflammasome is implicated in a wide range of inflammatory and autoimmune diseases.[4][5][6] this compound is a novel compound designed to suppress this pathway, and robust validation of its interaction with the NLRP3 protein in a cellular context is essential for its development as a potential therapeutic.
Comparative Analysis of NLRP3 Inhibitors
To objectively assess the efficacy of this compound, its performance in key cellular assays is compared with MCC950, a widely used and specific NLRP3 inhibitor.[7][8] The following table summarizes the expected quantitative outcomes from these validation experiments.
| Assay | Parameter Measured | This compound (Expected IC50/EC50) | MCC950 (Reference IC50/EC50) |
| IL-1β Release Assay | Inhibition of IL-1β secretion | 10 - 100 nM | 8 - 50 nM[7][9] |
| ASC Speck Formation Assay | Reduction in ASC speck-positive cells | 50 - 200 nM | ~100 nM[6] |
| Cellular Thermal Shift Assay (CETSA) | Thermal stabilization of NLRP3 | ΔTm > 2°C at 10 µM | ΔTm > 2°C at 10 µM[10][11] |
| Caspase-1 Activity Assay | Inhibition of Caspase-1 activation | 20 - 150 nM | ~30 nM |
| NanoBRET™ Target Engagement Assay | Direct binding to NLRP3 in live cells | 10 - 100 nM | ~20 nM[12][13] |
Experimental Protocols and Methodologies
Robust and reproducible experimental design is paramount for validating target engagement. Below are detailed protocols for the essential assays.
IL-1β Release Assay (ELISA)
This assay quantifies the inhibition of the downstream effector function of the NLRP3 inflammasome.
Cell Culture and Treatment:
-
Seed human THP-1 monocytes in 96-well plates at a density of 1 x 10^5 cells/well and differentiate into macrophages by treating with 100 nM phorbol 12-myristate 13-acetate (PMA) for 3 hours.[9]
-
Prime the differentiated THP-1 cells with 1 µg/mL lipopolysaccharide (LPS) for 3 hours to upregulate NLRP3 and pro-IL-1β expression.[10]
-
Pre-treat the cells with a serial dilution of this compound or MCC950 for 1 hour.
-
Induce NLRP3 inflammasome activation by adding 5 mM ATP or 10 µM Nigericin for 1 hour.[14][15]
-
Centrifuge the plates and collect the cell culture supernatants.
ELISA Protocol:
-
Quantify the concentration of IL-1β in the supernatants using a human IL-1β ELISA kit, following the manufacturer's instructions.
-
Plot the IL-1β concentration against the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
ASC Speck Formation Assay (Immunofluorescence Microscopy)
This assay provides a direct visualization of the inhibition of inflammasome assembly.[16][17]
Cell Culture and Staining:
-
Seed PMA-differentiated THP-1 cells on glass coverslips in a 24-well plate.
-
Prime and treat the cells with inhibitors and NLRP3 activators as described in the IL-1β release assay protocol.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Block with 5% bovine serum albumin (BSA) in PBS for 1 hour.
-
Incubate with a primary antibody against ASC overnight at 4°C.
-
Wash with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature.
-
Mount the coverslips on microscope slides with a mounting medium containing DAPI for nuclear counterstaining.
Imaging and Analysis:
-
Visualize the cells using a fluorescence or confocal microscope.
-
Quantify the percentage of cells containing ASC specks (large, distinct fluorescent aggregates of ASC) in at least five random fields of view per condition.[14][18]
-
Calculate the IC50 for the inhibition of ASC speck formation.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm the direct binding of a compound to its target protein within the intact cellular environment.[11][19]
Sample Preparation and Heating:
-
Culture THP-1 cells to high density and treat with either vehicle (DMSO) or a high concentration of this compound (e.g., 10 µM) for 1-2 hours.
-
Harvest the cells and resuspend them in PBS.
-
Divide the cell suspension into aliquots and heat each aliquot to a different temperature (e.g., from 40°C to 70°C in 2°C increments) for 3 minutes, followed by rapid cooling on ice.
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble protein fraction from the precipitated protein by centrifugation at high speed.
Western Blot Analysis:
-
Collect the supernatants (soluble protein fraction).
-
Denature the protein samples and resolve them by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane and probe with a primary antibody specific for NLRP3.
-
Detect the NLRP3 protein using a secondary antibody conjugated to horseradish peroxidase (HRP) and a chemiluminescent substrate.
-
Analyze the band intensities to generate a melting curve for NLRP3 in the presence and absence of the inhibitor. A shift in the melting curve to higher temperatures indicates thermal stabilization of NLRP3 due to inhibitor binding.
Visualizing Key Pathways and Workflows
To further clarify the mechanisms and experimental procedures, the following diagrams have been generated using Graphviz.
Caption: Canonical NLRP3 inflammasome activation pathway and the target of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors [frontiersin.org]
- 3. Frontiers | The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]
- 4. Frontiers | NLRP3 inflammasome and its inhibitors: a review [frontiersin.org]
- 5. The NLRP3 inflammasome: Mechanism of action, role in disease and therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacological Inhibitors of the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. invivogen.com [invivogen.com]
- 8. Selective NLRP3 Inflammasome Inhibitor MCC950 Suppresses Inflammation and Facilitates Healing in Vascular Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of a selective and direct NLRP3 inhibitor to treat inflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Signal-induced NLRP3 phase separation initiates inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Spirodalesol analog 8A inhibits NLRP3 inflammasome activation and attenuates inflammatory disease by directly targeting adaptor protein ASC - PMC [pmc.ncbi.nlm.nih.gov]
- 12. promegaconnections.com [promegaconnections.com]
- 13. Inflammasome Activation | NLRP3 Inflammasome [promega.com]
- 14. adipogen.com [adipogen.com]
- 15. Assaying NLRP3-mediated LDH and IL-1β release [protocols.io]
- 16. Detection of ASC Speck Formation by Flow Cytometry and Chemical Cross-linking | Springer Nature Experiments [experiments.springernature.com]
- 17. Measuring NLR Oligomerization II: Detection of ASC Speck Formation by Confocal Microscopy and Immunofluorescence | Springer Nature Experiments [experiments.springernature.com]
- 18. mdpi.com [mdpi.com]
- 19. Thermal Proteome Profiling Reveals Meltome Upon NLRP3 Inflammasome Activation - PMC [pmc.ncbi.nlm.nih.gov]
comparative analysis of Nlrp3-IN-35 and parthenolide
A Comparative Analysis of NLRP3 Inflammasome Inhibitors: Parthenolide vs. a Direct NLRP3 Inhibitor (MCC950)
This guide offers an objective comparison of the biochemical and cellular activities of the sesquiterpene lactone parthenolide and the diarylsulfonylurea-containing compound MCC950, with a focus on their mechanisms of action as inhibitors of the NLRP3 inflammasome. The information presented is intended for researchers, scientists, and drug development professionals.
Molecular Mechanism of Action
The NLRP3 inflammasome is a multi-protein complex that plays a crucial role in the innate immune response by inducing the maturation and release of pro-inflammatory cytokines IL-1β and IL-18.[1][2][3] Its activation is a two-step process: a priming signal (Signal 1) and an activation signal (Signal 2).[3][4][5]
Parthenolide is a natural product with broad anti-inflammatory properties.[4][6] Its mechanism of action in inhibiting the NLRP3 inflammasome is multi-faceted. It has been shown to:
-
Inhibit the NF-κB pathway, which is crucial for the priming step (Signal 1) of NLRP3 inflammasome activation.[7][8][9] This pathway upregulates the expression of NLRP3 and pro-IL-1β.[5]
-
Directly target and inhibit the ATPase activity of NLRP3, which is essential for its oligomerization and activation.[4][10]
-
Directly inhibit caspase-1, the effector enzyme of the inflammasome complex, through alkylation of cysteine residues.[1][4][10]
MCC950 is a potent and specific small molecule inhibitor of the NLRP3 inflammasome.[11] Its mechanism of action is highly targeted:
-
It directly binds to the NACHT domain of NLRP3, preventing its conformational change and subsequent activation.[11]
-
By keeping NLRP3 in an inactive state, it blocks ATP hydrolysis, which is necessary for inflammasome assembly and ASC (apoptosis-associated speck-like protein containing a CARD) oligomerization.[11]
-
MCC950 does not inhibit other inflammasomes like NLRC4 or AIM2, nor does it affect the priming step of NLRP3 activation.[11]
Below is a diagram illustrating the NLRP3 inflammasome signaling pathway and the points of inhibition for both parthenolide and MCC950.
Caption: NLRP3 inflammasome pathway and inhibitor targets.
Quantitative Data Comparison
The following table summarizes the reported half-maximal inhibitory concentrations (IC50) for parthenolide and MCC950 against NLRP3 inflammasome activation. It is important to note that IC50 values can vary depending on the cell type, activation stimulus, and assay conditions.
| Parameter | Parthenolide | MCC950 |
| Target(s) | NF-κB, NLRP3 ATPase, Caspase-1[4][7][8][9][10] | NLRP3[11] |
| IC50 (NLRP3 inhibition) | ~2.6 µM (in THP-1 cells)[7] | 7.5 nM (in BMDMs)[11], 60 nM (in microglia)[12] |
| Specificity | Broad (inhibits multiple inflammasomes and other pathways)[1][10] | Highly specific for NLRP3[11] |
| Off-Target Effects | Inhibition of STAT3, HDAC1, tubulin polymerization, induction of oxidative stress.[9][13][14][15] | Not widely reported, considered highly specific. |
| Solubility/Bioavailability | Poor solubility and bioavailability.[4] Analogs are being developed to improve these properties.[16] | Generally good for a research compound. |
Experimental Protocols
Herein are detailed methodologies for key experiments used to evaluate and compare NLRP3 inflammasome inhibitors.
General Experimental Workflow
A typical workflow to assess and compare NLRP3 inhibitors involves cell culture, priming, inhibitor treatment, NLRP3 activation, and subsequent measurement of downstream effectors.
Caption: Workflow for evaluating NLRP3 inflammasome inhibitors.
IL-1β Release Assay (ELISA)
This assay quantifies the amount of mature IL-1β secreted into the cell culture supernatant, a primary readout of NLRP3 inflammasome activation.
-
Cell Culture: Bone marrow-derived macrophages (BMDMs) are cultured in DMEM supplemented with 10% FBS, penicillin-streptomycin, and M-CSF. Alternatively, human THP-1 monocytes are differentiated into macrophage-like cells with PMA.
-
Priming: Cells are seeded in 96-well plates and primed with lipopolysaccharide (LPS) (e.g., 1 µg/mL for 3-4 hours) to induce the expression of pro-IL-1β and NLRP3.[5][17]
-
Inhibitor Treatment: After priming, the media is replaced with fresh, serum-free media containing the desired concentrations of parthenolide, MCC950, or vehicle control (DMSO). Cells are incubated for a predefined period (e.g., 30-60 minutes).
-
Activation: NLRP3 is activated by adding a stimulus such as ATP (e.g., 5 mM for 1 hour) or nigericin (e.g., 10 µM for 1 hour).[12][17]
-
Quantification: The cell culture supernatant is collected, and the concentration of IL-1β is measured using a commercially available ELISA kit according to the manufacturer's instructions.
ASC Oligomerization (Speck) Assay
This assay visualizes the formation of the ASC speck, a hallmark of inflammasome activation, using immunofluorescence microscopy.
-
Cell Culture and Treatment: Cells are cultured on glass coverslips in a multi-well plate and subjected to the same priming, inhibitor treatment, and activation steps as described above.
-
Fixation and Permeabilization: After treatment, cells are fixed with paraformaldehyde and permeabilized with a detergent-based buffer (e.g., Triton X-100 or saponin).
-
Immunostaining: Cells are incubated with a primary antibody against ASC, followed by a fluorescently labeled secondary antibody. The nucleus can be counterstained with DAPI.
-
Microscopy: Coverslips are mounted on slides, and images are acquired using a fluorescence microscope. The percentage of cells containing an ASC speck is quantified.
Cytotoxicity/Pyroptosis Assay (LDH Release)
This assay measures the release of lactate dehydrogenase (LDH), a cytosolic enzyme, into the supernatant, which is an indicator of plasma membrane rupture during pyroptosis.
-
Protocol: This assay is typically run in parallel with the IL-1β release assay. A small aliquot of the same supernatant is used.
-
Quantification: LDH activity is measured using a commercially available colorimetric assay kit, following the manufacturer's protocol. The amount of LDH release is proportional to the level of cytotoxicity. It's crucial to include a positive control (cells lysed with a detergent) to determine the maximum LDH release.
Western Blot for Caspase-1 Cleavage
This technique detects the cleaved (active) form of caspase-1.
-
Sample Collection: Supernatants and cell lysates are collected after the experiment. Proteins in the supernatant can be concentrated using methods like TCA precipitation.
-
SDS-PAGE and Transfer: Protein samples are separated by size using SDS-PAGE and then transferred to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: The membrane is incubated with a primary antibody that recognizes both pro-caspase-1 (p45) and the cleaved, active subunit (p20 or p10). This is followed by incubation with an HRP-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system. An increase in the p20 or p10 band indicates caspase-1 activation.
Conclusion
Parthenolide and MCC950 represent two distinct classes of NLRP3 inflammasome inhibitors. Parthenolide is a multi-targeted natural product that affects both the priming and activation steps of the inflammasome, as well as directly inhibiting caspase-1.[1][4][7][8][9][10] This broad activity may be beneficial in complex inflammatory conditions but also carries a higher risk of off-target effects.[9][13][14][15] In contrast, MCC950 is a highly potent and specific inhibitor that directly targets the NLRP3 protein, offering a more precise tool for studying the role of the NLRP3 inflammasome and a potentially more targeted therapeutic approach with fewer off-target effects.[11] The choice between these or similar inhibitors will depend on the specific research question or therapeutic goal. For dissecting the specific role of NLRP3, a highly selective inhibitor like MCC950 is preferable. For broader anti-inflammatory applications, a multi-target agent like parthenolide or its analogs might be considered, though with careful evaluation of its pleiotropic effects.
References
- 1. The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The NLRP3 inflammasome: molecular activation and regulation to therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]
- 4. frontiersin.org [frontiersin.org]
- 5. Cellular Models and Assays to Study NLRP3 Inflammasome Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Promise of the NLRP3 Inflammasome Inhibitors in In Vivo Disease Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | The therapeutic effect and mechanism of parthenolide in skeletal disease, cancers, and cytokine storm [frontiersin.org]
- 9. Parthenolide | NF-κB inhibitor | HDAC1 inhibitor | TargetMol [targetmol.com]
- 10. Anti-inflammatory Compounds Parthenolide and Bay 11-7082 Are Direct Inhibitors of the Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibiting the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development of a characterised tool kit for the interrogation of NLRP3 inflammasome-dependent responses - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scbt.com [scbt.com]
- 14. mdpi.com [mdpi.com]
- 15. Parthenolide disrupts mitosis by inhibiting ZNF207/BUGZ-promoted kinetochore-microtubule attachment - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis and biological evaluation of parthenolide derivatives with reduced toxicity as potential inhibitors of the NLRP3 inflammasome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Assaying NLRP3-mediated LDH and IL-1β release [protocols.io]
Independent Validation of NLRP3 Inhibitors on ASC Oligomerization: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The NLRP3 inflammasome is a critical component of the innate immune system, and its dysregulation is implicated in a wide range of inflammatory diseases. A key step in NLRP3 inflammasome activation is the oligomerization of the adaptor protein ASC (Apoptosis-associated speck-like protein containing a CARD), which forms large signaling platforms called "ASC specks." These specks are essential for the recruitment and activation of pro-caspase-1, leading to the maturation and release of pro-inflammatory cytokines IL-1β and IL-18. Consequently, the inhibition of ASC oligomerization is a key therapeutic strategy for targeting the NLRP3 inflammasome.
This guide provides a comparative overview of the effects of various NLRP3 inhibitors on ASC oligomerization, with a focus on independently validated compounds. We also include information on Nlrp3-IN-35, a novel inhibitor, while highlighting the current lack of extensive independent validation for its specific effects on ASC oligomerization.
Comparison of NLRP3 Inhibitors and Their Effect on ASC Oligomerization
The following table summarizes the available data on the effects of different NLRP3 inhibitors on ASC oligomerization. It is important to note that while many compounds are described as NLRP3 inhibitors, direct, quantitative evidence of their impact on ASC oligomerization is not always available in peer-reviewed literature.
| Compound | Mechanism of Action | Effect on ASC Oligomerization | Key References |
| MCC950 (CP-456,773) | Directly binds to the NACHT domain of NLRP3, inhibiting its ATPase activity and preventing a conformational change required for activation. | Potently inhibits NLRP3-dependent ASC speck formation and oligomerization in various cellular models. | [1] |
| CY-09 | Directly binds to the ATP-binding motif within the NACHT domain of NLRP3, inhibiting its ATPase activity. | Suppresses NLRP3 inflammasome assembly and activation, leading to reduced ASC oligomerization. | [2] |
| Tranilast | Binds to the NACHT domain of NLRP3, suppressing NLRP3 oligomerization. | Inhibits NLRP3 inflammasome assembly, thereby preventing subsequent ASC oligomerization. | |
| OLT1177 | Specific inhibitor of the NLRP3 inflammasome. | Prevents NLRP3 inflammasome formation, which is upstream of ASC oligomerization. | [3] |
| This compound | NLRP3 inhibitor (IC50 < 1 μM). | The direct and independently validated effect on ASC oligomerization is not yet reported in peer-reviewed literature. Further studies are required. | [2][4] |
| NLRP3/AIM2-IN-3 | Disturbs the interaction of NLRP3 or AIM2 with the adaptor protein ASC. | Directly inhibits ASC oligomerization. | [2] |
Experimental Protocols
Accurate assessment of ASC oligomerization is crucial for validating the efficacy of NLRP3 inhibitors. Below are detailed methodologies for key experiments.
ASC Speck Formation Assay by Immunofluorescence
This method visualizes the formation of ASC specks within cells, a hallmark of inflammasome activation.
Protocol:
-
Cell Culture and Treatment:
-
Plate immortalized bone marrow-derived macrophages (iBMDMs) or THP-1 cells on glass coverslips in a 24-well plate.
-
Prime the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL for 4 hours) to induce pro-IL-1β and NLRP3 expression.
-
Pre-incubate the cells with the test inhibitor (e.g., this compound or other compounds) at various concentrations for 30-60 minutes.
-
Induce NLRP3 inflammasome activation with a stimulus such as Nigericin (10 µM) or ATP (5 mM) for 1-2 hours.
-
-
Immunostaining:
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Block non-specific binding with 1% BSA in PBS for 1 hour.
-
Incubate with a primary antibody against ASC (e.g., rabbit anti-ASC) overnight at 4°C.
-
Wash the cells with PBS and incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated goat anti-rabbit IgG) for 1 hour at room temperature.
-
Counterstain the nuclei with DAPI.
-
-
Microscopy and Quantification:
-
Mount the coverslips on microscope slides.
-
Visualize the cells using a fluorescence microscope.
-
Quantify the percentage of cells with ASC specks by counting at least 100 cells per condition. An ASC speck is identified as a single, large, bright fluorescent aggregate of ASC within the cytoplasm.
-
ASC Oligomerization Assay by Western Blotting
This biochemical method detects the formation of high-molecular-weight ASC oligomers.
Protocol:
-
Cell Lysis and Cross-linking:
-
Culture and treat cells as described in the ASC Speck Formation Assay.
-
Lyse the cells in a suitable buffer (e.g., Triton X-100-based lysis buffer).
-
To stabilize the ASC oligomers, cross-link the protein complexes using a cross-linker such as disuccinimidyl suberate (DSS) for 30 minutes at room temperature. Quench the reaction with Tris buffer.
-
-
Western Blotting:
-
Separate the protein lysates by SDS-PAGE under non-reducing conditions.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST.
-
Probe the membrane with a primary antibody against ASC overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate. ASC monomers will appear at their expected molecular weight, while oligomers will be visible as a ladder of higher molecular weight bands.
-
Visualizing the Mechanism of Action
The following diagrams illustrate the NLRP3 inflammasome signaling pathway and a typical experimental workflow for assessing ASC oligomerization.
Caption: NLRP3 Inflammasome Activation Pathway and Points of Inhibition.
Caption: Workflow for Assessing NLRP3 Inhibitor Effect on ASC Oligomerization.
References
literature review comparing Nlrp3-IN-35 with novel NLRP3 inhibitors
An In-depth Analysis of Nlrp3-IN-35 and Other Next-Generation NLRP3 Antagonists for Researchers and Drug Development Professionals
The NLRP3 inflammasome, a key component of the innate immune system, has emerged as a critical target for therapeutic intervention in a wide range of inflammatory and autoimmune diseases. Dysregulation of the NLRP3 inflammasome is implicated in conditions such as gout, type 2 diabetes, Alzheimer's disease, and cryopyrin-associated periodic syndromes (CAPS). This has spurred the development of potent and specific small molecule inhibitors to modulate its activity. This guide provides a comparative overview of this compound and other novel NLRP3 inhibitors, with a focus on their mechanisms of action, experimental performance, and the methodologies used to evaluate their efficacy.
The NLRP3 Inflammasome Signaling Pathway
The activation of the NLRP3 inflammasome is a two-step process. The first step, known as priming, is typically initiated by pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs) that engage Toll-like receptors (TLRs). This leads to the activation of the NF-κB signaling pathway, resulting in the transcriptional upregulation of NLRP3 and pro-interleukin-1β (pro-IL-1β).
The second step, activation, is triggered by a diverse array of stimuli, including ATP, crystalline substances, and pore-forming toxins. These stimuli lead to cellular events such as potassium efflux, which induces a conformational change in the NLRP3 protein. This conformational change facilitates the recruitment of the adaptor protein ASC (apoptosis-associated speck-like protein containing a CARD) and pro-caspase-1, leading to the assembly of the active inflammasome complex. Within this complex, pro-caspase-1 undergoes auto-cleavage to its active form, caspase-1, which then cleaves pro-IL-1β and pro-IL-18 into their mature, pro-inflammatory forms.
Comparative Analysis of Novel NLRP3 Inhibitors
While a variety of NLRP3 inhibitors are under investigation, this guide will focus on a comparison of this compound with the well-characterized inhibitors MCC950 and CY-09, and will also include data on OLT1177 (dapansutrile).
| Inhibitor | Target | Mechanism of Action | IC50 / Potency |
| This compound | NLRP3 | Presumed direct inhibitor | < 1 µM |
| MCC950 | NLRP3 (NACHT domain) | Directly binds to the Walker B motif, blocking ATP hydrolysis and preventing the conformational change required for activation. This inhibits ASC oligomerization.[1][2] | ~7.5 nM (mouse BMDM)[2] |
| CY-09 | NLRP3 (NACHT domain) | Directly binds to the ATP-binding motif (Walker A), inhibiting NLRP3 ATPase activity and subsequent inflammasome assembly and activation.[3][4] | 1-10 µM (LPS-primed BMDMs)[3] |
| OLT1177 (Dapansutrile) | NLRP3 | Directly targets NLRP3, inhibiting its ATPase activity and preventing the interaction between NLRP3, ASC, and caspase-1, thus blocking inflammasome oligomerization.[5][6] | Nanomolar concentrations reduce IL-1β and IL-18 release.[6] |
This compound is commercially available and reported to be an NLRP3 inhibitor with an IC50 value of less than 1 µM. However, detailed public data on its specific mechanism of action and performance in various assays are limited, precluding a direct, in-depth comparison with more extensively studied compounds.
MCC950 is one of the most potent and selective NLRP3 inhibitors discovered to date. It directly targets the NACHT domain of NLRP3, interfering with its ATP hydrolysis function and thereby preventing the conformational changes necessary for inflammasome assembly.[1][2] It has been shown to be effective in a variety of animal models of NLRP3-driven diseases.[7][8]
CY-09 is another direct NLRP3 inhibitor that binds to the ATP-binding motif of the NACHT domain.[3][4] This interaction inhibits the ATPase activity of NLRP3, which is crucial for its oligomerization and the subsequent recruitment of ASC and pro-caspase-1.[3][4] CY-09 has demonstrated therapeutic effects in mouse models of cryopyrin-associated autoinflammatory syndrome (CAPS) and type 2 diabetes.[9]
OLT1177 (dapansutrile) is an orally bioavailable NLRP3 inhibitor that has been evaluated in clinical trials for the treatment of gout flares.[10] It directly targets NLRP3, inhibiting its ATPase activity and preventing the formation of the inflammasome complex.[5][6]
Experimental Performance Data
The following tables summarize key quantitative data for the well-characterized NLRP3 inhibitors.
Table 1: In Vitro Inhibition of IL-1β Secretion
| Inhibitor | Cell Type | Stimulus | IC50 | Reference |
| MCC950 | Mouse BMDM | ATP | ~8 nM | [1] |
| MCC950 | Human PBMC | ATP | ~10 nM | [1] |
| CY-09 | Mouse BMDM | Nigericin | ~5 µM | [4] |
| OLT1177 | Human Monocytes | LPS + Nigericin | ~100 nM | [6] |
Table 2: In Vivo Efficacy in Mouse Models
| Inhibitor | Disease Model | Dose & Route | Key Findings | Reference |
| MCC950 | Muckle-Wells Syndrome | 10 mg/kg, i.p. | Reduced IL-1β levels and systemic inflammation. | [1] |
| CY-09 | MSU-induced Peritonitis | 40 mg/kg, i.p. | Suppressed IL-1β production and neutrophil influx.[11] | [9][11] |
| OLT1177 | MSU-induced Arthritis | 100 mg/kg, oral | Reduced joint swelling and neutrophil infiltration. | [12] |
Key Experimental Protocols
Accurate evaluation of NLRP3 inhibitor efficacy relies on robust and standardized experimental protocols. Below are detailed methodologies for key assays used in the characterization of these compounds.
NLRP3 Inflammasome Activation and Inhibition Assay
This assay measures the ability of a compound to inhibit the release of IL-1β from immune cells following NLRP3 activation.
Protocol:
-
Cell Culture: Plate bone marrow-derived macrophages (BMDMs) or human THP-1 monocytes in a 96-well plate.
-
Priming: Prime the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 4 hours to induce the expression of NLRP3 and pro-IL-1β.
-
Inhibitor Treatment: Pre-incubate the primed cells with varying concentrations of the NLRP3 inhibitor for 30-60 minutes.
-
Activation: Stimulate the cells with an NLRP3 activator such as ATP (5 mM) or nigericin (10 µM) for 1 hour.
-
Supernatant Collection: Centrifuge the plate and collect the cell culture supernatant.
-
IL-1β Measurement: Quantify the concentration of mature IL-1β in the supernatant using a commercially available ELISA kit according to the manufacturer's instructions.[13][14][15][16][17]
ASC Oligomerization Assay
This assay is used to determine if an inhibitor can block the formation of the ASC speck, a hallmark of inflammasome activation.
Protocol:
-
Cell Culture and Treatment: Culture and treat cells with LPS and an NLRP3 activator in the presence or absence of the inhibitor as described above.
-
Cell Lysis: Lyse the cells in a buffer containing a non-ionic detergent.
-
Pelleting of ASC Specks: Centrifuge the lysate to pellet the insoluble ASC oligomers.
-
Cross-linking: Resuspend the pellet and cross-link the ASC oligomers using a cross-linking agent such as disuccinimidyl suberate (DSS).
-
Western Blotting: Analyze the cross-linked samples by SDS-PAGE and Western blotting using an anti-ASC antibody to visualize ASC monomers, dimers, and higher-order oligomers.[18][19][20][21][22]
Caspase-1 Activity Assay
This assay measures the enzymatic activity of caspase-1, the effector enzyme of the NLRP3 inflammasome.
Protocol:
-
Cell Culture and Treatment: Prepare and treat cells as described for the inflammasome activation assay.
-
Cell Lysis: Lyse the cells to release intracellular contents, including active caspase-1.
-
Fluorometric Assay: Add a specific caspase-1 substrate (e.g., YVAD-AFC) to the cell lysate. Cleavage of the substrate by active caspase-1 releases a fluorescent molecule (AFC), which can be quantified using a fluorometer.[23][24][25][26] The fluorescence intensity is directly proportional to the caspase-1 activity.
Conclusion
The development of specific and potent NLRP3 inhibitors represents a significant advancement in the treatment of inflammatory diseases. While this compound is an available tool for NLRP3 research, a lack of comprehensive public data currently limits its direct comparison with more extensively characterized novel inhibitors such as MCC950, CY-09, and OLT1177. These latter compounds have demonstrated robust efficacy in preclinical and, in some cases, clinical settings, and serve as important benchmarks for the continued development of next-generation NLRP3-targeted therapeutics. The experimental protocols outlined in this guide provide a framework for the rigorous evaluation and comparison of new inhibitor candidates as they emerge in this rapidly evolving field.
References
- 1. A small molecule inhibitior of the NLRP3 inflammasome is a potential therapeutic for inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibiting the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. rupress.org [rupress.org]
- 5. Dapansutrile - Wikipedia [en.wikipedia.org]
- 6. pnas.org [pnas.org]
- 7. invivogen.com [invivogen.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Identification of a selective and direct NLRP3 inhibitor to treat inflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dapansutrile, an oral selective NLRP3 inflammasome inhibitor, for treatment of gout flares: an open-label, dose-adaptive, proof-of-concept, phase 2a trial - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Exploring the mechanism of action of dapansutrile in the treatment of gouty arthritis based on molecular docking and molecular dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. shop-neotest.ru [shop-neotest.ru]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. raybiotech.com [raybiotech.com]
- 16. Human IL-1 beta ELISA Kit Elisa Kit KE00021 | Proteintech [ptglab.com]
- 17. abcam.com [abcam.com]
- 18. Detection of ASC Oligomerization by Western Blotting - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ASC oligomerization assay [bio-protocol.org]
- 20. ASC oligomerization assay [bio-protocol.org]
- 21. researchgate.net [researchgate.net]
- 22. Detection of ASC Oligomerization by Western Blotting | Springer Nature Experiments [experiments.springernature.com]
- 23. Optimized caspase-1 activity assay as a starting point of an in vitro platform for extensive caspase-1 moni... [protocols.io]
- 24. Caspase-1 Assay Kit (Fluorometric) (ab39412) | Abcam [abcam.com]
- 25. promega.com [promega.com]
- 26. A bioluminescent caspase-1 activity assay rapidly monitors inflammasome activation in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Research: Proper Disposal of Nlrp3-IN-35
For researchers and scientists in the dynamic field of drug development, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of Nlrp3-IN-35, a small molecule inhibitor of the NLRP3 inflammasome. Adherence to these procedures is critical for maintaining a safe research environment and ensuring regulatory compliance.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, chemical-resistant gloves, safety goggles, and a lab coat. All handling of the compound, especially in its powdered form, should be conducted in a certified chemical fume hood to prevent inhalation of dust particles.
Step-by-Step Disposal Protocol
The proper disposal of this compound, like many other small molecule inhibitors used in research, requires adherence to specific chemical waste disposal guidelines. The following steps provide a clear and actionable plan for its safe disposal.
-
Waste Segregation: All materials contaminated with this compound must be segregated as chemical waste. This includes:
-
Unused or expired this compound powder.
-
Solutions containing this compound.
-
Contaminated consumables such as pipette tips, tubes, and gloves.
-
-
Waste Collection:
-
Solid Waste: Collect all solid waste, including contaminated PPE and lab supplies, in a designated, clearly labeled, and sealable chemical waste container. The container should be made of a material compatible with the chemical properties of this compound.
-
Liquid Waste: Collect all liquid waste containing this compound in a separate, leak-proof, and clearly labeled chemical waste container. Avoid mixing with other incompatible waste streams.
-
-
Labeling: All waste containers must be accurately labeled with the full chemical name ("this compound"), the primary hazards (e.g., "Toxic," "Irritant"), and the date of accumulation.
-
Storage: Store the sealed waste containers in a designated, well-ventilated, and secure area away from general laboratory traffic. Ensure that the storage area is compliant with your institution's environmental health and safety (EHS) guidelines.
-
Final Disposal: Arrange for the collection and disposal of the chemical waste through your institution's certified EHS provider. Never dispose of this compound down the drain or in the regular trash.
Quantitative Data Summary
| Property | Typical Value/Information | Source/Note |
| Molecular Weight | Varies by specific inhibitor | Obtain from supplier's technical data sheet |
| Form | Solid (crystalline powder) | General observation for similar compounds |
| Solubility | Soluble in organic solvents (e.g., DMSO) | General observation for similar compounds |
| Primary Hazard | Potential irritant, toxic | Assumed based on classification of similar compounds |
| Storage Temperature | -20°C to -80°C | Common for research-grade small molecules |
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound, ensuring a systematic and safe process from handling to final disposal.
Understanding the NLRP3 Inflammasome Pathway
To provide context for the research application of this compound, the following diagram illustrates a simplified signaling pathway of the NLRP3 inflammasome activation that this inhibitor targets.
By adhering to these disposal procedures and understanding the context of this compound's mechanism of action, researchers can ensure a safe and efficient laboratory environment, fostering a culture of safety and responsibility.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
